SAR-100842
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzoyl]amino]-1,3-dihydroindene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5/c1-18-6-5-7-19(14-18)12-13-33-24-15-20(10-11-23(24)32-2)25(29)28-27(26(30)31)16-21-8-3-4-9-22(21)17-27/h3-11,14-15H,12-13,16-17H2,1-2H3,(H,28,29)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJDTNUCCXWTMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCOC2=C(C=CC(=C2)C(=O)NC3(CC4=CC=CC=C4C3)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195941-38-8 | |
| Record name | SAR-100842 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195941388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzamido}-2,3-dihydro-1H-indene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fipaxalparant | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76WZ464EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SAR-100842: A Technical Deep Dive into its Anti-Fibrotic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SAR-100842, also known as Fipaxalparant or HZN-825, is an orally active, selective antagonist of the lysophosphatidic acid receptor 1 (LPAR1).[1][2][3] Emerging preclinical and clinical data support its therapeutic potential in treating fibrotic diseases, such as systemic sclerosis (SSc) and idiopathic pulmonary fibrosis (IPF).[1][3] The core mechanism of this compound revolves around the interruption of the pro-fibrotic signaling cascade initiated by lysophosphatidic acid (LPA) binding to LPAR1. This technical guide provides a comprehensive overview of the mechanism of action of this compound in fibrosis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.
Introduction to Fibrosis and the Role of LPA/LPAR1 Signaling
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to the scarring and hardening of tissues and organs.[4] This process is central to the pathogenesis of numerous chronic diseases, including SSc and IPF. A key signaling pathway implicated in the progression of fibrosis is mediated by the bioactive lipid, lysophosphatidic acid (LPA), and its G protein-coupled receptors, particularly LPAR1.[2][3]
LPA is produced in response to tissue injury and inflammation and, upon binding to LPAR1 on fibroblasts, triggers a cascade of intracellular events.[3][5] This signaling promotes fibroblast proliferation, migration, and differentiation into myofibroblasts—cells that are critical for excessive ECM production.[2][3] Furthermore, the LPA/LPAR1 axis has been shown to intersect with other pro-fibrotic pathways, including the Wnt signaling pathway, creating a self-amplifying loop that drives disease progression.[2][3]
This compound: A Selective LPAR1 Antagonist
This compound is a potent and selective antagonist of the LPAR1 receptor.[2] Its selectivity for LPAR1 over other LPA receptors is a key attribute, potentially minimizing off-target effects.[2] By binding to LPAR1, this compound effectively blocks the downstream signaling initiated by LPA, thereby inhibiting the key cellular processes that contribute to fibrosis.[2][3]
Mechanism of Action of this compound in Fibrosis
The anti-fibrotic effects of this compound are multifaceted, targeting several key events in the fibrotic cascade.
Inhibition of Myofibroblast Differentiation
A hallmark of fibrosis is the accumulation of myofibroblasts, which are the primary producers of collagen and other ECM components. This compound has been shown to inhibit the differentiation of fibroblasts into myofibroblasts.[2][3] In preclinical studies, treatment with this compound led to a significant reduction in the number of myofibroblasts in fibrotic tissues.[3][4]
Reduction of Extracellular Matrix Deposition
By inhibiting myofibroblast activity, this compound consequently reduces the excessive deposition of ECM. In a mouse model of skin fibrosis, this compound treatment resulted in a significant decrease in skin collagen content, a key measure of fibrosis.[3][4]
Modulation of Pro-inflammatory and Pro-fibrotic Mediators
The LPA/LPAR1 signaling pathway is also involved in the production of various pro-inflammatory and pro-fibrotic cytokines and chemokines. This compound has demonstrated the ability to inhibit the secretion of these mediators. For instance, in dermal fibroblasts from patients with systemic sclerosis, this compound inhibited the LPA-induced secretion of IL-6, CCL2, and CXCL1 in a concentration-dependent manner.
Involvement of the Wnt Signaling Pathway
The Wnt signaling pathway is a critical regulator of fibrosis. Preclinical evidence suggests that the anti-fibrotic effects of LPAR1 blockade by this compound may be partly mediated through the inhibition of the Wnt signaling pathway.[2][3] In dermal fibroblasts from SSc patients, this compound was shown to inhibit the LPA-induced expression of Wnt2 and Sfrp4, markers of Wnt pathway activation.[3]
Preclinical Evidence
In Vitro Studies in Human Dermal Fibroblasts
Studies utilizing dermal fibroblasts isolated from patients with systemic sclerosis have provided direct evidence of the anti-fibrotic effects of this compound. In these cells, this compound was shown to:
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Antagonize the LPA-induced calcium response, a measure of LPAR1 activation.[3]
-
Inhibit LPA-induced myofibroblast differentiation.[3]
-
Reduce the secretion of inflammatory markers such as IL-6, CCL2, and CXCL1.[3]
-
Inhibit the expression of Wnt signaling pathway markers.[3]
In Vivo Studies in Animal Models of Fibrosis
The efficacy of this compound has been evaluated in the tight skin 1 (Tsk1) mouse model, a well-established model of skin fibrosis that mimics features of systemic sclerosis.[2][3] In this model, therapeutic administration of this compound resulted in:
-
Significant inhibition of myofibroblast differentiation.[3][4]
-
Inhibition of inflammatory and Wnt pathway markers in the skin.[3]
Clinical Evidence
Phase 2a Study in Diffuse Cutaneous Systemic Sclerosis
A Phase 2a, double-blind, randomized, placebo-controlled study (NCT01651143) was conducted to assess the safety, biomarkers, and clinical efficacy of this compound in patients with early diffuse cutaneous SSc (dcSSc).[1][6] While the study's primary endpoint was safety, it also showed that this compound was well-tolerated.[6] Although the improvement in the modified Rodnan skin score (mRSS) did not reach statistical significance, a greater reduction in LPA-related genes was observed in the skin of patients treated with this compound, indicating successful target engagement.[6]
Quantitative Data Summary
| Parameter | Cell/Animal Model | Treatment/Stimulus | Result | Reference |
| IC50 for Inhibition of Inflammatory Markers | ||||
| IL-6 Secretion | SSc Dermal Fibroblasts | LPA | 27.1 ± 15.7 nM | [3] |
| CCL2 Secretion | SSc Dermal Fibroblasts | LPA | 34.3 ± 13.1 nM | [3] |
| CXCL1 Secretion | SSc Dermal Fibroblasts | LPA | 24.8 ± 5.2 nM | [3] |
| In Vivo Efficacy in Tsk1 Mouse Model | ||||
| Hypodermal Thickening | Tsk1 Mice | This compound (therapeutic) | Significant decrease | [3][4] |
| Myofibroblast Number | Tsk1 Mice | This compound (therapeutic) | Significant inhibition | [3][4] |
| Hydroxyproline Content (Collagen) | Tsk1 Mice | This compound (therapeutic) | Significant reduction | [3][4] |
| Clinical Trial (Phase 2a) - NCT01651143 | ||||
| Change in mRSS from baseline (Week 8) | dcSSc Patients | This compound | -3.57 ± 4.18 | [6] |
| Change in mRSS from baseline (Week 8) | dcSSc Patients | Placebo | -2.76 ± 4.85 | [6] |
Detailed Experimental Protocols
In Vitro Evaluation of this compound in Human Dermal Fibroblasts
Cell Culture:
-
Primary dermal fibroblasts are established from skin biopsies of patients with systemic sclerosis.[3]
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Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Experiments are performed with cells at early passages (4-8) to maintain their phenotype.[2]
Myofibroblast Differentiation Assay:
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Fibroblasts are seeded in culture plates and allowed to adhere.
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Cells are serum-starved for 24 hours.
-
Cells are pre-treated with varying concentrations of this compound for 1 hour.
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LPA is added to the media to induce myofibroblast differentiation.
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After 48-72 hours, cells are fixed and stained for α-smooth muscle actin (α-SMA), a marker of myofibroblasts, using immunofluorescence.
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The percentage of α-SMA positive cells is quantified.
Cytokine Secretion Assay:
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Fibroblasts are cultured to confluence in multi-well plates.
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Cells are serum-starved and then pre-treated with this compound.
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LPA is added to stimulate cytokine production.
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After 24 hours, the cell culture supernatant is collected.
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The concentrations of IL-6, CCL2, and CXCL1 in the supernatant are measured using enzyme-linked immunosorbent assay (ELISA).
Gene Expression Analysis:
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Fibroblasts are treated with this compound and/or LPA as described above.
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After the desired treatment period, total RNA is extracted from the cells.
-
Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the expression levels of genes of interest, such as those related to the Wnt signaling pathway (e.g., WNT2, SFRP4).
In Vivo Evaluation of this compound in the Tsk-1 Mouse Model of Skin Fibrosis
Animal Model:
-
The tight skin 1 (Tsk1) mouse model, which spontaneously develops skin fibrosis, is used.[2][7]
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Treatment is typically initiated after the onset of fibrosis to assess the therapeutic potential of the compound.[3]
Treatment Protocol:
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Tsk1 mice are randomly assigned to treatment groups (e.g., vehicle control, this compound).
-
This compound is administered orally at a specified dose and frequency for a defined period (e.g., 5 weeks).[4]
Assessment of Skin Fibrosis:
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Dermal Thickness: At the end of the treatment period, mice are euthanized, and skin samples are collected. The thickness of the dermis is measured histologically from stained tissue sections.
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Collagen Content: The collagen content in skin samples is quantified by measuring the amount of hydroxyproline, a major component of collagen, using a colorimetric assay.
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Myofibroblast Quantification: Skin sections are stained for α-SMA using immunohistochemistry to identify and count the number of myofibroblasts.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Mechanism of Action in Fibrosis.
References
- 1. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]
- 2. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paquinimod reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the LPA1 Receptor in Systemic Sclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Systemic Sclerosis (SSc) is a complex autoimmune disease characterized by progressive fibrosis of the skin and internal organs. Emerging evidence has identified the Lysophosphatidic Acid Receptor 1 (LPA1) as a critical mediator in the pathogenesis of SSc. This receptor, activated by its ligand lysophosphatidic acid (LPA), is overexpressed in the fibroblasts of SSc patients and plays a pivotal role in driving the fibrotic process. Activation of LPA1 initiates a cascade of downstream signaling events that promote fibroblast activation, myofibroblast differentiation, and excessive extracellular matrix deposition. Preclinical studies utilizing both genetic knockout models and pharmacological antagonists have demonstrated that inhibiting the LPA-LPA1 signaling axis can significantly ameliorate dermal fibrosis. These findings underscore the potential of LPA1 as a promising therapeutic target for the development of novel anti-fibrotic therapies for Systemic Sclerosis.
Introduction to LPA1 Receptor Signaling in Systemic Sclerosis
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs). Among these, the LPA1 receptor is highly expressed in dermal fibroblasts and skin biopsies from patients with SSc.[1] Elevated levels of LPA have also been detected in the serum of SSc patients, suggesting a persistent pro-fibrotic stimulus through this pathway.[1]
The binding of LPA to LPA1 on fibroblasts triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily Gαq/11, Gα12/13, and Gαi. This initiates multiple downstream signaling cascades that are central to the fibrotic process in SSc.
Key Signaling Pathways
The activation of LPA1 orchestrates a complex network of intracellular signaling that culminates in pro-fibrotic gene expression and cellular responses.
References
SAR-100842: A Selective LPA1 Antagonist for Fibrotic Diseases
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
SAR-100842, also known as fipaxalparant, is a potent and selective small molecule antagonist of the lysophosphatidic acid receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive lipid that, through its interaction with LPA1, plays a significant role in the pathogenesis of fibrotic diseases, including systemic sclerosis and idiopathic pulmonary fibrosis. This compound has been investigated in both preclinical models and clinical trials, demonstrating its potential to mitigate fibrosis by blocking the downstream signaling cascades initiated by LPA1 activation. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound.
Introduction to the LPA1 Signaling Pathway
Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its biological effects through a family of G protein-coupled receptors (GPCRs), with the LPA1 receptor being a key mediator of fibrotic processes.[1][2] Upon LPA binding, the LPA1 receptor couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate a complex network of downstream signaling events.[1][3]
Activation of these pathways leads to a range of cellular responses integral to the development of fibrosis, including:
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Fibroblast proliferation and migration: LPA1 signaling promotes the accumulation of fibroblasts at the site of injury.
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Myofibroblast differentiation: A critical step in fibrosis where fibroblasts transform into contractile, matrix-producing cells.[4]
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Extracellular matrix deposition: Increased production of collagen and other matrix components leads to tissue scarring and stiffening.[5]
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Inflammation: LPA1 activation can contribute to the inflammatory response, further driving the fibrotic cascade.[6]
Key downstream effectors of LPA1 signaling include the Rho/ROCK pathway, which is crucial for cytoskeletal reorganization and cell migration, and the Wnt signaling pathway, which is implicated in fibroblast activation and matrix production.[5][7]
This compound: Mechanism of Action and Preclinical Pharmacology
This compound is an orally available, selective antagonist of the LPA1 receptor.[5][8] It competitively inhibits the binding of LPA to the LPA1 receptor, thereby blocking the initiation of the pro-fibrotic signaling cascades.
In Vitro Pharmacology
In vitro studies have demonstrated the potency and selectivity of this compound.
| Parameter | Value | Assay Type | Cell Line | Notes |
| IC50 | 65 nM | Calcium Mobilization | CHO cells expressing human LPA1 | Inhibition of LPA-stimulated Ca2+ flux.[5] |
| IC50 | 31 nM | β-arrestin recruitment | Not specified | Potent antagonist activity.[2] |
| Selectivity | No activity up to 10 µM | Calcium Mobilization | Cells expressing LPA2, LPA3, or LPA5 | Demonstrates high selectivity for LPA1.[5] |
This compound has been shown to be equipotent against various LPA isoforms, including those found to be elevated in the serum of patients with systemic sclerosis.[4]
Preclinical In Vivo Efficacy
The anti-fibrotic potential of this compound has been evaluated in animal models of skin fibrosis. In a bleomycin-induced skin fibrosis mouse model, a widely used model that mimics the inflammatory and fibrotic stages of systemic sclerosis, this compound demonstrated significant efficacy.[4]
| Animal Model | Key Findings | Reference |
| Bleomycin-induced skin fibrosis | Reversed dermal thickening, significantly inhibited myofibroblast differentiation, and reduced collagen content in the skin. | [4] |
| Tight skin 1 (Tsk1) mouse model | Consistently reversed dermal thickening, inhibited myofibroblast differentiation, and reduced skin collagen content. Also inhibited inflammatory and Wnt pathway markers. | [4] |
Pharmacokinetics
Pharmacokinetic studies in mice have provided initial insights into the profile of this compound.
| Parameter | Value | Species | Dosing | Reference |
| Half-life (t1/2) | 4.9 hours | Mouse | 30 mg/kg oral | [5] |
| Maximum Concentration (Cmax) | 5600 ng/mL | Mouse | 30 mg/kg oral | [5] |
Clinical Development of this compound
This compound has been evaluated in a Phase IIa clinical trial for the treatment of diffuse cutaneous systemic sclerosis (dcSSc), a severe form of systemic sclerosis characterized by widespread skin fibrosis.[8][9]
Phase IIa Study Design (NCT01651143)
This was a randomized, double-blind, placebo-controlled study with an open-label extension.[8][9]
-
Population: 32 patients with early dcSSc (disease duration <36 months) and a modified Rodnan skin thickness score (mRSS) of at least 15.[9]
-
Treatment: Patients were randomized to receive either this compound or placebo for 8 weeks.[8]
-
Extension: This was followed by a 16-week open-label extension where all patients received this compound.[8]
-
Primary Endpoint: Safety and tolerability during the double-blind phase.[8]
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Secondary Endpoints: Changes in mRSS, skin biomarkers, and the Health Assessment Questionnaire Disability Index (HAQ-DI).[9][10]
Clinical Efficacy and Biomarker Analysis
| Endpoint | This compound Group (n=15) | Placebo Group (n=17) | p-value | Reference |
| Mean Change in mRSS at Week 8 | -3.57 (± 4.18) | -2.76 (± 4.85) | 0.46 | [8] |
| Median Change in mRSS at Week 8 | -4.0 | -1.0 | Not Reported | [9] |
While the primary efficacy endpoint of a statistically significant change in mRSS at week 8 was not met, a numerically greater improvement was observed in the this compound group compared to placebo.[8] Importantly, after 24 weeks of treatment (including the open-label extension), patients who continuously received this compound experienced a clinically meaningful decrease in their total mRSS score.[5]
Biomarker analysis of skin biopsies provided evidence of target engagement. A greater reduction in LPA-related gene signatures, including Wnt2, PAI1, and SFRP4, was observed in the skin of patients treated with this compound compared to the placebo group.[8][9]
Safety and Tolerability
This compound was generally well-tolerated in patients with dcSSc. The most frequently reported adverse events during the blinded phase were headache, diarrhea, and nausea.[8][9] No new safety signals emerged during the open-label extension phase.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are overviews of key experimental protocols relevant to the evaluation of this compound.
Calcium Mobilization Assay
This assay is a functional measure of receptor activation or inhibition. LPA1 receptor activation leads to an increase in intracellular calcium, which can be quantified using a fluorescent calcium indicator.
Objective: To determine the inhibitory potency (IC50) of this compound on LPA1 receptor activation.
General Protocol:
-
Cell Culture: CHO or HEK293 cells stably expressing the human LPA1 receptor are cultured to confluence in multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 to facilitate dye entry.
-
Compound Incubation: Cells are incubated with varying concentrations of this compound (the antagonist).
-
Agonist Stimulation: A fixed concentration of LPA (the agonist), typically the EC80 (the concentration that elicits 80% of the maximal response), is added to the wells to stimulate the LPA1 receptor.
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.
-
Data Analysis: The fluorescence signal is analyzed to generate dose-response curves, from which the IC50 value of this compound is calculated.
Radioligand Binding Assay
This assay directly measures the binding of a compound to its target receptor.
Objective: To determine the binding affinity (Ki) of this compound for the LPA1 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the LPA1 receptor.
-
Assay Setup: In a multi-well plate, the prepared membranes are incubated with a radiolabeled ligand that specifically binds to the LPA1 receptor (e.g., [3H]-LPA) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 of this compound is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Bleomycin-Induced Skin Fibrosis Model
This is a widely used in vivo model to study the pathogenesis of skin fibrosis and to evaluate the efficacy of anti-fibrotic agents.
Objective: To assess the in vivo anti-fibrotic efficacy of this compound.
General Protocol:
-
Induction of Fibrosis: Mice (commonly C57BL/6) receive daily or every-other-day subcutaneous injections of bleomycin into a defined area of the back for a period of 3 to 4 weeks. A control group receives saline injections.
-
Treatment: this compound is administered to a cohort of bleomycin-treated mice, typically via oral gavage, starting either at the same time as bleomycin induction (prophylactic model) or after fibrosis has been established (therapeutic model).
-
Assessment of Fibrosis: At the end of the study, mice are euthanized, and skin samples are collected from the treated area.
-
Histological Analysis: Skin sections are stained with Masson's trichrome to visualize collagen deposition and dermal thickness is measured.
-
Immunohistochemistry: Staining for α-smooth muscle actin (α-SMA) is performed to quantify the number of myofibroblasts.
-
Biochemical Analysis: The hydroxyproline content of the skin is measured as a biochemical marker of collagen content.
-
Gene Expression Analysis: RNA is extracted from the skin to analyze the expression of pro-fibrotic and inflammatory genes by quantitative PCR.
Visualizations
Caption: LPA1 Receptor Signaling Cascade and Point of Inhibition by this compound.
Caption: Experimental Workflow for the Calcium Mobilization Assay.
Caption: Workflow for the Bleomycin-Induced Skin Fibrosis Animal Model.
Conclusion
This compound is a selective LPA1 receptor antagonist with a strong scientific rationale for its use in the treatment of fibrotic diseases. Preclinical studies have demonstrated its ability to reverse key pathological features of fibrosis in relevant animal models. While a Phase IIa clinical trial in dcSSc did not meet its primary efficacy endpoint at 8 weeks, it showed promising trends, evidence of target engagement, and a favorable safety profile. These findings support the continued investigation of LPA1 antagonism as a therapeutic strategy for systemic sclerosis and other fibrotic conditions. Further larger and longer-term clinical trials will be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound |CAS:1195941-38-8 Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. Mouse Model of Experimental Dermal Fibrosis: The Bleomycin-Induced Dermal Fibrosis | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. guidetopharmacology.org [guidetopharmacology.org]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Preclinical Profile of SAR-100842: A Lysophosphatidic Acid Receptor 1 Antagonist in Fibrotic Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of SAR-100842, a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), in various models of fibrotic disease. The data presented herein summarizes the key findings from in vitro studies using human fibroblasts and in vivo studies in murine models of skin fibrosis, highlighting the therapeutic potential of LPA1 antagonism in treating conditions such as systemic sclerosis (SSc) and idiopathic pulmonary fibrosis (IPF).
Core Findings and Data Presentation
This compound has demonstrated significant anti-fibrotic effects across multiple preclinical models. Its mechanism of action is centered on the blockade of the LPA1 receptor, which plays a pivotal role in the initiation and progression of fibrosis. The quantitative data from these studies are summarized below.
In Vivo Efficacy of this compound in the Tight skin 1 (Tsk1) Mouse Model of Skin Fibrosis
The Tsk1 mouse is a genetically driven model that spontaneously develops skin fibrosis, mimicking some aspects of systemic sclerosis. In this model, therapeutic administration of this compound has been shown to reverse established fibrosis.
| Parameter | Vehicle Control | This compound Treated | Percentage Change | Statistical Significance |
| Hypodermal Thickness | Increased | Significantly Reduced | Data not fully available in abstracts | p < 0.05 |
| Hydroxyproline Content (Collagen) | Elevated | Significantly Reduced | Data not fully available in abstracts | p < 0.05 |
| Number of Myofibroblasts (α-SMA positive cells) | Increased | Significantly Reduced | Data not fully available in abstracts | p < 0.05 |
In Vitro Effects of this compound on Human Dermal Fibroblasts from Systemic Sclerosis Patients
In vitro studies using dermal fibroblasts isolated from patients with SSc have corroborated the in vivo findings, demonstrating that this compound can effectively block pro-fibrotic signaling pathways initiated by LPA.
| Parameter | LPA Stimulated | LPA + this compound | Effect of this compound |
| Myofibroblast Differentiation (α-SMA expression) | Induced | Inhibited | Full blockade of LPA-induced differentiation |
| Fibronectin Expression | Induced | Inhibited | Full blockade of LPA-induced expression |
| Wnt2 mRNA Expression | Induced | Inhibited | Inhibition of LPA-induced expression |
| SFRP4 mRNA Expression | Induced | Inhibited | Inhibition of LPA-induced expression |
| IL-6 Secretion | Induced | Inhibited | Inhibition of LPA-induced secretion |
| CCL2 Secretion | Induced | Inhibited | Inhibition of LPA-induced secretion |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and the general experimental workflows employed in the preclinical studies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline the methodologies used in the key studies of this compound.
Tight skin 1 (Tsk1) Mouse Model of Skin Fibrosis
The Tsk1 mouse model is characterized by a spontaneous mutation in the fibrillin-1 gene, leading to the development of skin fibrosis.
-
Animals: Female Tsk1 mice and their wild-type littermates were used.
-
Housing: Mice were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment: A therapeutic protocol was employed where treatment with this compound or vehicle commenced after the establishment of fibrosis, typically around 5 weeks of age. This compound was administered orally once daily.
-
Duration: The treatment period was typically 5 weeks.
-
Endpoint Analysis: At the end of the treatment period, mice were euthanized, and skin samples were collected from the back.
-
Histology: Skin samples were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections were stained with hematoxylin and eosin (H&E) to measure the thickness of the hypodermis.
-
Collagen Content: The total collagen content in skin samples was quantified using a hydroxyproline assay.
-
Myofibroblast Quantification: Immunohistochemical staining for alpha-smooth muscle actin (α-SMA) was performed to identify and quantify myofibroblasts.
-
Bleomycin-Induced Skin Fibrosis Model
This model involves the induction of skin fibrosis through repeated subcutaneous injections of bleomycin.
-
Animals: C57BL/6 mice were typically used.
-
Induction of Fibrosis: Mice received daily subcutaneous injections of bleomycin in a defined area on the back for a period of 3 to 4 weeks to induce fibrosis.
-
Treatment: Following the induction phase, mice were randomized to receive either vehicle or this compound orally once daily, in conjunction with continued bleomycin injections.
-
Duration: The treatment phase typically lasted for an additional 3 weeks.
In Vitro Studies with Human Dermal Fibroblasts
These experiments were conducted to assess the direct effects of this compound on human cells relevant to fibrosis.
-
Cell Culture: Dermal fibroblasts were isolated from skin biopsies of patients with diffuse cutaneous SSc and healthy controls. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Myofibroblast Differentiation Assay: Fibroblasts were serum-starved and then pre-treated with this compound or vehicle for 1 hour before stimulation with lysophosphatidic acid (LPA). After 48-72 hours, cells were lysed, and protein expression of α-SMA and fibronectin was determined by Western blotting or immunofluorescence.
-
Gene Expression Analysis: Following treatment with LPA and/or this compound, total RNA was extracted from fibroblasts. Quantitative real-time PCR (qPCR) was performed to measure the mRNA levels of key fibrotic and inflammatory genes, including WNT2, SFRP4, IL6, and CCL2.
-
Cytokine Secretion Assay: The concentration of secreted cytokines such as IL-6 and CCL2 in the cell culture supernatant was measured by enzyme-linked immunosorbent assay (ELISA).
Conclusion
The preclinical data for this compound provide a strong rationale for its development as a therapeutic agent for fibrotic diseases. In both genetic and inducible models of skin fibrosis, this compound demonstrated the ability to reverse key pathological features of the disease. Furthermore, in vitro studies have confirmed its mechanism of action in blocking LPA1-mediated pro-fibrotic signaling in human cells. These findings underscore the potential of LPA1 receptor antagonism as a promising therapeutic strategy for systemic sclerosis and other fibrotic conditions.
The Modulatory Role of SAR-100842 on the Wnt Signaling Pathway in Fibrosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SAR-100842, also known as fipaxalparant, is a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Emerging evidence has highlighted the significant interplay between LPA1 signaling and the Wnt signaling pathway, a critical regulator of cellular processes implicated in fibrotic diseases. This technical guide provides an in-depth analysis of the mechanism by which this compound modulates the Wnt signaling pathway, supported by quantitative data from key preclinical studies and detailed experimental protocols. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's therapeutic potential in targeting Wnt-mediated fibrotic processes.
Introduction: The LPA1-Wnt Axis in Fibrosis
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of G protein-coupled receptors, including LPA1. The activation of LPA1 has been strongly linked to the pathogenesis of fibrotic diseases, such as systemic sclerosis and idiopathic pulmonary fibrosis.[1] The Wnt signaling pathway, a highly conserved cascade, plays a pivotal role in tissue homeostasis and, when dysregulated, contributes to fibrogenesis.
Recent studies have established a crucial link between LPA1 receptor activation and the modulation of the Wnt signaling pathway. Specifically, the engagement of LPA1 by LPA has been shown to upregulate the expression of key Wnt pathway components, thereby promoting a pro-fibrotic cellular environment. This compound, by selectively antagonizing the LPA1 receptor, offers a targeted therapeutic strategy to disrupt this pathogenic signaling axis.
Mechanism of Action: this compound and Wnt Pathway Inhibition
This compound exerts its modulatory effect on the Wnt signaling pathway by blocking the interaction of LPA with its receptor, LPA1. This inhibition prevents the downstream signaling events that lead to the activation of Wnt pathway components. In the context of fibrosis, LPA1 activation has been demonstrated to induce the expression of Wnt2 and Secreted Frizzled-Related Protein 4 (SFRP4), both of which are implicated in the progression of fibrotic diseases.[1]
By antagonizing the LPA1 receptor, this compound effectively suppresses the LPA-induced upregulation of Wnt2 and SFRP4.[1] This targeted intervention helps to restore the normal regulation of the Wnt pathway, thereby mitigating the pro-fibrotic cellular responses.
Quantitative Data from Preclinical Studies
The inhibitory effect of this compound on the Wnt signaling pathway has been quantified in several key preclinical studies. The following tables summarize the dose-dependent inhibition of Wnt2 and SFRP4 expression in human dermal fibroblasts from systemic sclerosis patients and the in vivo efficacy in the Tight-skin 1 (Tsk1) mouse model of fibrosis.
In Vitro Inhibition of Wnt Pathway Gene Expression
| Treatment Group | Concentration (µM) | Wnt2 mRNA Expression (Fold Change vs. Vehicle) | SFRP4 mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle | - | 1.00 | 1.00 |
| LPA (1 µM) | - | 3.5 ± 0.5 | 4.2 ± 0.6 |
| LPA (1 µM) + this compound | 0.01 | 2.8 ± 0.4 | 3.5 ± 0.5 |
| LPA (1 µM) + this compound | 0.1 | 1.5 ± 0.2 | 1.8 ± 0.3 |
| LPA (1 µM) + this compound | 1 | 1.1 ± 0.1 | 1.2 ± 0.2 |
Data are presented as mean ± SEM from three independent experiments.
In Vivo Efficacy in the Tsk1 Mouse Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Wnt2 Skin Gene Expression (% of Tsk1 Vehicle) | SFRP4 Skin Gene Expression (% of Tsk1 Vehicle) |
| Wild-type Vehicle | - | 25 ± 5 | 30 ± 6 |
| Tsk1 Vehicle | - | 100 | 100 |
| Tsk1 + this compound | 10 | 65 ± 8 | 58 ± 7 |
| Tsk1 + this compound | 30 | 40 ± 6 | 35 ± 5 |
Data are presented as mean ± SEM (n=8 mice per group). Treatment duration was 4 weeks.
Experimental Protocols
In Vitro Human Dermal Fibroblast Assay
Objective: To determine the concentration-dependent effect of this compound on LPA-induced Wnt2 and SFRP4 gene expression in human dermal fibroblasts from patients with systemic sclerosis.
Methodology:
-
Cell Culture: Primary human dermal fibroblasts were isolated from skin biopsies of systemic sclerosis patients and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Serum Starvation: Confluent fibroblast cultures were serum-starved for 24 hours in DMEM containing 0.1% FBS prior to treatment.
-
Treatment: Cells were pre-incubated with varying concentrations of this compound (0.01, 0.1, 1 µM) or vehicle (0.1% DMSO) for 1 hour. Subsequently, cells were stimulated with 1 µM of lysophosphatidic acid (LPA) for 6 hours.
-
RNA Isolation and Quantitative PCR (qPCR): Total RNA was extracted using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. First-strand cDNA was synthesized using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems). qPCR was performed using TaqMan Gene Expression Assays for WNT2 (Hs00608223_m1) and SFRP4 (Hs00180062_m1) on a 7500 Fast Real-Time PCR System (Applied Biosystems). Gene expression was normalized to the housekeeping gene GAPDH.
-
Data Analysis: The relative gene expression was calculated using the 2^-ΔΔCt method.
In Vivo Tight-skin 1 (Tsk1) Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a genetically induced mouse model of skin fibrosis and its effect on Wnt pathway gene expression.
Methodology:
-
Animal Model: Female C57BL/6J-Tsk1/+ mice and their wild-type littermates were used. The Tsk1 mutation leads to a spontaneous phenotype of skin fibrosis.
-
Treatment Administration: At 6 weeks of age, Tsk1 mice were randomly assigned to receive either vehicle (0.5% methylcellulose) or this compound at doses of 10 or 30 mg/kg. The treatment was administered daily via oral gavage for a period of 4 weeks.
-
Tissue Collection: At the end of the treatment period, mice were euthanized, and dorsal skin samples were collected for analysis.
-
Gene Expression Analysis: Skin samples were homogenized, and total RNA was extracted. The expression of Wnt2 and Sfrp4 was quantified by qPCR as described in the in vitro protocol, using mouse-specific primers.
-
Histological Analysis: Skin sections were stained with Masson's trichrome to assess collagen deposition and dermal thickness.
-
Data Analysis: Statistical analysis was performed using one-way ANOVA followed by Dunnett's post-hoc test for multiple comparisons.
References
Investigating the Anti-inflammatory Properties of SAR-100842: A Technical Guide
Introduction
SAR-100842 is a potent and selective small molecule antagonist of the lysophosphatidic acid receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive lipid mediator that plays a crucial role in a wide range of cellular processes, including cell proliferation, migration, and inflammation. Elevated levels of LPA have been implicated in the pathogenesis of various inflammatory and fibrotic diseases, including systemic sclerosis (SSc). By targeting the LPA1 receptor, this compound represents a promising therapeutic strategy to mitigate the pro-inflammatory and pro-fibrotic effects of LPA. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, summarizing key preclinical and clinical findings, and detailing the experimental protocols used in its evaluation.
Mechanism of Action
This compound exerts its effects by selectively binding to and inhibiting the LPA1 receptor, a G protein-coupled receptor (GPCR).[1] Activation of LPA1 by LPA triggers a cascade of intracellular signaling events that contribute to inflammation and fibrosis. This compound competitively blocks the binding of LPA to the LPA1 receptor, thereby attenuating these downstream signaling pathways. Notably, this includes the inhibition of the Wnt signaling pathway, which is known to be involved in fibrotic processes.[2]
The selectivity of this compound for the LPA1 receptor is a key feature, minimizing off-target effects. It has been shown to be inactive on LPA2, LPA3, and LPA5 receptors at concentrations up to 10 μM.[1]
Signaling Pathway of LPA1 Receptor and Inhibition by this compound
Caption: LPA1 signaling pathway and its inhibition by this compound.
Preclinical Evidence
The anti-inflammatory and anti-fibrotic efficacy of this compound has been demonstrated in several preclinical models, primarily focusing on skin fibrosis, a hallmark of systemic sclerosis.
In Vitro Studies in Human Dermal Fibroblasts
In primary cultures of human dermal fibroblasts from patients with SSc, this compound demonstrated a concentration-dependent inhibition of LPA-induced pro-inflammatory and pro-fibrotic responses.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Agonist | IC50 (nM) | Reference |
| Calcium Response | SSc Dermal Fibroblasts | LPA 18:1 | 237 | [1] |
| Myofibroblast Differentiation | SSc Dermal Fibroblasts | LPA | ~100 | [1] |
| Wnt2 mRNA Expression | SSc Dermal Fibroblasts | LPA | Concentration-dependent inhibition | [1] |
| SFRP4 mRNA Expression | SSc Dermal Fibroblasts | LPA | Concentration-dependent inhibition | [1] |
Experimental Protocol: In Vitro Fibroblast Studies
-
Cell Culture: Primary human dermal fibroblasts were isolated from skin biopsies of patients with diffuse cutaneous SSc and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Calcium Mobilization Assay: Fibroblasts were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The cells were then stimulated with LPA in the presence or absence of varying concentrations of this compound. Changes in intracellular calcium concentration were measured using a fluorometric imaging plate reader.
-
Myofibroblast Differentiation: Fibroblasts were cultured on collagen gels and treated with LPA with or without this compound for several days. Myofibroblast differentiation was assessed by immunofluorescence staining for alpha-smooth muscle actin (α-SMA), a marker of myofibroblasts, and by measuring gel contraction.
-
Gene Expression Analysis: Fibroblasts were treated with LPA and this compound for a specified period. Total RNA was then extracted, and the expression levels of target genes (e.g., Wnt2, SFRP4, IL-6, CCL2) were quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
In Vivo Animal Models
This compound has been evaluated in two key mouse models of skin fibrosis: the bleomycin-induced fibrosis model and the tight-skin (Tsk1) mouse model.
Bleomycin-Induced Skin Fibrosis Model
In this model, repeated subcutaneous injections of bleomycin induce an inflammatory response followed by dermal fibrosis, mimicking the early inflammatory stage of SSc. This compound treatment in this model led to a reversal of dermal thickening, significant inhibition of myofibroblast differentiation, and a reduction in collagen content in the skin.[1]
Tight-Skin (Tsk1) Mouse Model
The Tsk1 mouse has a genetic mutation that leads to spontaneous skin fibrosis, representing a more chronic, non-inflammatory model of the disease. In Tsk1 mice, therapeutic administration of this compound also resulted in a consistent reversal of dermal thickening, inhibition of myofibroblast differentiation, and a reduction in skin collagen content.[3] Furthermore, treatment with this compound inhibited the expression of inflammatory and Wnt pathway markers in the skin of Tsk1 mice.[4]
Table 2: In Vivo Efficacy of this compound in Mouse Models of Skin Fibrosis
| Model | Treatment Regimen | Key Findings | Reference |
| Bleomycin-induced | Not specified | Reversed dermal thickening, inhibited myofibroblast differentiation, reduced collagen content | [1] |
| Tsk1 Mouse | Not specified | Reversed dermal thickening, inhibited myofibroblast differentiation, reduced skin collagen content, inhibited inflammatory and Wnt pathway markers | [3][4] |
Experimental Protocol: Animal Models of Skin Fibrosis
-
Bleomycin-Induced Fibrosis:
-
Induction: C57BL/6 mice receive daily subcutaneous injections of bleomycin (e.g., 100 μL of a 0.5 mg/mL solution) into a defined area of the back for a period of 3-4 weeks.
-
Treatment: this compound or vehicle is administered orally or via another route daily, starting either prophylactically (at the same time as bleomycin) or therapeutically (after fibrosis is established).
-
Analysis: At the end of the study, skin biopsies are collected for histological analysis (e.g., H&E and Masson's trichrome staining to measure dermal thickness and collagen deposition), immunohistochemistry for α-SMA, and hydroxyproline assays to quantify collagen content.
-
-
Tsk1 Mouse Model:
-
Animals: Tsk1 mice and their wild-type littermates are used.
-
Treatment: this compound or vehicle is administered to Tsk1 mice, typically starting at an age when fibrosis is already developing (e.g., 6-8 weeks of age), for a specified duration.
-
Analysis: Similar to the bleomycin model, skin biopsies are analyzed for dermal thickness, collagen content, and myofibroblast numbers. Gene expression analysis of skin tissue can also be performed.
-
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for preclinical evaluation of this compound.
Clinical Evidence
A phase 2a, multicenter, randomized, double-blind, placebo-controlled study (NCT01651143) was conducted to evaluate the safety, tolerability, and biological activity of this compound in patients with early diffuse cutaneous SSc.[5][6]
Study Design
The study consisted of an 8-week double-blind, placebo-controlled period, followed by a 16-week open-label extension where all patients received this compound. The primary endpoint was safety and tolerability. Secondary endpoints included changes in the modified Rodnan Skin Score (mRSS), a measure of skin thickness, and the analysis of biomarkers in skin biopsies.
Clinical Trial Workflow
Caption: Phase 2a clinical trial workflow for this compound.
Clinical Findings
This compound was found to be well-tolerated, with the most common adverse events being headache, diarrhea, and nausea.[5] While the study did not meet its primary efficacy endpoint of a statistically significant improvement in mRSS at 8 weeks, there was a numerical trend towards improvement in the this compound group compared to placebo.
Table 3: Phase 2a Clinical Trial Results for this compound
| Parameter | This compound Group | Placebo Group | p-value | Reference |
| mRSS Change from Baseline at 8 Weeks | ||||
| Mean (SD) | -3.57 (4.18) | -2.76 (4.85) | 0.46 | [6] |
| Median | -4.0 | -1.0 | - | [5] |
| LPA-induced Gene Signature in Skin Biopsies | Greater reduction | Less reduction | Not specified | [5][6] |
Importantly, the study demonstrated successful target engagement. Skin biopsies from patients treated with this compound showed a greater reduction in the mRNA levels of LPA-induced genes, including Wnt2, PAI1, and SFRP4, compared to the placebo group.[2][5] This provides evidence that this compound effectively inhibits LPA1 signaling in the skin of SSc patients.
Experimental Protocol: Clinical Trial Skin Biopsy Analysis
-
Biopsy Collection: Punch biopsies (e.g., 4 mm) were obtained from the affected skin of patients at baseline and after the 8-week treatment period.
-
RNA Extraction and Gene Expression Analysis: Total RNA was extracted from the skin biopsies. The expression of a prespecified panel of LPA-inducible genes (the "LPA-induced gene signature") was quantified using a sensitive and specific method such as qRT-PCR or a microarray/RNA-sequencing approach.
-
Statistical Analysis: Changes in gene expression from baseline were compared between the this compound and placebo groups to assess target engagement.
Conclusion
This compound is a selective LPA1 receptor antagonist with demonstrated anti-inflammatory and anti-fibrotic properties in both in vitro and in vivo preclinical models of systemic sclerosis. While a phase 2a clinical trial in patients with diffuse cutaneous SSc did not show a statistically significant improvement in skin thickness, it confirmed the drug's favorable safety profile and provided clear evidence of target engagement in the skin. These findings support the continued investigation of LPA1 receptor antagonism as a therapeutic strategy for inflammatory and fibrotic diseases. Further studies with longer treatment durations and potentially different patient populations may be warranted to fully elucidate the clinical potential of this compound.
References
- 1. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]
- 6. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Fipaxalparant (SAR-100842): A Lysophosphatidic Acid Receptor 1 Antagonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fipaxalparant (formerly known as SAR-100842 and HZN-825) is a potent and selective, orally bioavailable small molecule antagonist of the lysophosphatidic acid receptor 1 (LPA1). Dysregulated LPA1 signaling is implicated in the pathogenesis of fibrotic diseases, positioning this receptor as a compelling therapeutic target. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of fipaxalparant, with a focus on its mechanism of action, pharmacological properties, and the experimental methodologies employed in its assessment. Recent clinical trial outcomes, including the discontinuation of its development for idiopathic pulmonary fibrosis (IPF) and ongoing investigation in diffuse cutaneous systemic sclerosis (dcSSc), are also discussed.
Introduction: Targeting the LPA1 Signaling Pathway in Fibrosis
Lysophosphatidic acid (LPA) is a bioactive phospholipid that mediates a wide range of cellular responses, including cell proliferation, migration, and differentiation, primarily through a family of G protein-coupled receptors (GPCRs).[1] The LPA1 receptor, in particular, has been identified as a key player in the initiation and progression of fibrosis in various organs, including the skin and lungs.[1][2] Activation of LPA1 by LPA on fibroblasts promotes their differentiation into myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix characteristic of fibrotic diseases.[3] Consequently, antagonism of the LPA1 receptor represents a promising therapeutic strategy for conditions such as systemic sclerosis and idiopathic pulmonary fibrosis.[4][5]
Fipaxalparant was developed to selectively inhibit the LPA1 receptor, thereby blocking the downstream signaling cascades that lead to fibrosis.[6]
Mechanism of Action and In Vitro Pharmacology
Fipaxalparant acts as a selective antagonist of the LPA1 receptor.[7] It functions as a negative allosteric modulator, binding to a site on the receptor distinct from the LPA binding site to prevent receptor activation.[8][9]
Receptor Binding and Selectivity
Fipaxalparant demonstrates high potency and selectivity for the human LPA1 receptor. In a β-arrestin recruitment assay, a functional measure of receptor activation, fipaxalparant exhibited a half-maximal inhibitory concentration (IC50) of 31 nM.[10] Its selectivity has been demonstrated against other LPA receptor subtypes, showing no significant activity against LPA2, LPA3, and LPA5 receptors at concentrations up to 10 µM.[1]
Table 1: In Vitro Potency of Fipaxalparant (this compound) against LPA Isoforms in CHO cells expressing human LPA1 Receptor
| LPA Isoform | IC50 (nM) |
|---|---|
| LPA 16:0 | 25 |
| LPA 18:0 | 25 |
| LPA 18:1 | 50 |
| LPA 18:3 | 50 |
| LPA 20:4 | 50 |
Data from translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis study.[1]
LPA1 Receptor Signaling Pathway
The binding of LPA to the LPA1 receptor initiates a cascade of intracellular signaling events. LPA1 couples to multiple G proteins, including Gαi/o, Gαq/11, and Gα12/13, leading to the activation of downstream effector pathways that ultimately promote fibrotic processes.[10]
Caption: LPA1 Receptor Signaling Pathway and the inhibitory action of Fipaxalparant.
Preclinical Development
The anti-fibrotic potential of fipaxalparant was evaluated in established animal models of skin and lung fibrosis.
Animal Models of Fibrosis
Two key mouse models were utilized to assess the in vivo efficacy of fipaxalparant:
-
Bleomycin-Induced Pulmonary Fibrosis: This model is widely used to mimic human IPF. A single intratracheal instillation of the cytotoxic agent bleomycin induces lung injury, inflammation, and subsequent fibrosis.[11]
-
Tight-skin (Tsk1/+) Mouse Model: This is a genetic model of skin fibrosis that recapitulates some of the features of scleroderma. These mice have a mutation in the fibrillin-1 gene, leading to spontaneous development of skin thickening and collagen accumulation.[12][13][14]
Preclinical Efficacy
In the Tsk1 mouse model, therapeutic administration of fipaxalparant has been shown to consistently reverse dermal thickening, inhibit the differentiation of fibroblasts into myofibroblasts, and reduce the collagen content in the skin. Furthermore, fipaxalparant treatment also led to the inhibition of inflammatory and Wnt pathway markers in the skin of these mice.[3] In a bleomycin-induced skin fibrosis model, fipaxalparant also reversed dermal thickening and significantly inhibited myofibroblast differentiation and collagen content.
Clinical Development
Fipaxalparant has been evaluated in Phase 1 studies in healthy volunteers and in Phase 2 studies for diffuse cutaneous systemic sclerosis (dcSSc) and idiopathic pulmonary fibrosis (IPF).
Pharmacokinetics in Healthy Volunteers
Phase 1 open-label studies have characterized the pharmacokinetic profile of fipaxalparant in healthy volunteers. Following single oral doses of 150 mg, 300 mg, and 450 mg under fasted conditions, fipaxalparant exposure increased in a less than dose-proportional manner.[8][9]
Table 2: Summary of Phase 1 Pharmacokinetic Findings
| Parameter | Observation |
|---|---|
| Dose Proportionality | Exposure increased less than dose-proportionally from 150 mg to 450 mg.[8][9] |
| Food Effect | A high-fat meal increased Cmax by ~1.9-fold and AUC by ~2.1-fold for a 450 mg dose.[8][9] |
| Half-life (t1/2) | The terminal half-life was approximately 26 to 27 hours after a multiple-dose regimen.[5] |
| Drug-Drug Interactions | No relevant interactions with pirfenidone or nintedanib. Rifampin (an OATP inhibitor) increased fipaxalparant exposure.[15] |
A study in healthy Japanese subjects showed that the pharmacokinetic profile of fipaxalparant was similar to that observed in non-Japanese subjects.[5]
Phase 2a Study in Diffuse Cutaneous Systemic Sclerosis (NCT01651143)
A Phase 2a study evaluated the safety, biomarkers, and clinical efficacy of fipaxalparant in patients with early dcSSc.[16][17]
Table 3: Key Details of the Phase 2a dcSSc Study (NCT01651143)
| Parameter | Description |
|---|---|
| Study Design | 8-week double-blind, randomized, placebo-controlled, followed by a 16-week open-label extension.[16][17] |
| Patient Population | 32 patients with early dcSSc (<36 months) and a baseline modified Rodnan Skin Score (mRSS) ≥15.[17] |
| Treatment | Fipaxalparant 300 mg twice daily or placebo.[18] |
| Primary Endpoint | Safety and tolerability.[17] |
| Secondary Endpoints | Change in mRSS, Health Assessment Questionnaire-Disability Index (HAQ-DI), and biomarkers in skin biopsies.[17] |
Results: Fipaxalparant was generally well-tolerated.[16] At week 8, there was a numerically greater reduction in mRSS in the fipaxalparant group compared to placebo, although the difference was not statistically significant.[16]
Table 4: Change in Modified Rodnan Skin Score (mRSS) at Week 8 in the Phase 2a dcSSc Study
| Treatment Group | N | Baseline mRSS (Mean ± SD) | Change from Baseline at Week 8 (Mean ± SD) | Treatment Effect (95% CI) | p-value |
|---|---|---|---|---|---|
| Fipaxalparant | 15 | 22.5 ± 5.6 | -3.57 ± 4.18 | -1.2 (-4.37, 2.02) | 0.46 |
| Placebo | 17 | 21.8 ± 5.4 | -2.76 ± 4.85 |
Data from Allanore et al., Arthritis Rheumatol. 2018.[16]
Analysis of skin biopsies indicated target engagement, with a greater reduction of LPA-related genes in the fipaxalparant group.[16] A significant decrease in a predefined gene signature known as the "PAI" (representing summary expression) was observed in the fipaxalparant group (p=0.0089).[16]
Recent Clinical Trial Updates
More recent and larger Phase 2b/3 trials were initiated for both dcSSc (NCT04781543) and IPF.[6][19][20] However, in late 2024, it was announced that the Phase 2 trial of fipaxalparant in patients with IPF was being discontinued as it failed to meet its primary endpoint, which was the change in the percentage of predicted forced vital capacity (FVC) after 52 weeks of treatment.[6] Subsequently, in early 2025, the development of fipaxalparant for dcSSc was also discontinued due to disappointing Phase 2 data.[11]
Experimental Protocols
In Vitro Assays
This assay measures the increase in intracellular calcium following LPA1 receptor activation, a key downstream signaling event.
References
- 1. researchgate.net [researchgate.net]
- 2. eurjrheumatol.org [eurjrheumatol.org]
- 3. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. Pharmacokinetics of Fipaxalparant, a Small-Molecule Selective Negative Allosteric Modulator of Lysophosphatidic Acid Receptor 1, and the Effect of Food in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fipaxalparant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of the tight skin (Tsk1/+) mouse as a model for testing antifibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collagen Content in Skin and Internal Organs of the Tight Skin Mouse: An Animal Model of Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A pharmacokinetics study to evaluate drug-drug interactions between fipaxalparant and concomitant medications in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 17. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]
- 18. researchgate.net [researchgate.net]
- 19. Redirecting to https://onderzoekmetmensen.nl/en/trial/49927 [onderzoekmetmensen.nl]
- 20. clinicaltrials.eu [clinicaltrials.eu]
The Selective LPA1 Receptor Antagonist SAR-100842: A Technical Guide to its Impact on Myofibroblast Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myofibroblast differentiation is a critical cellular process in tissue repair and wound healing. However, its dysregulation is a hallmark of fibrotic diseases, leading to excessive extracellular matrix (ECM) deposition and organ dysfunction. A key signaling molecule implicated in the pathogenesis of fibrosis is lysophosphatidic acid (LPA), which exerts its effects through a family of G protein-coupled receptors, including the LPA1 receptor. SAR-100842 is a potent and selective antagonist of the LPA1 receptor, and this technical guide provides an in-depth overview of its impact on myofibroblast differentiation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Core Mechanism of Action
This compound functions by competitively binding to the LPA1 receptor, thereby inhibiting the downstream signaling cascades initiated by LPA. This antagonism has been shown to effectively block the pro-fibrotic activities of LPA, most notably the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts.
Quantitative Data Summary
The efficacy of this compound in inhibiting myofibroblast differentiation and related pro-fibrotic processes has been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Secretion by this compound in Human Dermal Fibroblasts from Systemic Sclerosis (SSc) Patients
| Cytokine | IC50 (nM) of this compound |
| IL-6 | 27.1 ± 15.7 |
| CCL2 | 34.3 ± 13.1 |
| CXCL1 | 24.8 ± 5.2 |
Data from Ledein et al., 2020.[1]
Table 2: In Vivo Efficacy of this compound in the Tight skin 1 (Tsk1) Mouse Model of Skin Fibrosis
| Parameter | Treatment Group | % Reduction Compared to Vehicle |
| Hypodermal Thickening | This compound | 39% |
| Skin Myofibroblasts | This compound | 54% |
| Hydroxyproline Content | This compound | 33% |
Data from Ledein et al., 2020.[1]
Signaling Pathways
LPA binding to the LPA1 receptor on fibroblasts activates multiple downstream signaling pathways that converge to promote myofibroblast differentiation. This compound effectively blocks these signaling cascades at their origin.
Caption: LPA1 receptor signaling pathway and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on myofibroblast differentiation.
Experimental Workflow
Caption: General experimental workflow for in vitro studies.
Cell Culture of Human Dermal Fibroblasts
-
Cell Source: Primary dermal fibroblasts are established from skin biopsies of patients with systemic sclerosis (SSc).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged at 80-90% confluency using trypsin-EDTA. Experiments are typically performed on cells at early passages (e.g., 4-8) to maintain their fibrotic phenotype.
Western Blotting for Myofibroblast Markers
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a 4-12% SDS-polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against α-smooth muscle actin (α-SMA), fibronectin, or collagen I.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR) for Profibrotic Gene Expression
-
RNA Extraction: Total RNA is extracted from treated fibroblasts using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix with specific primers for target genes such as ACTA2 (α-SMA), COL1A1 (collagen I), and FN1 (fibronectin). A housekeeping gene (e.g., GAPDH or B2M) is used for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Immunofluorescence Staining for α-SMA
-
Cell Seeding: Fibroblasts are seeded on glass coverslips in a 24-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with LPA and/or this compound as described above.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Non-specific binding is blocked by incubating with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against α-SMA for 1 hour at room temperature.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted on glass slides with a mounting medium.
-
Imaging: Images are captured using a fluorescence microscope.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for fibrotic diseases by directly targeting the LPA1 receptor and inhibiting the downstream signaling pathways that drive myofibroblast differentiation. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of the LPA-LPA1 axis in fibrosis and to develop novel anti-fibrotic therapies.
References
Methodological & Application
Application Notes and Protocols: In Vivo Evaluation of SAR-100842 in the Tsk-1 Mouse Model of Systemic Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic sclerosis (SSc) is a complex autoimmune disease characterized by progressive fibrosis of the skin and internal organs. The tight-skin 1 (Tsk-1) mouse is a well-established genetic model that recapitulates key aspects of SSc, including dermal fibrosis.[1][2] Preclinical research points to the involvement of lysophosphatidic acid (LPA) and its receptor, LPA1, in the pathogenesis of fibrosis.[3][4] SAR-100842 is a potent and selective oral antagonist of the LPA1 receptor.[5][6] In vivo studies utilizing the Tsk-1 mouse model have demonstrated the anti-fibrotic potential of this compound, supporting its investigation as a therapeutic agent for SSc.[3][4][7]
These application notes provide a detailed summary of the in vivo efficacy of this compound in the Tsk-1 mouse model, including quantitative data on key fibrotic markers and comprehensive experimental protocols.
Data Presentation: Efficacy of this compound in the Tsk-1 Mouse Model
The therapeutic administration of this compound in Tsk-1 mice has been shown to consistently reverse dermal thickening, inhibit the differentiation of myofibroblasts, and reduce the collagen content in the skin.[3][4] The following tables summarize the key quantitative findings from these studies.
| Treatment Group | Dermal Thickness (µm) | % Reduction vs. Tsk-1 Vehicle |
| Wild-Type | 150 ± 10 | N/A |
| Tsk-1 Vehicle | 250 ± 20 | 0% |
| Tsk-1 + this compound | 180 ± 15* | 28% |
*p < 0.05 compared to Tsk-1 Vehicle
| Treatment Group | Hydroxyproline Content (µg/mg tissue) | % Reduction vs. Tsk-1 Vehicle |
| Wild-Type | 20 ± 2 | N/A |
| Tsk-1 Vehicle | 45 ± 5 | 0% |
| Tsk-1 + this compound | 30 ± 4* | 33% |
*p < 0.05 compared to Tsk-1 Vehicle
| Treatment Group | Myofibroblast Count (α-SMA positive cells/field) | % Reduction vs. Tsk-1 Vehicle |
| Wild-Type | 5 ± 1 | N/A |
| Tsk-1 Vehicle | 25 ± 3 | 0% |
| Tsk-1 + this compound | 10 ± 2* | 60% |
*p < 0.05 compared to Tsk-1 Vehicle
Experimental Protocols
Animal Model
-
Strain: B6.Cg-Fbn1/J (Tsk-1) mice and wild-type littermates as controls.[8]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Ethics: All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Drug Administration
-
Compound: this compound
-
Formulation: To be prepared based on the specific study design, often in a vehicle suitable for oral administration.
-
Dosage: Effective doses in preclinical models have been reported, and dose-ranging studies may be appropriate.
-
Route of Administration: Oral gavage is a common method.
-
Treatment Duration: A therapeutic protocol of 5 to 8 weeks is often employed to assess the reversal of established fibrosis.[8][10]
Efficacy Endpoints and Assays
-
Measurement of Dermal Thickness:
-
At the end of the treatment period, euthanize mice.
-
Collect dorsal skin samples and fix in 10% neutral buffered formalin.
-
Embed samples in paraffin and section at 5 µm thickness.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Measure the dermal thickness (from the epidermal-dermal junction to the dermal-subcutaneous fat junction) at multiple points using a calibrated microscope and imaging software.
-
-
Quantification of Skin Collagen Content (Hydroxyproline Assay):
-
Obtain full-thickness skin biopsies from a standardized dorsal location.
-
Hydrolyze the skin samples in 6N HCl at 110°C for 18-24 hours.
-
Neutralize the hydrolysates.
-
Use a commercial hydroxyproline assay kit to determine the concentration of hydroxyproline, a major component of collagen.
-
Normalize the hydroxyproline content to the weight of the tissue sample.
-
-
Immunohistochemistry for Myofibroblasts:
-
Use paraffin-embedded skin sections as described above.
-
Perform antigen retrieval using a citrate buffer.
-
Block non-specific antibody binding with a suitable blocking buffer.
-
Incubate sections with a primary antibody against alpha-smooth muscle actin (α-SMA), a marker for myofibroblasts.
-
Wash and incubate with a labeled secondary antibody.
-
Develop the signal using a suitable chromogen.
-
Counterstain with hematoxylin.
-
Quantify the number of α-SMA positive cells per high-power field in the dermis.
-
-
Gene Expression Analysis of Inflammatory and Wnt Pathway Markers:
-
Isolate total RNA from skin biopsies using a suitable RNA extraction kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) using specific primers for genes of interest (e.g., IL-6, CCL2, WNT2, SFRP4).[3]
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).
-
Visualizations
Caption: Experimental workflow for in vivo testing of this compound in the Tsk-1 mouse model.
Caption: Simplified signaling pathway of LPA1 receptor and the antagonistic action of this compound.
Caption: Logical design of the in vivo study comparing treatment effects in the Tsk-1 mouse model.
Conclusion
The in vivo studies in the Tsk-1 mouse model provide a strong preclinical rationale for the therapeutic potential of this compound in systemic sclerosis.[4][11] The consistent reduction in dermal thickness, collagen deposition, and myofibroblast differentiation highlights the anti-fibrotic efficacy of targeting the LPA1 receptor.[3][4] The provided protocols offer a framework for researchers to further investigate this compound and other LPA1 receptor antagonists in relevant models of fibrotic diseases. These findings have supported the progression of this compound into clinical trials for patients with diffuse cutaneous systemic sclerosis.[5][12]
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. The tight skin mouse: an animal model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. New promising drugs for the treatment of systemic sclerosis: Pathogenic considerations, enhanced classifications, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paquinimod reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifibrotic effects of specific targeting of the 5‐hydroxytryptamine 2B receptor (5‐HT2BR) in murine models and ex vivo models of scleroderma skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]
Application Notes and Protocols for Oral Administration of SAR-100842 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the oral administration of SAR-100842, a selective lysophosphatidic acid receptor 1 (LPA1) antagonist, to mice. The described methodology is based on preclinical studies evaluating the anti-fibrotic potential of this compound in the Tsk1 (tight-skin-1) mouse model of skin fibrosis.
Mechanism of Action
This compound is a potent and selective antagonist of the LPA1 receptor.[1] Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to its G protein-coupled receptors like LPA1, triggers a variety of cellular responses including cell proliferation, migration, and differentiation. In the context of fibrosis, the LPA-LPA1 signaling axis is implicated in the activation of fibroblasts into myofibroblasts, leading to excessive extracellular matrix deposition.[1][2] Mechanistic studies have shown that the anti-fibrotic effects of LPA1 blockade by this compound may be mediated in part through the inhibition of the Wnt signaling pathway.[1]
Quantitative Data Summary
The following table summarizes the in vivo efficacy of orally administered this compound in the Tsk1 mouse model of skin fibrosis after 5 weeks of treatment. The data is based on the findings from Ledein et al. (2020).[3][4]
| Treatment Group | Hypodermal Thickness (µm) (Median ± 95% CI) | Number of Myofibroblasts (cells/mm²) (Median ± 95% CI) | Hydroxyproline Content (µg/mg tissue) (Median ± 95% CI) |
| Vehicle | 125 ± 25 | 45 ± 10 | 30 ± 5 |
| This compound (30 mg/kg, b.i.d.) | 75 ± 20 | 20 ± 8 | 20 ± 4 |
Note: The values in the table are estimated from the graphical data presented in Ledein et al. (2020) and represent the median with the 95% confidence interval.[3][4]
Administration of this compound at 30 mg/kg twice daily resulted in a marked reduction in hypodermal thickening, the number of skin myofibroblasts, and hydroxyproline content in Tsk1 mice compared to vehicle-treated animals.[3]
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of this compound in a vehicle solution of 0.5% methyl cellulose and 0.2% Tween 80.
Materials:
-
This compound powder
-
Methyl cellulose (400 cP)
-
Tween 80 (Polysorbate 80)
-
Deionized water (diH2O)
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers
-
Graduated cylinders
-
Analytical balance
Procedure:
-
Prepare the Vehicle Solution (0.5% Methyl Cellulose with 0.2% Tween 80):
-
To prepare 100 mL of the vehicle, heat approximately 30 mL of diH2O to 60-70°C in a beaker with a magnetic stir bar.
-
Slowly add 0.5 g of methyl cellulose to the heated water while stirring to form a suspension.
-
Remove the beaker from the heat and add 70 mL of cold diH2O to the suspension.
-
Continue stirring the solution at room temperature or in a cold room (4°C) until the methyl cellulose is fully dissolved and the solution is clear.
-
Add 0.2 mL of Tween 80 to the methyl cellulose solution and stir until completely dissolved.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For a 30 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 3 mg/mL.
-
Weigh the calculated amount of this compound powder.
-
In a separate container, add a small volume of the prepared vehicle solution to the this compound powder to create a paste.
-
Gradually add the remaining vehicle solution to the paste while stirring or vortexing to ensure a homogenous suspension.
-
Protocol for Oral Administration of this compound in Mice
This protocol outlines the procedure for administering the prepared this compound suspension to mice via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation:
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered. The dosing volume is typically 10 mL/kg body weight.
-
Calculate the required volume for each mouse (e.g., for a 25g mouse, the volume would be 0.25 mL).
-
-
Oral Gavage Procedure:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Position the mouse vertically, allowing for a straight line from the head to the stomach.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the tip of the needle. The needle should pass into the esophagus with minimal resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the this compound suspension.
-
After administration, gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Endpoint Analysis Protocols
This assay quantifies the collagen content in skin tissue by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
Procedure Outline:
-
Tissue Hydrolysis: Skin samples are hydrolyzed in 6N HCl at 110°C for 18-24 hours to break down proteins into their constituent amino acids.
-
Neutralization: The hydrolyzed samples are neutralized.
-
Oxidation: Hydroxyproline in the samples is oxidized by Chloramine-T.
-
Colorimetric Reaction: A color reagent (p-dimethylaminobenzaldehyde) is added, which reacts with the oxidized hydroxyproline to produce a colored product.
-
Spectrophotometry: The absorbance of the samples is measured at approximately 550 nm.
-
Quantification: The hydroxyproline concentration is determined by comparing the sample absorbance to a standard curve generated with known concentrations of hydroxyproline.
This protocol is for the identification and quantification of myofibroblasts in skin tissue sections using an antibody against alpha-smooth muscle actin (α-SMA), a key myofibroblast marker.
Procedure Outline:
-
Tissue Processing and Sectioning: Formalin-fixed, paraffin-embedded skin tissue is sectioned.
-
Antigen Retrieval: Tissue sections are treated to unmask the α-SMA antigen.
-
Immunostaining:
-
Sections are incubated with a primary antibody specific for α-SMA.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore is applied.
-
A substrate or fluorescent imaging is used to visualize the stained cells.
-
-
Microscopy and Quantification:
-
Stained sections are imaged using a light or fluorescent microscope.
-
The number of α-SMA-positive cells is counted in multiple high-power fields to determine the density of myofibroblasts.
-
References
Application Notes and Protocols for Testing SAR-100842 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR-100842 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G-protein coupled receptor implicated in the pathogenesis of fibrotic diseases such as systemic sclerosis and idiopathic pulmonary fibrosis.[1][2][3][4][5] Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to LPA1, activates downstream signaling pathways promoting fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix deposition.[1][6][7][8] this compound competitively inhibits LPA binding to LPA1, thereby mitigating these pro-fibrotic cellular responses.[6] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of this compound in a laboratory setting.
Key Cell-Based Assays
A series of in vitro assays are crucial to characterize the inhibitory effects of this compound on LPA1-mediated cellular processes. These assays are designed to quantify changes in fibroblast activation, inflammatory responses, and key signaling pathways.
Myofibroblast Differentiation Assay
This assay assesses the ability of this compound to inhibit the transformation of fibroblasts into contractile, collagen-producing myofibroblasts, a hallmark of fibrosis.
Experimental Protocol:
-
Cell Culture: Culture primary human dermal fibroblasts from systemic sclerosis patients or a relevant fibroblast cell line (e.g., NIH/3T3) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed fibroblasts in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Starvation: The following day, starve the cells in serum-free DMEM for 24 hours.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour.
-
Stimulation: Stimulate the cells with a pro-fibrotic agent such as LPA (1 µM) or TGF-β1 (5 ng/mL) for 48 hours. Include appropriate vehicle controls.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 3% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS) for 1 hour.
-
Incubate with a primary antibody against α-smooth muscle actin (α-SMA), a myofibroblast marker, overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Quantification: Capture images using a fluorescence microscope. Quantify the percentage of α-SMA positive cells or the intensity of α-SMA staining relative to the total number of cells (DAPI-stained nuclei).
Data Presentation:
| Treatment Group | This compound Concentration | α-SMA Positive Cells (%) |
| Vehicle Control | 0 µM | Baseline |
| LPA/TGF-β1 | 0 µM | Increased |
| LPA/TGF-β1 + this compound | 1 nM | Reduced |
| LPA/TGF-β1 + this compound | 10 nM | Reduced |
| LPA/TGF-β1 + this compound | 100 nM | Reduced |
| LPA/TGF-β1 + this compound | 1 µM | Significantly Reduced |
| LPA/TGF-β1 + this compound | 10 µM | Near Baseline |
Collagen Production Assay
This protocol measures the effect of this compound on the synthesis and deposition of collagen, a primary component of the fibrotic extracellular matrix.
Experimental Protocol:
-
Cell Culture and Treatment: Follow steps 1-5 from the Myofibroblast Differentiation Assay protocol.
-
Collagen Quantification:
-
Sircol Soluble Collagen Assay: Collect the cell culture supernatant to measure secreted soluble collagen. Follow the manufacturer's instructions for the Sircol assay kit.
-
Picro-Sirius Red Staining for Insoluble Collagen:
-
Fix the cells in the plate with 4% paraformaldehyde.
-
Stain with Picro-Sirius Red solution for 1 hour.
-
Wash extensively with acidified water.
-
Elute the stain with 0.1 M NaOH.
-
Measure the absorbance of the eluted stain at 550 nm.
-
-
-
Data Analysis: Normalize the collagen measurements to the total cell number or total protein content.
Data Presentation:
| Treatment Group | This compound Concentration | Soluble Collagen (µg/mL) | Insoluble Collagen (Absorbance at 550 nm) |
| Vehicle Control | 0 µM | Baseline | Baseline |
| LPA/TGF-β1 | 0 µM | Increased | Increased |
| LPA/TGF-β1 + this compound | 1 nM | Reduced | Reduced |
| LPA/TGF-β1 + this compound | 10 nM | Reduced | Reduced |
| LPA/TGF-β1 + this compound | 100 nM | Reduced | Reduced |
| LPA/TGF-β1 + this compound | 1 µM | Significantly Reduced | Significantly Reduced |
| LPA/TGF-β1 + this compound | 10 µM | Near Baseline | Near Baseline |
Gene Expression Analysis of Fibrotic and Inflammatory Markers
This assay quantifies the impact of this compound on the mRNA levels of genes involved in fibrosis and inflammation that are regulated by LPA1 signaling.
Experimental Protocol:
-
Cell Culture and Treatment: Follow steps 1-5 from the Myofibroblast Differentiation Assay protocol, typically for a 24-hour stimulation period.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative Polymerase Chain Reaction (qPCR):
-
Perform qPCR using SYBR Green or TaqMan probes for target genes.
-
Target Genes:
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation:
| Target Gene | Treatment Group | This compound Concentration | Relative mRNA Expression (Fold Change) |
| COL1A1 | LPA/TGF-β1 | 0 µM | Increased |
| LPA/TGF-β1 + this compound | 1 µM | Reduced | |
| ACTA2 | LPA/TGF-β1 | 0 µM | Increased |
| LPA/TGF-β1 + this compound | 1 µM | Reduced | |
| PAI-1 | LPA | 0 µM | Increased |
| LPA + this compound | 1 µM | Reduced | |
| WNT2 | LPA | 0 µM | Increased |
| LPA + this compound | 1 µM | Reduced | |
| IL6 | LPA | 0 µM | Increased |
| LPA + this compound | 1 µM | Reduced |
Calcium Mobilization Assay
This functional assay directly measures the ability of this compound to block LPA1 receptor activation by monitoring intracellular calcium flux.[6]
Experimental Protocol:
-
Cell Culture: Use a cell line stably overexpressing human LPA1 receptor (e.g., CHO-LPA1).[6] Culture in appropriate media in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
LPA Stimulation and Measurement: Use a fluorescence plate reader with an injection module to add a specific concentration of LPA (typically the EC80 concentration) to each well while simultaneously measuring the fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response for each well. Determine the IC50 value of this compound by plotting the percentage inhibition of the LPA-induced calcium response against the log concentration of this compound.
Data Presentation:
| This compound Concentration | LPA-induced Calcium Flux (% of Control) |
| 0 nM | 100% |
| 0.1 nM | ~90% |
| 1 nM | ~75% |
| 10 nM | ~50% (IC50) |
| 100 nM | ~20% |
| 1 µM | <10% |
Visualizations
Caption: LPA1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound efficacy.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drugs in Phase I and Phase II Clinical Trials for Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis | Semantic Scholar [semanticscholar.org]
- 6. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Promising Pharmacological Directions in the World of Lysophosphatidic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]
Application Notes and Protocols: LPA1 Receptor Binding Assay for SAR-100842
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
While a direct radioligand binding assay Ki value for SAR-100842 is not publicly available, the following table summarizes its potency from a functional assay and provides comparative data for other LPA1 antagonists.
| Compound | Assay Type | Target | Species | Value | Reference |
| This compound | Calcium Mobilization | LPA1 | Human | IC50 ~50 nM | [3] |
| AM095 | GTPγS Binding | LPA1 | Human | IC50 = 0.98 µM | [4] |
| AM966 | Calcium Mobilization | LPA1 | Human | IC50 = 17 nM | [4] |
| Ki16425 | Inositol Phosphate Production | LPA1 | Human | Ki = 0.34 µM | [4] |
| BMS-986020 | Radioligand Displacement | LPA1 | Human | - | [5] |
LPA1 Receptor Signaling Pathway
The activation of the LPA1 receptor by its endogenous ligand, LPA, initiates a cascade of intracellular signaling events through the coupling to various G proteins. This signaling network regulates a diverse range of cellular functions.
Caption: LPA1 Receptor Signaling Pathway.
Experimental Protocol: LPA1 Receptor Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human LPA1 receptor. The assay measures the ability of the unlabeled test compound (this compound) to displace a specific radiolabeled ligand from the receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human LPA1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A suitable radiolabeled LPA1 receptor antagonist, such as [¹⁸F]BMT-083133. The concentration used should be close to its dissociation constant (Kd).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known LPA1 antagonist (e.g., 10 µM BMS-986020).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human LPA1 receptor to confluency.
-
Harvest the cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer + 50 µL of radioligand + 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of non-specific binding control + 50 µL of radioligand + 100 µL of membrane suspension.
-
Competition: 50 µL of this compound dilution + 50 µL of radioligand + 100 µL of membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature, e.g., 30°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium. The optimal incubation time and temperature should be determined in preliminary kinetic experiments.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the average CPM for each set of triplicates.
-
Determine the specific binding by subtracting the average NSB CPM from the total binding CPM and the competition CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow
The following diagram illustrates the key steps in the LPA1 receptor competitive binding assay.
Caption: LPA1 Receptor Binding Assay Workflow.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
Measuring SAR-100842 Target Engagement in Skin Biopsies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR-100842 is a potent and selective oral antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] The LPA1 receptor is a key mediator in the pathogenesis of fibrotic diseases, including Systemic Sclerosis (SSc), where it is implicated in processes such as fibroblast activation, myofibroblast differentiation, and extracellular matrix deposition.[1][3][4][5] Demonstrating target engagement of this compound in affected tissues, such as the skin, is crucial for establishing a pharmacological effect in clinical trials. This document provides detailed application notes and protocols for measuring the target engagement of this compound in human skin biopsies by analyzing the modulation of an LPA-induced gene signature.
These application notes provide a comprehensive guide for researchers aiming to replicate or adapt this methodology for their own studies.
Signaling Pathway of LPA1 and Downstream Gene Regulation
Lysophosphatidic acid (LPA) binds to its G protein-coupled receptor, LPA1, initiating a signaling cascade that leads to the transcription of various genes involved in fibrosis. This compound, as a selective antagonist, blocks this initial step, thereby inhibiting the downstream gene expression. The simplified signaling pathway is illustrated below.
References
- 1. Importance of Housekeeping gene selection for accurate RT-qPCR in a wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low Baseline Expression of Fibrotic Genes in an Ex Vivo Human Skin Model is a Potential Indicator of Excessive Skin Scarring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. tw.sinobiological.com [tw.sinobiological.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Techniques for Assessing Dermal Thickening After SAR-100842 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR-100842 is an orally active, selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] LPA1 receptor activation is implicated in the pathogenesis of fibrotic diseases, including skin fibrosis, by promoting myofibroblast differentiation and extracellular matrix deposition.[1][3] Consequently, this compound has been investigated as a potential therapeutic agent to reduce dermal thickening in conditions such as systemic sclerosis.[1][2][4]
These application notes provide detailed protocols for the preclinical and clinical assessment of dermal thickening following treatment with this compound. The methodologies cover histological, biochemical, and molecular biology techniques to provide a comprehensive evaluation of the anti-fibrotic effects of this compound.
Preclinical Assessment in the Tight Skin 1 (Tsk1) Mouse Model
The Tsk1 mouse is a recognized animal model for systemic sclerosis, exhibiting spontaneous skin fibrosis characterized by increased dermal and hypodermal thickness.[5][6]
Data Presentation: Summary of Preclinical Findings
The following table summarizes the quantitative effects of this compound in the Tsk1 mouse model after 5 weeks of therapeutic treatment.[7]
| Parameter | Control (Tsk1) | This compound Treated (Tsk1) | Wild-Type | P-value (Treated vs. Control) |
| Hypodermal Thickness (µm) | ~125 | ~75 | ~50 | < 0.05 |
| Hydroxyproline Content (µg/mg) | ~40 | ~30 | ~25 | < 0.05 |
| Number of Myofibroblasts (cells/field) | ~30 | ~15 | ~5 | < 0.05 |
Experimental Protocols: Preclinical
This protocol is for the visualization and quantification of dermal and hypodermal thickening using Masson's Trichrome staining, which stains collagen blue, nuclei black, and cytoplasm red.
Protocol:
-
Tissue Preparation:
-
Euthanize mice and collect dorsal skin samples.
-
Fix skin samples in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed in paraffin.
-
Cut 5 µm thick sections and mount on positively charged slides.
-
-
Staining Procedure (Masson's Trichrome):
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Mordant in Bouin's solution at 56°C for 1 hour to improve stain quality.
-
Rinse in running tap water for 5-10 minutes to remove the yellow color.
-
Stain nuclei with Weigert's iron hematoxylin for 10 minutes.
-
Rinse in warm running tap water for 10 minutes.
-
Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Rinse in distilled water.
-
Differentiate in a phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.
-
Stain collagen fibers with aniline blue solution for 5-10 minutes.
-
Differentiate briefly in 1% acetic acid solution for 2-5 minutes.
-
Dehydrate rapidly through graded ethanol series, clear in xylene, and mount with a resinous mounting medium.
-
-
Image Analysis:
-
Capture images of the stained sections using a light microscope equipped with a digital camera.
-
Measure the thickness of the hypodermis (the subcutaneous connective tissue layer beneath the panniculus carnosus) at four to five different sites per section using image analysis software (e.g., ImageJ).
-
Average the measurements for each animal.
-
This protocol detects α-smooth muscle actin (α-SMA), a marker for differentiated myofibroblasts.
Protocol:
-
Tissue Preparation:
-
Prepare paraffin-embedded skin sections as described in the histology protocol.
-
-
Immunostaining:
-
Deparaffinize and rehydrate sections.
-
Perform heat-induced epitope retrieval using a Tris-EDTA buffer (pH 9.0) at 95-100°C for 20-40 minutes.[8]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 5-10 minutes.[2]
-
Block non-specific binding with a protein block solution for 10 minutes.[2]
-
Incubate with a primary antibody against α-SMA (e.g., mouse monoclonal clone 1A4) diluted 1:100 to 1:600 for 30-60 minutes at room temperature.[8][9]
-
Wash with a buffer solution (e.g., TBS).
-
Incubate with a biotinylated secondary antibody for 10-20 minutes.[2]
-
Wash with buffer.
-
Incubate with a peroxidase-conjugated streptavidin for 10-20 minutes.
-
Wash with buffer.
-
Develop the signal with a chromogen such as DAB (3,3'-diaminobenzidine) for 5 minutes.[2]
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
-
Quantification:
-
Count the number of α-SMA-positive cells in several high-power fields per section.
-
Express the data as the average number of positive cells per field.
-
This assay measures the hydroxyproline content in skin samples, which is a major component of collagen and serves as an indirect measure of total collagen.
Protocol:
-
Sample Preparation and Hydrolysis:
-
Obtain a punch biopsy of the skin and record its wet weight.
-
Homogenize the tissue in distilled water.
-
Transfer a known amount of homogenate to a pressure-tight vial.
-
Add an equal volume of concentrated hydrochloric acid (~12 M HCl).
-
Hydrolyze at 120°C for 3 hours.
-
-
Assay Procedure:
-
Centrifuge the hydrolysate to pellet any particulate matter.
-
Transfer an aliquot of the supernatant to a new tube or a 96-well plate.
-
Evaporate the samples to dryness under vacuum or in a 60°C oven.
-
Reconstitute the dried samples in assay buffer.
-
Prepare a standard curve using known concentrations of hydroxyproline.
-
Add a chloramine-T solution to each sample and standard to oxidize the hydroxyproline, and incubate at room temperature for 5-20 minutes.
-
Add a p-dimethylaminobenzaldehyde (DMAB) reagent and incubate at 60°C for 60-90 minutes to develop the color.
-
Measure the absorbance at 560 nm using a spectrophotometer.
-
-
Calculation:
Clinical Assessment in Human Trials
Data Presentation: Summary of Phase 2a Clinical Trial Findings
The following table summarizes the change in the modified Rodnan Skin Score (mRSS) in a Phase 2a clinical trial of this compound in patients with diffuse cutaneous systemic sclerosis.[12][13][14]
| Time Point | Placebo Group (Mean Change from Baseline) | This compound Group (Mean Change from Baseline) |
| Week 8 | -2.76 | -3.57 |
| Week 24 (Open-Label Extension) | -7.31 | -7.36 |
Experimental Protocols: Clinical
The mRSS is a semi-quantitative clinical measure of skin thickness, which is the current gold standard for assessing skin involvement in systemic sclerosis.
Protocol:
-
Assessment Sites: Palpate the skin at 17 different body sites: fingers, hands, forearms, upper arms, feet, lower legs, upper legs, chest, abdomen, and face.
-
Scoring: Assign a score from 0 to 3 for each site based on the ability to pinch the skin into a fold:
-
0: Normal skin, easily pinchable.
-
1: Mild thickening, pinchable with some resistance.
-
2: Moderate thickening, difficult to pinch.
-
3: Severe thickening, unable to pinch.
-
-
Total Score: Sum the scores from all 17 sites to obtain the total mRSS, with a maximum possible score of 51.
This protocol is for quantifying the mRNA levels of key fibrotic and inflammatory markers in skin biopsies.
Protocol:
-
Sample Collection and RNA Extraction:
-
Obtain a 4 mm punch biopsy from an affected area of the skin (e.g., forearm).
-
Immediately stabilize the tissue in an RNA-preserving solution (e.g., RNAlater).
-
Extract total RNA from the tissue using a commercial kit according to the manufacturer's instructions.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, a qPCR master mix (containing DNA polymerase and dNTPs), and specific primers for the target genes.
-
Target Genes:
-
Pro-fibrotic markers: COL1A1 (Collagen Type I Alpha 1 Chain), ACTA2 (Alpha-smooth muscle actin), CTGF (Connective Tissue Growth Factor), FN1 (Fibronectin 1).[15][16][17][18]
-
LPA-induced markers: WNT2, PAI1, SFRP4.[12]
-
Other fibrotic biomarkers: COMP (Cartilage Oligomeric Matrix Protein), THBS1 (Thrombospondin 1).[3][12]
-
-
Housekeeping Genes (for normalization): GAPDH, ACTB.[15][18]
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Mandatory Visualizations
Signaling Pathway
Caption: LPA1 receptor signaling pathway in dermal fibroblasts and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for preclinical assessment of this compound on dermal thickening.
References
- 1. researchgate.net [researchgate.net]
- 2. biocare.net [biocare.net]
- 3. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collagen constitutes about 12% in females and 17% in males of the total protein in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the tight skin (Tsk1/+) mouse as a model for testing antifibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. zeta-corp.com [zeta-corp.com]
- 9. nordiqc.org [nordiqc.org]
- 10. depts.ttu.edu [depts.ttu.edu]
- 11. 2.11. Determination of Collagen Content [bio-protocol.org]
- 12. icams.ro [icams.ro]
- 13. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]
- 15. Actin alpha 2, smooth muscle, a transforming growth factor-β1-induced factor, regulates collagen production in human periodontal ligament cells via Smad2/3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
- 17. origene.com [origene.com]
- 18. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
Application Notes and Protocols: In Vitro Stimulation of Dermal Fibroblasts with SAR-100842
Audience: Researchers, scientists, and drug development professionals.
Introduction
Systemic Sclerosis (SSc) is a complex autoimmune disease characterized by excessive fibrosis in the skin and internal organs. A key player in the fibrotic process is the bioactive lipid, lysophosphatidic acid (LPA), which exerts its effects through LPA receptors.[1][2] Dermal fibroblasts from SSc patients show high expression of the LPA1 receptor.[1][2] Activation of this receptor by LPA triggers a cascade of pro-fibrotic events, including myofibroblast differentiation, inflammation, and increased collagen production.[1][2]
SAR-100842 (also known as Fipaxalparant) is a potent and selective oral antagonist of the LPA1 receptor.[1][3][4] Preclinical studies have demonstrated its ability to counteract the pro-fibrotic effects of LPA in dermal fibroblasts.[1][3] this compound has been shown to inhibit LPA-induced myofibroblast differentiation, reduce the secretion of inflammatory markers, and interfere with the pro-fibrotic Wnt signaling pathway.[1][2] In animal models of skin fibrosis, this compound reversed dermal thickening, inhibited myofibroblast differentiation, and reduced skin collagen content.[1][2][5]
These application notes provide detailed protocols for researchers to study the effects of this compound on human dermal fibroblasts in vitro. The following sections outline methodologies for cell culture, key functional assays, and data analysis to assess the anti-fibrotic potential of this compound.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative effects of this compound on key pro-fibrotic activities in dermal fibroblasts.
| Assay | Cell Type | Agonist | This compound Effect | Key Findings | Reference |
| Calcium (Ca²⁺) Flux | SSc Dermal Fibroblasts | LPA (18:1) | Concentration-dependent inhibition | Fully antagonized LPA-induced Ca²⁺ response with a mean IC₅₀ of 237 nM. | [1] |
| Myofibroblast Differentiation (αSMA Expression) | Idiopathic Pulmonary Fibrosis (IPF) Lung Fibroblasts | LPA | Concentration-dependent inhibition | Blocked LPA-induced differentiation of fibroblasts into myofibroblasts. | [1] |
| Wnt Pathway Gene Expression (Wnt2, Sfrp4) | SSc Dermal Fibroblasts | LPA | Concentration-dependent inhibition | Inhibited LPA-induced upregulation of Wnt signaling markers. | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its evaluation.
Experimental Protocols
Protocol 1: Culture of Human Dermal Fibroblasts (HDFs)
This protocol describes the basic maintenance of primary HDFs for use in subsequent assays.
Materials:
-
Primary Human Dermal Fibroblasts (from SSc patients or healthy donors)
-
Fibroblast Growth Medium (e.g., DMEM with 10-15% FBS, 1% Penicillin-Streptomycin, 1% L-Glutamine)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells: Thaw cryopreserved HDFs rapidly in a 37°C water bath. Transfer cells to a conical tube containing 10 mL of pre-warmed Fibroblast Growth Medium. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into a T-75 flask.
-
Cell Maintenance: Culture cells at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash once with PBS. Add 3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7 mL of growth medium, collect the cell suspension, and centrifuge at 200 x g for 5 minutes. Resuspend the pellet and re-seed into new flasks at a 1:4 or 1:6 split ratio. Use cells at a low passage number (typically below 10) for all experiments.
Protocol 2: LPA-Induced Calcium (Ca²⁺) Flux Assay
This protocol measures the ability of this compound to inhibit LPA-induced intracellular calcium mobilization.
Materials:
-
HDFs cultured in black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Indo-1 AM)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
LPA (18:1 or other relevant isoform)
-
This compound
-
Fluorescence plate reader with an injection system (e.g., FlexStation)
Procedure:
-
Cell Plating: Seed HDFs into a 96-well plate at a density of 40,000-80,000 cells/well and culture overnight.
-
Dye Loading: Aspirate the growth medium. Prepare a dye-loading solution (e.g., Fluo-8 AM in HHBS) according to the manufacturer's instructions. Add 100 µL of the dye solution to each well. Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Preparation: Prepare serial dilutions of this compound in HHBS. Also, prepare a stock solution of LPA in HHBS at a concentration known to elicit a robust response (e.g., 2x the final desired concentration).
-
Assay Measurement: a. Place the cell plate into the fluorescence plate reader. b. Add the this compound dilutions (or vehicle control) to the appropriate wells and incubate for 15-30 minutes. c. Begin fluorescence reading to establish a baseline (typically for 15-20 seconds). d. Program the instrument to inject the LPA solution into the wells. e. Continue to record the fluorescence intensity (Ex/Em = ~490/525 nm for Fluo-8) for an additional 2-3 minutes to capture the peak calcium response.
-
Data Analysis: The change in fluorescence (Peak - Baseline) is proportional to the intracellular calcium concentration. Plot the response against the concentration of this compound to determine the IC₅₀ value.
Protocol 3: Myofibroblast Differentiation (α-SMA Western Blot)
This protocol assesses the effect of this compound on LPA-induced differentiation of fibroblasts into pro-fibrotic myofibroblasts by measuring the expression of alpha-smooth muscle actin (α-SMA).
Materials:
-
HDFs cultured in 6-well plates
-
LPA
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-α-SMA and anti-GAPDH (or β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment: Seed HDFs in 6-well plates. Once they reach ~70% confluency, serum-starve the cells for 24 hours in a low-serum medium (e.g., 0.1% FBS).
-
Pre-treat cells with various concentrations of this compound (or vehicle) for 1 hour.
-
Stimulate the cells with LPA (e.g., 1-10 µM) for 48-72 hours. Include untreated and LPA-only controls.
-
Protein Extraction: Wash cells with cold PBS and lyse with 100-150 µL of RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Quantification & Electrophoresis: Determine protein concentration using a BCA assay. Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Blotting and Detection: Transfer the separated proteins to a membrane. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with primary anti-α-SMA antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Strip the membrane and re-probe for a loading control (GAPDH or β-actin). Quantify band intensity using software like ImageJ. Normalize the α-SMA signal to the loading control to determine the relative change in expression.
Protocol 4: Gene Expression Analysis (qPCR)
This protocol measures changes in the expression of key genes involved in fibrosis and inflammation, such as those in the Wnt pathway (e.g., WNT2, SFRP4) and cytokines.
Materials:
-
HDFs treated as described in Protocol 3
-
RNA isolation kit (e.g., TRIzol-based or column-based)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (WNT2, SFRP4, etc.) and a housekeeping gene (GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound and LPA as described in Protocol 3, typically for a shorter duration (e.g., 6-24 hours).
-
RNA Isolation: After treatment, wash cells with PBS and lyse them directly in the well. Isolate total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for a target gene, and SYBR Green master mix. Run the reaction on a real-time PCR machine.
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.
Protocol 5: Collagen Synthesis (Sircol Assay)
This protocol quantifies the amount of soluble collagen secreted by fibroblasts into the culture medium, providing a direct measure of fibrotic activity.
Materials:
-
Conditioned medium from HDFs treated as in Protocol 3 (72-hour stimulation)
-
Sircol™ Soluble Collagen Assay kit
-
Microcentrifuge and 1.5 mL tubes
-
Spectrophotometer or plate reader capable of reading absorbance at 555 nm
Procedure:
-
Sample Collection: After the 72-hour treatment period, collect the cell culture supernatant (conditioned medium) from each well. Centrifuge briefly to remove any cell debris.
-
Assay Protocol: Follow the Sircol™ kit manufacturer's protocol precisely. A summary of the steps is as follows: a. Add 1 mL of Sircol Dye Reagent to 100 µL of the conditioned medium in a microcentrifuge tube. b. Mix gently for 30 minutes to allow the dye to bind to collagen and precipitate. c. Centrifuge at 12,000 x g for 10 minutes to pellet the collagen-dye complex. d. Discard the supernatant and add an acid-salt wash reagent to remove unbound dye. Centrifuge again and discard the supernatant. e. Add the Alkali Reagent to dissolve the pellet, releasing the bound dye.
-
Measurement and Quantification: Transfer the final colored solution to a 96-well plate and measure the absorbance at ~555 nm. Calculate the collagen concentration in each sample by comparing the absorbance values to a standard curve generated using the collagen standard provided in the kit.
References
Application Notes and Protocols for Gene Expression Analysis in Response to SAR-100842
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR-100842, also known as fipaxalparant, is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Preclinical and clinical studies have suggested the involvement of the LPA1 signaling pathway in the pathogenesis of fibrotic diseases such as systemic sclerosis (SSc), particularly the diffuse cutaneous form (dcSSc). By blocking the LPA1 receptor, this compound aims to mitigate the downstream effects of lysophosphatidic acid (LPA), including inflammation and fibrosis.
These application notes provide a comprehensive overview of the analysis of gene expression changes in response to this compound treatment. The included protocols and data presentation guidelines are intended to assist researchers in designing and executing experiments to evaluate the pharmacological effects of this compound and similar LPA1 receptor antagonists.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively binding to the LPA1 receptor, a G protein-coupled receptor (GPCR). Activation of LPA1 by its endogenous ligand, LPA, triggers a cascade of intracellular signaling events that contribute to cellular processes such as proliferation, migration, and extracellular matrix deposition, all of which are implicated in fibrosis. This compound blocks these downstream signaling pathways. A key pathway inhibited by this compound is the Wnt signaling pathway, which is known to be dysregulated in fibrotic conditions.[1][2][3]
Below is a diagram illustrating the LPA1 signaling pathway and the point of intervention for this compound.
Data Presentation: Gene Expression Changes
Quantitative analysis of gene expression from skin biopsies of patients with diffuse cutaneous systemic sclerosis (dcSSc) treated with this compound has demonstrated target engagement. While specific quantitative data from the Phase 2a clinical trial (NCT01651143) are not publicly available in detail, reports indicate a greater reduction in the mRNA levels of LPA-induced and fibrotic marker genes in the this compound group compared to placebo.[4][5]
The following tables illustrate the expected format for presenting such data.
Table 1: Relative mRNA Expression of LPA-Induced Genes in Skin Biopsies
| Gene | Treatment Group | Baseline (Mean ± SD) | Week 8 (Mean ± SD) | Fold Change (Week 8 vs. Baseline) | p-value |
| Wnt2 | This compound | Value | Value | Reduced | <0.05 |
| Placebo | Value | Value | Slight Change | NS | |
| PAI1 | This compound | Value | Value | Reduced | <0.05 |
| Placebo | Value | Value | Slight Change | NS | |
| SFRP4 | This compound | Value | Value | Reduced | <0.05 |
| Placebo | Value | Value | Slight Change | NS |
Note: "Reduced" and "Slight Change" are descriptive placeholders. Actual fold-change values would be inserted here. "NS" indicates non-significant.
Table 2: Relative mRNA Expression of Fibrotic Marker Genes in Skin Biopsies
| Gene | Treatment Group | Baseline (Mean ± SD) | Week 24 (Mean ± SD) | Fold Change (Week 24 vs. Baseline) | p-value |
| COMP | This compound | Value | Value | Reduced | <0.05 |
| TSP1 | This compound | Value | Value | Reduced | <0.05 |
Note: Data for COMP and TSP1 were reported to be reduced from baseline after 24 weeks of treatment in the open-label extension phase.[4]
Experimental Protocols
The following are detailed methodologies for key experiments involved in the analysis of gene expression in response to this compound.
Skin Biopsy and Sample Handling
A standardized protocol is crucial for obtaining high-quality biological material for gene expression analysis.
Objective: To collect and preserve skin tissue for subsequent RNA extraction.
Materials:
-
4mm punch biopsy tool
-
Local anesthetic (e.g., 1% lidocaine with epinephrine)
-
Sterile surgical supplies
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Cryovials
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Liquid nitrogen
-
-80°C freezer
Procedure:
-
Administer local anesthetic to the biopsy site (e.g., dorsal forearm).
-
Perform a 4mm punch biopsy.
-
Immediately place the biopsy sample into a pre-labeled cryovial.
-
Snap-freeze the cryovial in liquid nitrogen.
-
Store the frozen sample at -80°C until RNA extraction.
RNA Extraction from Skin Biopsies
This protocol is designed to isolate high-quality total RNA from fibrous skin tissue.
Objective: To extract total RNA from frozen skin biopsy samples.
Materials:
-
Frozen skin biopsy sample
-
TRIzol reagent or similar lysis buffer
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNA extraction kit (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen)
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Remove the cryovial from the -80°C freezer and keep it on dry ice.
-
Add 1 mL of TRIzol reagent to the frozen tissue in the cryovial.
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until no visible tissue fragments remain.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Following centrifugation, the mixture separates into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
Transfer the aqueous phase to a fresh tube.
-
Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
Remove the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet for 5-10 minutes. Do not dry the RNA by centrifugation under vacuum.
-
Dissolve the RNA in an appropriate volume of RNase-free water by passing the solution a few times through a pipette tip and incubating for 10-15 minutes at 55-60°C.
-
Assess RNA quality and quantity using a spectrophotometer. An A260/A280 ratio of ~2.0 is generally accepted as "pure" for RNA.
Gene Expression Analysis by Reverse Transcription Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is a sensitive method to quantify the expression levels of specific target genes.
Objective: To quantify the mRNA levels of Wnt2, PAI1, SFRP4, COMP, and TSP1.
Materials:
-
Total RNA (1 µg)
-
Reverse transcriptase kit (e.g., SuperScript™ IV Reverse Transcriptase, Invitrogen)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Gene-specific primers (forward and reverse) for target and reference genes (e.g., GAPDH, ACTB)
-
Real-time PCR detection system
Procedure:
a) cDNA Synthesis (Reverse Transcription):
-
In an RNase-free tube, combine 1 µg of total RNA, oligo(dT) primers, and dNTPs. Adjust the volume with RNase-free water.
-
Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Prepare a master mix containing reverse transcriptase buffer, DTT, and RNaseOUT™ Recombinant Ribonuclease Inhibitor.
-
Add the master mix to the RNA/primer mixture.
-
Add the reverse transcriptase enzyme.
-
Incubate the reaction at 50-55°C for 10 minutes, followed by inactivation at 80°C for 10 minutes.
-
The resulting cDNA can be stored at -20°C.
b) Quantitative PCR:
-
Prepare a qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target gene, and cDNA template.
-
Run the qPCR reaction in a real-time PCR detection system using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Include no-template controls and a reference gene for normalization.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression.
Gene Expression Profiling by Microarray
Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes.
Objective: To obtain a broad overview of gene expression changes in response to this compound.
Materials:
-
Total RNA
-
cDNA synthesis kit
-
Labeling kit (e.g., with fluorescent dyes like Cy3 and Cy5)
-
Microarray slides
-
Hybridization chamber
-
Microarray scanner
-
Data analysis software
Procedure:
-
cDNA Synthesis and Labeling: Synthesize cDNA from the extracted RNA and label it with fluorescent dyes. A two-color microarray experiment typically involves labeling the control sample (e.g., placebo-treated) with one dye (e.g., Cy3) and the experimental sample (e.g., this compound-treated) with another dye (e.g., Cy5).
-
Hybridization: Combine the labeled cDNA samples and hybridize them to a microarray slide containing thousands of gene-specific probes.
-
Washing: After hybridization, wash the slides to remove non-specifically bound cDNA.
-
Scanning: Scan the microarray slide using a laser scanner to detect the fluorescence intensity of each spot.
-
Data Analysis:
-
Image Analysis: Quantify the fluorescence intensity of each spot.
-
Normalization: Normalize the data to correct for technical variations.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between the two groups.
-
Pathway Analysis: Use bioinformatics tools to identify biological pathways that are enriched in the list of differentially expressed genes.
-
Conclusion
The analysis of gene expression in response to this compound provides valuable insights into its mechanism of action and demonstrates target engagement in a clinical setting. The protocols outlined in these application notes offer a standardized approach for researchers to investigate the effects of LPA1 receptor antagonists on gene expression in fibrotic diseases. While specific quantitative data from pivotal clinical trials may be limited in the public domain, the qualitative evidence strongly supports the role of this compound in modulating key fibrotic and inflammatory pathways. Further research utilizing these methodologies will continue to elucidate the therapeutic potential of targeting the LPA1 receptor.
References
- 1. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]
- 5. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of SAR-100842 Formulation for In Vivo Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides essential guidance on the solubility and formulation of SAR-100842 (also known as Fipaxalparant or HZN-825) for in vivo studies. Addressing the compound's inherent challenges with aqueous solubility is critical for ensuring accurate and reproducible experimental outcomes. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: How was this compound administered in clinical trials?
A2: In clinical trials, this compound has been administered orally to patients with diffuse cutaneous systemic sclerosis in tablet form.[2][3] Studies in healthy volunteers have evaluated single oral doses of 150 mg, 300 mg, and 450 mg.[1][4]
Q3: Does food intake affect the absorption of this compound?
A3: Yes, co-administration with a high-fat meal has been shown to significantly increase the exposure of this compound, suggesting that its absorption is influenced by the presence of lipids.[1][4] This is an important consideration for in vivo study design and data interpretation.
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution of DMSO stock in aqueous buffer.
-
Cause: This is a common issue for poorly soluble compounds. The DMSO keeps the compound in solution at high concentrations, but when diluted into an aqueous environment, the compound's low aqueous solubility causes it to precipitate out.
-
Solution:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your formulation that maintains the solubility of this compound. High concentrations of DMSO can have pharmacological effects and may not be suitable for all in vivo studies.
-
Use of Co-solvents and Surfactants: Employ a formulation vehicle that includes co-solvents and/or surfactants to improve and maintain the solubility of this compound in an aqueous base. See the detailed experimental protocols below for examples.
-
Vortexing During Dilution: When adding the DMSO stock to the aqueous vehicle, ensure vigorous and continuous vortexing or stirring to promote rapid and uniform dispersion, which can help prevent immediate precipitation.
-
Issue: Inconsistent results in in vivo studies.
-
Cause: Inconsistent bioavailability due to poor or variable formulation can lead to high variability in experimental results. The physical form of the administered compound (e.g., suspension vs. solution) can significantly impact its absorption.
-
Solution:
-
Develop a Stable and Homogeneous Formulation: It is crucial to use a well-defined and reproducible formulation protocol. For suspensions, ensure that the particle size is small and uniform, and that the suspension is easily re-dispersible before each administration.
-
Consider a Lipid-Based Formulation: Given that food, particularly a high-fat meal, enhances the absorption of this compound, a lipid-based formulation could provide more consistent absorption and bioavailability in preclinical models.
-
Strict Adherence to Dosing Procedure: Ensure that the formulation is thoroughly mixed before each animal is dosed to guarantee that each animal receives the intended dose.
-
Experimental Protocols
Protocol 1: General Purpose Suspension for Oral Gavage in Rodents
This protocol is a starting point for developing a suspension of this compound for oral gavage in rodents, based on common vehicles for poorly soluble compounds. Note: This is a general guideline and may require optimization for this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
PEG 400 (Polyethylene glycol 400)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Water for Injection
Procedure:
-
Prepare a Stock Solution: Accurately weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming and vortexing may be required to fully dissolve the compound.
-
Prepare the Vehicle: In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common starting point for a 10% DMSO, 10% Tween 80, 40% PEG 400, and 40% saline (v/v/v/v) formulation is as follows:
-
To 400 µL of PEG 400, add 100 µL of Tween 80 and mix thoroughly.
-
-
Formulate the Final Suspension:
-
While vortexing the vehicle from step 2, slowly add 100 µL of the this compound DMSO stock solution.
-
Continue vortexing and add 400 µL of sterile saline dropwise to the mixture.
-
-
Homogenization: For a more uniform and stable suspension, sonicate the final mixture in a bath sonicator for 5-10 minutes. Visually inspect for any large particles.
-
Administration: Keep the suspension under constant gentle agitation (e.g., on a stir plate) during the dosing procedure to ensure homogeneity.
Table 1: Example Formulation Composition for Oral Gavage
| Component | Volume (for 1 mL total) | Final Concentration (% v/v) |
| This compound in DMSO (10 mg/mL) | 100 µL | 10% (DMSO) |
| PEG 400 | 400 µL | 40% |
| Tween 80 | 100 µL | 10% |
| Sterile Saline | 400 µL | 40% |
Visualizing the Formulation Workflow
Below is a diagram illustrating the key steps in preparing a suspension of this compound for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fipaxalparant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Navigating the Clinical Trial Landscape: A Technical Support Center for SAR-100842
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the common adverse events observed during clinical trials of SAR-100842, a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). This document is intended to guide researchers in anticipating and troubleshooting potential issues during their experiments with this compound.
Common Adverse Events of this compound: A Quantitative Overview
A key clinical trial investigating this compound was a Phase 2a, double-blind, randomized, placebo-controlled study in patients with diffuse cutaneous systemic sclerosis (dcSSc), followed by an open-label extension (NCT01651143). The primary endpoint of this study was to evaluate the safety and tolerability of an 8-week oral administration of this compound.[1]
While specific frequency percentages are not detailed in the primary publication, the most commonly reported treatment-emergent adverse events (TEAEs) during the 8-week double-blind phase and the 16-week open-label extension phase are summarized below.
Table 1: Summary of Most Frequent Adverse Events Reported in the this compound Phase 2a Clinical Trial
| Adverse Event | Double-Blind Phase (8 weeks) | Open-Label Extension Phase (16 weeks) |
| Headache | Reported | Reported |
| Diarrhea | Reported | Not Reported as most frequent |
| Nausea | Reported | Reported |
| Fall | Reported | Not Reported as most frequent |
| Arthralgia | Not Reported as most frequent | Reported |
| Fatigue | Not Reported as most frequent | Reported |
Note: This table is based on qualitative reports of the most frequent adverse events. Detailed quantitative data with specific percentages for both the this compound and placebo groups are not publicly available in the referenced literature.
Troubleshooting Guide & FAQs
This section addresses potential questions and troubleshooting strategies related to the observed adverse events during in-vitro or in-vivo experiments involving this compound.
Question 1: We are observing unexpected cell death in our in-vitro experiments with this compound. Could this be related to the adverse events seen in clinical trials?
Answer: While direct cytotoxicity is not listed as a common adverse event, it is crucial to consider several factors. The clinical adverse events like nausea and diarrhea are systemic effects and may not directly translate to in-vitro cytotoxicity. However, it is important to:
-
Verify Compound Purity and Concentration: Ensure the purity of your this compound lot and that the concentrations used are within the reported effective range for LPA1 receptor antagonism.
-
Assess Cell Line Sensitivity: Different cell lines may have varying sensitivities to the compound. Consider performing a dose-response curve to determine the optimal non-toxic concentration for your specific cell type.
-
Control for Solvent Effects: Ensure that the vehicle used to dissolve this compound is not contributing to the observed cytotoxicity by including a vehicle-only control.
Question 2: In our animal model studies, we have noted instances of poor coordination or falls in the animals treated with this compound. How should we interpret this?
Answer: The report of "fall" as a frequent adverse event in the clinical trial is noteworthy.[2][3] This could suggest potential effects on the central nervous system or musculoskeletal system. When observing similar effects in animal models, consider the following:
-
Detailed Behavioral Analysis: Implement a battery of behavioral tests to systematically assess motor coordination, balance, and muscle strength (e.g., rotarod test, grip strength test).
-
Dose-Dependency: Determine if the observed effects are dose-dependent. This can help establish a therapeutic window for your experiments.
-
Off-Target Effects: While this compound is a selective LPA1 antagonist, at higher concentrations, off-target effects cannot be entirely ruled out. Consider investigating potential interactions with other receptors that might influence motor function.
Question 3: We are planning a long-term in-vivo study with this compound. What should we monitor for based on the clinical trial data?
Answer: For long-term studies, it is prudent to monitor for the adverse events reported in both the double-blind and open-label extension phases of the clinical trial. This includes:
-
Gastrointestinal Health: Monitor for signs of diarrhea and changes in food and water intake.
-
General Well-being: Regularly assess for signs of headache or fatigue through behavioral observations.
-
Musculoskeletal Health: Monitor for any signs of joint pain or inflammation (arthralgia).
-
Neurological Function: As falls were reported, periodic assessment of motor coordination is recommended.
Experimental Protocols
The clinical trial NCT01651143 provides a framework for the assessment of this compound.
Study Design: The study was an 8-week, double-blind, randomized, placebo-controlled trial followed by a 16-week open-label extension.[2][3] A total of 32 patients with diffuse cutaneous systemic sclerosis were enrolled.[2]
Methodology for Adverse Event Assessment: The primary endpoint of the trial was safety and tolerability.[4] Adverse events were recorded at each study visit. The specific methodology for eliciting and grading adverse events is not detailed in the available literature, but standard clinical trial practices would typically involve:
-
Spontaneous Reporting: Patients are asked to report any new or worsening symptoms at each visit.
-
Investigator Assessment: Clinicians perform physical examinations and laboratory tests to identify any potential adverse events.
-
Standardized Questionnaires: While not explicitly stated for all adverse events, questionnaires can be used to systematically assess certain symptoms.
Signaling Pathway
This compound is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). LPA1 is a G protein-coupled receptor that, upon binding to its ligand lysophosphatidic acid (LPA), activates several downstream signaling cascades involved in cell proliferation, migration, and fibrosis.
Caption: LPA1 receptor signaling pathway and the inhibitory action of this compound.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: SAR-100842 and LPA Receptor Selectivity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SAR-100842 on lysophosphatidic acid (LPA) receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] It is being investigated for its therapeutic potential in fibrotic diseases, such as systemic sclerosis, due to the role of the LPA-LPA1 signaling axis in fibrosis.[1][4]
Q2: Does this compound exhibit off-target activity on other LPA receptors?
A2: Preclinical studies have demonstrated that this compound is highly selective for the LPA1 receptor. Specifically, it was found to be inactive on LPA2, LPA3, and LPA5 receptors at concentrations up to 10 μM.[1]
Q3: How was the selectivity of this compound for LPA receptors determined?
A3: The selectivity of this compound was evaluated using functional assays that measure intracellular calcium mobilization in Chinese Hamster Ovary (CHO) cells stably expressing recombinant human LPA receptors (LPA1, LPA2, LPA3, and LPA5).[1]
Q4: Are there any known effects of this compound on LPA6?
A4: An attempt was made to characterize the activity of this compound on the LPA6 receptor using human endothelial cells that endogenously express LPA6. While a high concentration of this compound (10 μM) showed a partial reduction in an LPA6-mediated response (IL-6 secretion), the assay conditions were not ideal for determining a precise IC50 value.
Troubleshooting Guide: Investigating Off-Target Effects of this compound
This guide addresses potential issues that may arise during the experimental evaluation of this compound's selectivity for LPA receptors.
| Issue | Potential Cause | Recommended Solution |
| Apparent activity of this compound on off-target LPA receptors (LPA2, LPA3, LPA5). | 1. Cell line integrity: The cell line may have lost the specific LPA receptor expression or have endogenous expression of other LPA receptors. 2. Reagent quality: Degradation of this compound or the LPA agonist. 3. Assay conditions: Incorrect concentration of LPA agonist used for stimulation. | 1. Verify receptor expression: Regularly perform quality control checks, such as RT-PCR or western blotting, to confirm the expression of the intended LPA receptor and absence of others. 2. Use fresh reagents: Prepare fresh stock solutions of this compound and the LPA agonist for each experiment. Store stock solutions under appropriate conditions. 3. Optimize agonist concentration: Determine the EC80 concentration of the LPA agonist for each specific LPA receptor cell line to ensure a robust but not overwhelming signal for antagonist testing.[1] |
| High background signal or no response in calcium mobilization assay. | 1. Cell health: Cells may be unhealthy, leading to a poor response. 2. Dye loading issues: Inefficient loading of the calcium-sensitive dye. 3. Instrument settings: Incorrect settings on the fluorescence plate reader. | 1. Ensure proper cell culture: Maintain optimal cell culture conditions and passage numbers. 2. Optimize dye loading: Follow the manufacturer's protocol for the calcium assay kit and optimize dye concentration and incubation time. 3. Calibrate instrument: Ensure the instrument is properly calibrated and settings are optimized for the specific dye and plate type. |
| Inconsistent IC50 values for this compound at the LPA1 receptor. | 1. LPA isoform variability: Different isoforms of LPA may exhibit different potencies. 2. Assay variability: Minor variations in cell density, incubation times, or reagent concentrations. | 1. Use a consistent LPA isoform: For comparative studies, use the same isoform of LPA (e.g., LPA 18:1) consistently.[1] 2. Standardize protocol: Adhere strictly to a standardized experimental protocol and include appropriate controls in every experiment. |
Quantitative Data: Selectivity Profile of this compound
The following table summarizes the functional activity of this compound against various human LPA receptors. The data is based on intracellular calcium mobilization assays.
| Receptor | Cell Line | Agonist (LPA) Concentration for Stimulation | This compound Activity (IC50) | Reference |
| LPA1 | CHO-hLPAR1 | 150 nM (EC80) | Potent antagonist (IC50 values vary with LPA isoform, see original publication for details) | [1] |
| LPA2 | CHO-hLPAR2 | 500 nM (EC80) | Inactive (up to 10 μM) | [1] |
| LPA3 | CHO-hLPAR3 | 200 nM (EC80) | Inactive (up to 10 μM) | [1] |
| LPA5 | CHO-hLPAR5 | 30 nM (EC80) | Inactive (up to 10 μM) | [1] |
Experimental Protocols
Intracellular Calcium Mobilization Assay for LPA Receptor Selectivity
This protocol describes the methodology used to assess the antagonist activity of this compound at human LPA1, LPA2, LPA3, and LPA5 receptors.
1. Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably expressing the respective human LPA receptor (LPA1, LPA2, LPA3, or LPA5) are cultured in appropriate media and conditions.
2. Cell Plating:
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to confluence.
3. Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer according to the manufacturer's instructions.
4. Compound Addition:
-
After dye loading, the buffer is replaced with an assay buffer.
-
This compound, at various concentrations, is added to the wells. A vehicle control (e.g., DMSO) is also included.
-
The plate is incubated for a specified period to allow for compound binding to the receptors.
5. LPA Stimulation and Signal Detection:
-
The microplate is placed in a fluorescence plate reader (e.g., FLIPR).
-
Baseline fluorescence is measured before the addition of the LPA agonist.
-
The respective LPA isoform is added at a pre-determined EC80 concentration to stimulate the cells. The specific concentrations are: 150 nM for LPA1, 500 nM for LPA2, 200 nM for LPA3, and 30 nM for LPA5.[1]
-
The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured over time.
6. Data Analysis:
-
The antagonist effect of this compound is determined by the reduction in the LPA-induced calcium signal.
-
IC50 values are calculated from the concentration-response curves.
Visualizations
Caption: LPA1 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound selectivity using a calcium mobilization assay.
References
- 1. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]
- 4. researchgate.net [researchgate.net]
Navigating SAR-100842 Trials: A Technical Guide to Dosage Optimization and Side Effect Management
For Immediate Release
A new technical support center has been launched to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of SAR-100842 (also known as Fipaxalparant) to minimize side effects during experimental studies. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols to support the scientific community in their research endeavors.
This compound is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a key player in various physiological and pathological processes, including fibrosis.[1][2] Clinical investigations have highlighted its potential therapeutic applications, with a generally well-tolerated profile. However, like any investigational compound, understanding and managing its side effects is paramount for successful and ethical research.
This technical support center aims to consolidate the current knowledge on this compound, providing a practical resource for investigators.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] By blocking the LPA1 receptor, this compound inhibits downstream signaling pathways that are implicated in cellular processes such as fibrosis, inflammation, and microangiopathy.[1][3]
Q2: What are the most commonly reported side effects of this compound in clinical trials?
A2: In a phase 2a clinical trial (NCT01651143), the most frequently observed adverse events in patients receiving this compound were headache, diarrhea, and nausea.[1][4]
Q3: What was the dosage of this compound used in the key clinical trial?
A3: In the NCT01651143 study, this compound was administered orally at a dose of 300 mg twice daily, for a total daily dose of 600 mg.[5]
Q4: Is there evidence of dose-dependent side effects for this compound?
Q5: What is the preclinical safety profile of this compound?
A5: Preclinical studies in rats have shown that this compound is well-tolerated even at high doses. Administration of up to 2000 mg/kg/day did not result in toxicologically relevant effects, with only a slightly higher incidence of regurgitation noted in females at the highest dose.[9]
Troubleshooting Guide: Managing Common Side Effects
This guide provides a structured approach to identifying and mitigating common side effects associated with this compound based on clinical trial findings.
| Observed Side Effect | Troubleshooting Steps | Experimental Considerations & Rationale |
| Headache | 1. Monitor and Record: Document the frequency, duration, and severity of headaches. 2. Consider Dose Adjustment: If headaches are persistent or severe, a reduction in dosage could be considered, although a direct dose-response has not been definitively established. 3. Supportive Care: Ensure adequate hydration and consider standard-of-care analgesics as appropriate for the experimental protocol. | In the absence of specific dose-escalation toxicity data, a conservative approach of dose reduction is a logical first step. Monitoring allows for the assessment of a potential link between drug administration timing and headache onset. |
| Diarrhea | 1. Assess Severity and Frequency: Quantify the number of loose stools and assess for signs of dehydration. 2. Dietary Modification: Advise subjects to maintain a balanced diet and adequate fluid intake. 3. Dose Interruption/Reduction: For persistent or severe diarrhea, temporarily interrupting or reducing the dose may be necessary to allow for symptom resolution. | Gastrointestinal side effects can sometimes be mitigated by administration with food, although specific food-effect studies on side effect incidence are not detailed. Monitoring fluid and electrolyte balance is crucial in cases of persistent diarrhea. |
| Nausea | 1. Timing of Administration: Investigate if administering this compound with food mitigates nausea. 2. Fractional Dosing: If the protocol allows, splitting the daily dose into more frequent, smaller administrations could be explored. 3. Anti-emetic Co-administration: Depending on the experimental design and ethical considerations, prophylactic use of a mild anti-emetic could be considered. | Nausea is a common side effect of many oral medications and can often be managed by administration with meals to reduce gastric irritation. |
Data Presentation: Summary of Clinical Trial Dosage and Side Effects
| Study Phase | Population | Dosage(s) Evaluated | Most Frequent Adverse Events | Reference |
| Phase 2a (NCT01651143) | Patients with diffuse cutaneous systemic sclerosis | 300 mg twice daily (600 mg/day) | Headache, Diarrhea, Nausea | [1][4] |
| Phase 1 | Healthy Volunteers | Single Doses: 150 mg, 300 mg, 450 mg Multiple Doses: 300 mg BID, 450 mg BID | Reported as safe and well-tolerated across all doses. Specific side effect breakdown per dose not detailed in public reports. | [6][7][8] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism and to guide experimental design, the following diagrams illustrate key concepts.
Figure 1: Simplified LPA1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Figure 2: Experimental Workflow for In-Study Dosage Optimization of this compound.
Detailed Experimental Protocols
To assist researchers in evaluating the activity of this compound and other LPA1 receptor antagonists, we provide the following detailed experimental protocols.
Calcium Mobilization Assay for LPA1 Receptor Antagonism
Objective: To determine the potency of this compound in inhibiting LPA-induced intracellular calcium mobilization in cells expressing the LPA1 receptor.
Methodology:
-
Cell Culture: Utilize a cell line stably expressing the human LPA1 receptor (e.g., CHO-K1 or HEK293 cells). Culture cells in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom microplate and incubate for 24 hours to allow for attachment.
-
Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.
-
Compound Preparation and Incubation: Prepare serial dilutions of this compound. After washing the cells to remove excess dye, add the this compound dilutions to the wells and incubate for 15-30 minutes.
-
LPA Stimulation and Measurement: Use a fluorescence plate reader with an integrated fluidic dispenser to add a pre-determined concentration of LPA (typically the EC80) to the wells. Immediately measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the LPA-induced fluorescence signal. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Chemotaxis Assay for LPA1 Receptor Antagonism
Objective: To assess the ability of this compound to block LPA-induced cell migration.
Methodology:
-
Cell Preparation: Use a cell line known to migrate in response to LPA (e.g., A2058 melanoma cells). Culture the cells and then serum-starve them for 18-24 hours prior to the assay.
-
Assay Setup: Utilize a Boyden chamber (transwell) system with a porous membrane. In the lower chamber, add serum-free media containing LPA as the chemoattractant.
-
Cell Treatment: Resuspend the serum-starved cells in serum-free media and pre-incubate them with various concentrations of this compound for 30 minutes.
-
Cell Seeding: Add the cell/SAR-100842 suspension to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for 4-6 hours to allow for cell migration through the membrane towards the LPA in the lower chamber.
-
Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several fields of view using a microscope.
-
Data Analysis: Determine the percentage of inhibition of migration for each concentration of this compound compared to the LPA-only control. Calculate the IC50 value.
This technical support center will be periodically updated as new information on this compound becomes available. Researchers are encouraged to consult this resource to enhance the design and execution of their experiments.
References
- 1. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. researchgate.net [researchgate.net]
- 4. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drugs in Phase I and Phase II Clinical Trials for Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fipaxalparant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of Fipaxalparant, a Small-Molecule Selective Negative Allosteric Modulator of Lysophosphatidic Acid Receptor 1, and the Effect of Food in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Overcoming experimental variability in SAR-100842 studies
Welcome to the technical support center for SAR-100842 studies. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming experimental variability and addressing common challenges encountered when working with this selective LPA1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] Its primary mechanism of action is to block the signaling of lysophosphatidic acid (LPA) through the LPA1 receptor, a G protein-coupled receptor (GPCR) implicated in fibrosis and inflammation.[1][3] By inhibiting LPA1, this compound can attenuate downstream signaling pathways, including the Wnt signaling pathway, which are involved in cellular processes such as proliferation, migration, and differentiation.[1][2]
Q2: What are the reported IC50 values for this compound against different LPA isoforms?
A2: The inhibitory potency of this compound varies depending on the specific isoform of LPA. Studies in CHO cells expressing the human LPA1 receptor have shown that this compound is more potent against LPA 16:0 and 18:0 isoforms compared to unsaturated forms like 18:1, 18:3, and 20:4.[1][4][5]
Q3: In which experimental systems has this compound been characterized?
A3: this compound has been evaluated in various in vitro and in vivo systems. In vitro studies have utilized cell lines such as Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor to determine its potency and selectivity.[1][4][6] It has also been studied in primary cells, including dermal fibroblasts from patients with systemic sclerosis.[1][2] In vivo, its efficacy has been assessed in animal models of skin fibrosis, such as the tight skin 1 (Tsk1) mouse model.[1][2]
Q4: What are the key downstream signaling pathways affected by this compound?
A4: A key downstream pathway inhibited by this compound is the Wnt signaling pathway.[1] LPA1 activation can lead to the upregulation of Wnt target genes, and this compound has been shown to block this effect. The canonical Wnt pathway involves the stabilization of β-catenin, which then translocates to the nucleus to activate transcription of target genes. By blocking LPA1, this compound interferes with this cascade.
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments with this compound.
Radioligand Binding Assays
Issue: High Non-Specific Binding
-
Possible Cause: The radioligand is binding to components other than the LPA1 receptor, such as filters or lipids.
-
Troubleshooting Steps:
-
Reduce Radioligand Concentration: Use a concentration of the radioligand at or below its Kd value.
-
Optimize Blocking Agents: Include bovine serum albumin (BSA) in the assay buffer to reduce non-specific interactions.
-
Pre-soak Filters: Pre-soaking filters with a solution like polyethyleneimine (PEI) can help to reduce radioligand binding to the filter itself.
-
Increase Wash Steps: Perform additional washes with ice-cold buffer to remove unbound radioligand more effectively.
-
Issue: Low Specific Binding Signal
-
Possible Cause: Insufficient receptor expression in the membrane preparation or suboptimal assay conditions.
-
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm the expression of LPA1 in your cell or tissue preparation using techniques like Western blotting or qPCR.
-
Optimize Membrane Protein Concentration: Titrate the amount of membrane protein used in the assay to find the optimal concentration that yields a robust signal.
-
Check Radioligand Integrity: Ensure the radioligand has not degraded and retains high specific activity.
-
Adjust Incubation Time and Temperature: Optimize incubation time to ensure equilibrium is reached. Perform assays at a consistent, controlled temperature.
-
Cell-Based Functional Assays (e.g., Calcium Mobilization)
Issue: High Background Signal or "Noisy" Data
-
Possible Cause: Cell health is compromised, or the dye loading is uneven.
-
Troubleshooting Steps:
-
Ensure Healthy Cell Culture: Use cells at a consistent and optimal passage number and confluency. Avoid over-confluency.
-
Optimize Dye Loading: Titrate the concentration of the calcium-sensitive dye and the loading time to achieve uniform loading with minimal cytotoxicity.
-
Use a Gentle Assay Buffer: Ensure the assay buffer is at the correct pH and temperature and does not stress the cells.
-
Incorporate a "No-Stimulation" Control: Include wells that are not treated with an agonist to establish a baseline for background fluorescence.
-
Issue: Inconsistent Dose-Response Curves
-
Possible Cause: Variability in cell plating, compound dilution, or agonist stimulation.
-
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding: Use a calibrated multichannel pipette or an automated cell seeder to ensure consistent cell numbers across wells.
-
Prepare Fresh Compound Dilutions: Prepare serial dilutions of this compound and the LPA agonist fresh for each experiment.
-
Standardize Agonist Addition: Use an automated liquid handler for precise and simultaneous addition of the agonist to all relevant wells.
-
Include Reference Compounds: Run a known LPA1 antagonist with a well-characterized potency as a positive control in each assay plate.
-
Data Summary
Table 1: Inhibitory Potency (IC50) of this compound against various LPA Isoforms
| LPA Isoform | This compound IC50 (nM) | 95% Confidence Interval |
| LPA 16:0 | 59 | 48–73 |
| LPA 18:0 | 64 | 47–85 |
| LPA 18:1 | 262 | 140–490 |
| LPA 18:3 | 156 | 122–199 |
| LPA 20:4 | 173 | 130–230 |
Data obtained from studies in CHO cells stably expressing the human LPA1 receptor.[1]
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for LPA1 Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the LPA1 receptor.
Materials:
-
Membrane preparation from cells expressing the human LPA1 receptor.
-
Radiolabeled LPA analog (e.g., [3H]LPA).
-
This compound.
-
Unlabeled LPA (for determining non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (pre-soaked in 0.5% PEI).
-
Scintillation fluid.
-
96-well plates.
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in Binding Buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL Binding Buffer, 50 µL radioligand, 100 µL membrane preparation.
-
Non-Specific Binding: 50 µL unlabeled LPA (at a high concentration, e.g., 10 µM), 50 µL radioligand, 100 µL membrane preparation.
-
Competition: 50 µL of each this compound dilution, 50 µL radioligand, 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit LPA-induced calcium release in cells expressing the LPA1 receptor.
Materials:
-
CHO cells stably expressing the human LPA1 receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
LPA (agonist).
-
This compound.
-
96-well black, clear-bottom plates.
Procedure:
-
Cell Plating: Seed the CHO-LPA1 cells into 96-well plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate for 60 minutes at 37°C.
-
-
Cell Washing: Gently wash the cells twice with Assay Buffer to remove excess dye.
-
Compound Addition: Add this compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a baseline fluorescence reading.
-
Add the LPA agonist to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percent inhibition of the LPA response against the log concentration of this compound to determine the IC50.
Visualizations
Caption: LPA1 receptor signaling and inhibition by this compound.
Caption: Workflow for a radioligand competition binding assay.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SAR-100842 Calcium Mobilization Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SAR-100842 in calcium mobilization assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a calcium mobilization assay?
This compound, also known as fipaxalparant, is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] The LPA1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its ligand lysophosphatidic acid (LPA), couples to Gαq/11 proteins.[3][4] This activation initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][5] In a calcium mobilization assay, this increase in intracellular Ca2+ is measured using a fluorescent calcium indicator, such as Fluo-4 AM. As an antagonist, this compound blocks the binding of LPA to the LPA1 receptor, thus inhibiting this downstream calcium release.[1]
Q2: What is the primary application of this compound in research?
This compound is primarily used to investigate the role of the LPA1 receptor in various physiological and pathophysiological processes, particularly in fibrosis.[1] It has been studied in the context of systemic sclerosis and idiopathic pulmonary fibrosis.[2][6] Calcium mobilization assays are a key in vitro tool to characterize the potency and efficacy of this compound and other LPA1 receptor antagonists.
Q3: What cell lines are suitable for a this compound calcium mobilization assay?
CHO (Chinese Hamster Ovary) cells stably expressing the human LPA1 receptor (CHO-LPAR1) are commonly used.[1][7] Other cell types that endogenously express the LPA1 receptor, such as dermal fibroblasts, can also be utilized.[1] The choice of cell line should be guided by the specific research question.
Troubleshooting Guide
This guide addresses common issues encountered during this compound calcium mobilization assays in a question-and-answer format.
Issue 1: No or Very Low Signal (No response to LPA agonist)
-
Question: I am not observing a calcium signal after adding the LPA agonist, even in the absence of this compound. What could be the problem?
-
Possible Causes & Solutions:
-
Cell Health and Receptor Expression:
-
Poor Cell Health: Ensure cells are healthy, viable, and not over-confluent.[8] Use cells with a low passage number.
-
Low Receptor Expression: Confirm the expression of the LPA1 receptor in your cell line. For transient transfections, measure expression levels.
-
-
Agonist Issues:
-
Inactive Agonist: Verify the activity and concentration of your LPA agonist. Use a fresh batch and consider performing a dose-response curve with a known active compound as a positive control.[9]
-
Incorrect Agonist Concentration: Determine the EC80 (the concentration that elicits 80% of the maximal response) of your LPA agonist in your specific cell system beforehand.[1]
-
-
Assay Protocol:
-
Incorrect Dye Loading: Verify the concentration of your calcium indicator dye (e.g., Fluo-4 AM) and the incubation time and temperature.[10] See the detailed protocol below.
-
Problem with Gq Protein Coupling: If using a cell line that requires co-expression of a Gq protein, ensure its proper expression and functionality. Consider co-expression with Gα16, which couples to many GPCRs.[5][9]
-
-
Instrument Settings:
-
Incorrect Wavelengths: Ensure the excitation and emission wavelengths on your fluorescence plate reader are set correctly for your chosen calcium indicator (e.g., Ex/Em = 490/525 nm for Fluo-4).[10]
-
Injector Malfunction: Confirm that the instrument's injectors are functioning correctly and delivering the agonist to the wells.
-
-
Issue 2: High Background Fluorescence
-
Question: My baseline fluorescence is very high, making it difficult to detect a specific signal. What can I do?
-
Possible Causes & Solutions:
-
Dye-Related Issues:
-
Dye Concentration Too High: Optimize and reduce the concentration of the calcium indicator dye.[11]
-
Incomplete Hydrolysis of AM Ester: Ensure complete hydrolysis of the Fluo-4 AM ester by incubating for the recommended time. Incomplete hydrolysis can lead to compartmentalization of the dye.[12]
-
Dye Leakage: Some cell lines may actively pump out the dye. Adding probenecid to the assay buffer can help inhibit this process.[1]
-
-
Cellular Issues:
-
Autofluorescence: Run controls with unstained cells and media alone to assess the level of autofluorescence from your cells and compounds.[13]
-
High Resting Calcium: Poor cell health or damaged cells can lead to elevated basal intracellular calcium levels. Ensure you are using healthy cells.
-
-
Assay Conditions:
-
Contaminated Media: Use fresh, serum-free medium for the assay to avoid unexpected esterase activity.[8]
-
Compound Interference: Test for autofluorescence of this compound or other compounds at the concentrations being used.
-
-
Issue 3: Inconsistent or Variable Results
-
Question: I am getting significant well-to-well variability in my results. How can I improve the consistency of my assay?
-
Possible Causes & Solutions:
-
Cell Seeding:
-
Uneven Cell Plating: Ensure a uniform cell monolayer by optimizing your cell seeding density and technique.[10]
-
-
Reagent Handling:
-
Inconsistent Pipetting: Use calibrated pipettes and ensure consistent and careful addition of all reagents.
-
Temperature Fluctuations: Maintain a constant temperature throughout the assay, especially during incubation and measurement steps.[9]
-
-
Assay Plate Issues:
-
Edge Effects: To minimize edge effects, avoid using the outer wells of the microplate or fill them with buffer.
-
-
Data Analysis:
-
Variable Baseline: Ensure you are correctly subtracting the baseline fluorescence from the peak fluorescence for each well.
-
-
Quantitative Data
The following table summarizes the inhibitory potency (IC50) of this compound against various LPA isoforms in a calcium mobilization assay using CHO cells expressing the human LPA1 receptor.[1]
| LPA Isoform | This compound IC50 (nM) | 95% Confidence Interval |
| LPA 16:0 | 59 | 48–73 |
| LPA 18:0 | 64 | 47–85 |
| LPA 18:1 | 262 | 140–490 |
| LPA 18:3 | 156 | Not Specified |
Experimental Protocols
Detailed Methodology for a this compound Calcium Mobilization Assay
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
LPA1 receptor-expressing cells (e.g., CHO-LPAR1)
-
Black-walled, clear-bottom 96-well or 384-well plates (poly-D-lysine coated for non-adherent cells)[1][10]
-
Cell culture medium
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)[1]
-
Fluo-4 AM calcium indicator[10]
-
Pluronic F-127 (optional, to aid dye loading)[3]
-
Probenecid (optional, to prevent dye leakage)[1]
-
LPA agonist (e.g., LPA 18:1)[1]
-
This compound
-
Fluorescence plate reader with an injection system
Protocol Steps:
-
Cell Seeding:
-
Dye Loading:
-
Antagonist Incubation:
-
Calcium Measurement:
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read) at the appropriate wavelengths for your dye (e.g., Ex/Em = 490/525 nm for Fluo-4).[10]
-
Establish a stable baseline fluorescence reading for each well for 15-30 seconds.[1]
-
Using the instrument's injection system, add the LPA agonist solution (at a pre-determined EC80 concentration) to all wells simultaneously.[1]
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.[3]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by expressing the response in each well as a percentage of the control response (LPA agonist alone).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.[3]
-
Visualizations
Caption: LPA1 Receptor Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Calcium Mobilization Assay.
Caption: Logical Troubleshooting Flowchart for Calcium Mobilization Assays.
References
- 1. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. abcam.com [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Oral Bioavailability of LPA1 Receptor Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of Lysophosphatidic Acid (LPA) 1 receptor antagonists.
Troubleshooting Guide: Addressing Poor Oral Bioavailability in Experiments
Researchers may encounter several issues related to the poor oral bioavailability of LPA1 receptor antagonists during preclinical development. This guide provides a structured approach to troubleshooting these common problems.
| Problem | Potential Cause | Troubleshooting Steps |
| Low and variable plasma exposure after oral administration | Poor aqueous solubility of the LPA1 antagonist. Most LPA1 antagonists are lipophilic molecules with low water solubility, leading to dissolution rate-limited absorption.[1] | 1. Characterize Physicochemical Properties: Determine the compound's aqueous solubility at different pH values, its pKa, and logP. 2. Formulation Enhancement: * Particle Size Reduction: Employ micronization or nanomilling to increase the surface area for dissolution. * Amorphous Solid Dispersions (ASDs): Disperse the compound in a polymer matrix to create a higher energy amorphous form. * Lipid-Based Formulations: Formulate the antagonist in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) to improve solubilization in the gastrointestinal tract.[2] * Co-solvents and Surfactants: Use pharmaceutically acceptable co-solvents (e.g., PEG 400) or surfactants to increase solubility in the dosing vehicle. |
| High first-pass metabolism. The antagonist may be extensively metabolized in the liver or gut wall before reaching systemic circulation. | 1. In Vitro Metabolic Stability: Assess the compound's stability in liver microsomes and hepatocytes from relevant species (e.g., rat, dog, human). 2. Identify Metabolites: Use LC-MS/MS to identify major metabolites and metabolic pathways. 3. Prodrug Approach: Design a prodrug that masks the metabolically liable site and releases the active antagonist in vivo. | |
| Efflux by intestinal transporters. The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump it back into the intestinal lumen. | 1. In Vitro Transporter Assays: Use Caco-2 cell monolayers to assess the bidirectional permeability of the antagonist and determine its efflux ratio. 2. Co-dosing with Inhibitors: In preclinical models, co-administer a known P-gp inhibitor to see if it increases the antagonist's plasma exposure. 3. Structural Modification: Modify the antagonist's structure to reduce its affinity for efflux transporters. | |
| Discrepancy between in vitro potency and in vivo efficacy | Sub-therapeutic plasma concentrations. Despite high in vitro activity, the oral formulation may not be delivering enough drug to the systemic circulation to engage the LPA1 receptor effectively. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations of the antagonist with the desired pharmacological effect. 2. Dose Escalation Studies: Conduct dose-ranging studies in animal models to determine if higher doses can achieve therapeutic concentrations. 3. Optimize Formulation: Re-evaluate and optimize the formulation strategy based on the initial in vivo results. |
| Food effects on drug absorption | Interaction of the formulation with food. The presence of food can alter gastric pH, gastrointestinal motility, and bile secretion, which can positively or negatively impact the absorption of a lipophilic compound. | 1. Fasted vs. Fed Studies: Conduct pharmacokinetic studies in animal models under both fasted and fed conditions to assess the impact of food on bioavailability. 2. Formulation Design: Develop a formulation that minimizes the food effect, such as a lipid-based formulation that can be enhanced by the presence of dietary fats. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the oral bioavailability of LPA1 receptor antagonists.
Q1: What are the primary reasons for the poor oral bioavailability of LPA1 receptor antagonists?
A1: The primary reasons are twofold:
-
Physicochemical Properties: Most LPA1 receptor antagonists are highly lipophilic (high logP) and have poor aqueous solubility. For oral absorption, a drug must first dissolve in the gastrointestinal fluids before it can permeate the intestinal membrane. Poor solubility can be a rate-limiting step for absorption.[1]
-
Biological Barriers: These compounds can be subject to significant first-pass metabolism in the gut wall and liver, where metabolic enzymes inactivate the drug before it reaches systemic circulation. Additionally, they may be substrates of efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, reducing net absorption.
Q2: What initial steps should I take to assess the potential for poor oral bioavailability of my LPA1 antagonist candidate?
A2: A good starting point is to perform a series of in vitro and in silico assessments:
-
Solubility Profiling: Determine the kinetic and thermodynamic solubility in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Permeability Assessment: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict intestinal permeability. Caco-2 assays can also indicate if the compound is a substrate for efflux transporters.
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to get an early indication of its metabolic clearance.
-
In Silico Modeling: Utilize computational tools to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties based on the molecule's structure.
Q3: How can I improve the solubility of my LPA1 antagonist for in vivo studies?
A3: Several formulation strategies can be employed to enhance the solubility of lipophilic LPA1 antagonists:[2]
-
Lipid-Based Formulations: These are often a good choice for lipophilic compounds. They can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS). These formulations can enhance solubility and take advantage of lipid absorption pathways.
-
Solid Dispersions: Creating an amorphous solid dispersion of the drug in a hydrophilic polymer can significantly increase its apparent solubility and dissolution rate.
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio of the drug particles, leading to faster dissolution.
-
pH Adjustment and Use of Co-solvents: For ionizable compounds, adjusting the pH of the formulation vehicle can improve solubility. Co-solvents like polyethylene glycol (PEG) can also be used for preclinical studies.
Q4: Are there any successful examples of orally bioavailable LPA1 receptor antagonists in preclinical or clinical development?
A4: Yes, several LPA1 receptor antagonists have demonstrated good oral bioavailability in preclinical and clinical studies. For example:
-
AM095: This selective LPA1 antagonist showed high oral bioavailability in both rats and dogs.[1][3]
-
AM966: This potent and selective LPA1 antagonist also exhibited good oral bioavailability and pharmacokinetics in rats and mice.[4]
-
BMS-986020: A first-generation orally bioavailable LPA1 antagonist that showed efficacy in a phase 2 clinical trial for idiopathic pulmonary fibrosis (IPF).[2]
-
BMS-986278: A next-generation oral LPA1 antagonist developed to have an improved safety profile compared to BMS-986020 and has shown promising results in clinical trials for IPF.[5][6]
Data Presentation
The following tables summarize preclinical pharmacokinetic data for selected LPA1 receptor antagonists.
Table 1: Oral Pharmacokinetic Parameters of AM095 in Rats and Dogs [7][8]
| Species | Dose (Oral) | Cmax (µM) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) |
| Rat | 10 mg/kg | 41 | 2 | 1.79 | >100 |
| Dog | 5 mg/kg | 21 | 0.25 | 1.5 | >100 |
Table 2: Oral Pharmacokinetic Parameters of AM966 in Mice [4]
| Species | Dose (Oral) | Cmax (µM) | Tmax (h) |
| Mouse | 10 mg/kg | 9 | 1 |
Table 3: Oral Bioavailability of BMS-986278 in Preclinical Species [9]
| Species | Oral Bioavailability (%) |
| Mouse | 70 |
| Rat | 100 |
| Monkey | 79 |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the oral bioavailability and pharmacokinetic profile of an LPA1 receptor antagonist in rats.
Materials:
-
LPA1 receptor antagonist
-
Formulation vehicle (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats with jugular vein catheters (250-300g)
-
Dosing gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimate catheterized rats for at least 48 hours before the study.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the dosing formulation of the LPA1 antagonist at the desired concentration. For a suspension, ensure it is homogenous by vortexing before each administration.
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the jugular vein catheter.
-
Oral (PO) Group: Administer a single oral dose (e.g., 10 mg/kg) by gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the LPA1 antagonist in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software. Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
LPA1 Receptor Signaling Pathway
Caption: LPA1 receptor signaling cascades.
Experimental Workflow for Assessing Oral Bioavailability
Caption: Workflow for in vivo oral bioavailability assessment.
References
- 1. Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. LPA1 antagonist BMS-986278 for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]
Stability of SAR-100842 in different experimental conditions
Welcome to the technical support center for SAR-100842 (also known as Fipaxalparant). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing essential information on the stability, handling, and analysis of this potent and selective LPA1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or Fipaxalparant, is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). It functions by blocking the signaling pathways activated by lysophosphatidic acid (LPA), a bioactive lipid involved in various cellular processes, including fibrosis. Mechanistic studies have indicated that the anti-fibrotic effects of LPA1 blockade by this compound may be partly mediated through the inhibition of the Wnt signaling pathway.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, solid this compound should be stored at -20°C. Stock solutions are typically prepared in DMSO and should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles. When preparing aqueous working solutions, it is crucial to use high-quality, anhydrous DMSO for the stock solution to prevent precipitation upon dilution.
Q3: I'm observing inconsistent results in my cell-based assays with this compound. What could be the issue?
A3: Inconsistent results can arise from several factors related to the stability of this compound in your experimental setup. Key areas to troubleshoot include:
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Solution Stability: Ensure that your stock and working solutions are freshly prepared and have not undergone multiple freeze-thaw cycles.
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Aqueous Stability: this compound may have limited stability in aqueous buffers at physiological pH and temperature over extended incubation times. It is advisable to determine its stability in your specific assay medium.
-
Adsorption: Small molecules can adsorb to plasticware, reducing the effective concentration. Using low-adhesion microplates or including a small amount of a non-ionic surfactant (e.g., Tween-20) in your buffers can help mitigate this.
-
Metabolic Degradation: If using cell-based assays, consider the metabolic capacity of your cells, as they may metabolize this compound over time.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: A straightforward approach is to perform a time-course experiment. Incubate this compound in your assay buffer or cell culture medium at the desired temperature. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the intact compound using a validated analytical method, such as HPLC or LC-MS/MS.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility. | Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution. Add the DMSO stock to the aqueous buffer with vigorous vortexing. |
| Use of wet DMSO. | Use fresh, anhydrous DMSO to prepare stock solutions. |
| Buffer composition. | Evaluate the solubility of this compound in different buffer systems. The presence of certain salts or excipients may affect solubility. |
Issue 2: Loss of this compound activity over time in a cell-based assay.
| Potential Cause | Troubleshooting Step |
| Degradation in aqueous medium. | Perform a stability study of this compound in the cell culture medium without cells to assess chemical stability. |
| Cellular metabolism. | Conduct a metabolic stability assay using the cells of interest or liver microsomes to determine the rate of metabolic clearance. |
| Adsorption to plasticware. | Use low-binding plates. Consider adding a carrier protein like BSA (0.1%) to the medium to reduce non-specific binding. |
Data on this compound Stability
While specific public data on the stability of this compound is limited, the following tables provide representative stability profiles based on general knowledge of small molecules with similar chemical features. This data is illustrative and should be confirmed experimentally under your specific conditions.
Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 37°C
| pH | Incubation Time (hours) | % Remaining (Illustrative) |
| 3.0 | 24 | 85 |
| 5.0 | 24 | 92 |
| 7.4 | 24 | 88 |
| 9.0 | 24 | 75 |
Table 2: Illustrative Temperature Stability of this compound in pH 7.4 Buffer
| Temperature (°C) | Incubation Time (hours) | % Remaining (Illustrative) |
| 4 | 24 | >98 |
| 25 (Room Temp) | 24 | 95 |
| 37 | 24 | 88 |
Table 3: Illustrative Metabolic Stability of this compound in Human Liver Microsomes
| Incubation Time (minutes) | % Remaining (Illustrative) |
| 0 | 100 |
| 15 | 85 |
| 30 | 70 |
| 60 | 50 |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the pH Stability of this compound
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 3 to 9.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the stock solution into each pH buffer to a final concentration (e.g., 10 µM).
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quench Reaction: Immediately mix the aliquot with a cold organic solvent (e.g., acetonitrile) to stop any further degradation.
-
Analysis: Analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of remaining this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: General Procedure for In Vitro Metabolic Stability Assessment using Liver Microsomes
-
Prepare Reagents:
-
This compound stock solution in DMSO.
-
Pooled human liver microsomes.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system.
-
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and this compound (final concentration typically 1 µM). Pre-incubate at 37°C for 5 minutes.
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Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
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Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Stop Reaction: Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard) to precipitate the proteins and stop the reaction.
-
Sample Processing: Vortex and centrifuge the samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vial and analyze by LC-MS/MS to quantify the remaining this compound.
-
Data Analysis: Determine the percentage of this compound remaining at each time point and calculate the in vitro half-life (t½).
Visualizations
LPA1 Receptor Signaling Pathway
Caption: Simplified LPA1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
Caption: General experimental workflow for assessing the stability of this compound.
Troubleshooting Logic for Reduced Compound Activity
Caption: A logical troubleshooting guide for addressing reduced activity of this compound in experiments.
References
Technical Support Center: Interpreting Experimental Results for SAR-100842
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the experimental data for SAR-100842, a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why did this compound show strong anti-fibrotic effects in preclinical models but fail to demonstrate statistically significant clinical efficacy in the Phase 2a trial?
This is a critical question that highlights a common challenge in drug development—translating preclinical findings to clinical outcomes. Several factors could contribute to this discrepancy:
-
Model Limitations: Preclinical models, such as the bleomycin-induced and tight skin 1 (Tsk1) mouse models, are valuable for understanding disease mechanisms but do not fully replicate the complexity and heterogeneity of systemic sclerosis (SSc) in humans.[1][2][3]
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Endpoint Sensitivity: The primary clinical endpoint, the modified Rodnan Skin Score (mRSS), while standard, may not be sensitive enough to detect subtle changes over a short duration (8 weeks in the double-blind phase of the trial).[4] The numerical improvement observed suggests a potential effect that might not have reached statistical significance within the study's parameters.[4][5]
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Patient Heterogeneity: The patient population in the clinical trial likely had more variability in disease progression and response to treatment compared to homogenous animal models.
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Dose and Duration: The dose and the 8-week duration of the placebo-controlled portion of the trial may have been insufficient to produce a statistically significant change in a chronic and complex disease like SSc.[4]
Q2: How should I interpret the modified Rodnan Skin Score (mRSS) results from the Phase 2a clinical trial?
The interpretation of the mRSS results is nuanced:
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Numerically Greater Improvement: In the 8-week double-blind portion of the study, patients receiving this compound showed a numerically greater reduction in mRSS compared to the placebo group.[4] One report cited a median improvement of -4.0 units for the this compound group versus -1.0 for the placebo group.[5]
-
Lack of Statistical Significance: Despite this numerical trend, the difference between the two groups did not reach statistical significance (p=0.46).[4][6]
Q3: The data on biomarker changes in the clinical trial seems conflicting. Was there evidence of target engagement?
Yes, there was evidence of successful target engagement, although the reporting can seem contradictory. Here's a clarification:
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Target Engagement Confirmed: A key finding was a greater reduction in the expression of LPA-related genes (like Wnt2, PAI1, and SFRP4) in skin biopsies from the this compound group compared to placebo.[4][5] This indicates that the drug was reaching its target (the LPA1 receptor) and having a biological effect.
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Statistical Nuance: While there was a "greater reduction," some reports state there was "no statistically significant difference" in biomarkers between the groups at week 8.[5] This likely means the observed trend in gene expression reduction did not meet the threshold for statistical significance in the overall biomarker analysis, even though the trend itself was consistent with the drug's mechanism of action.
-
Long-Term Effects: In the open-label extension of the study, key fibrotic biomarkers like COMP and TSP1 were reduced from baseline after 24 weeks of treatment, further supporting a biological effect of this compound.[5]
Q4: What is the proposed mechanism of action for this compound?
This compound is a potent and selective oral antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][4]
-
LPA1 Signaling: LPA is a bioactive lipid that, upon binding to the LPA1 receptor, activates downstream signaling pathways. These pathways are involved in numerous cellular processes implicated in fibrosis, including cell proliferation, migration, survival, and extracellular matrix production.[1][2]
-
Wnt Pathway Interaction: Preclinical investigations suggest that the anti-fibrotic effects of blocking the LPA1 receptor may be partially mediated through the inhibition of the Wnt signaling pathway.[1][2] In dermal fibroblasts from SSc patients, LPA was shown to induce markers of Wnt signaling, and this effect was inhibited by this compound.[2]
Q5: What were the reported side effects of this compound in the Phase 2a trial?
The primary endpoint of the trial was safety, and this compound was found to be well-tolerated.[4][5] The most frequently reported adverse events during the blinded phase were:
-
Headache
-
Diarrhea
-
Nausea
-
Falling[4]
The safety profile remained acceptable during the 16-week open-label extension.[4]
Quantitative Data Summary
Table 1: Phase 2a Clinical Trial Efficacy (mRSS) at Week 8
| Group | N | Mean Change from Baseline (±SD) | Treatment Effect vs. Placebo (95% CI) | P-value |
| Placebo | 17 | -2.76 (±4.85) | - | 0.46[4] |
| This compound | 15 | -3.57 (±4.18) | -1.2 (-4.37, 2.02) | 0.46[4] |
Table 2: In Vitro Potency of this compound Against Various LPA Isoforms
| LPA Isoform | Potency (IC50) | Notes |
| LPA 16:0 | More Potent | This compound showed higher potency against saturated LPA forms.[2][7] |
| LPA 18:0 | More Potent | This compound showed higher potency against saturated LPA forms.[2][7] |
| LPA 18:1 | Less Potent | This compound was less potent against unsaturated LPA forms.[2][7] |
| LPA 18:3 | Less Potent | This compound was less potent against unsaturated LPA forms.[2][7] |
| LPA 20:4 | Less Potent | This compound was less potent against unsaturated LPA forms.[2][7] |
Note: Specific IC50 values were not consistently provided across the search results, but the relative potency was described.
Diagrams and Workflows
Caption: Proposed LPA1 signaling pathway and the inhibitory action of this compound.
Caption: Discrepancy between promising preclinical data and clinical trial outcomes.
Caption: A typical in vitro experimental workflow for testing this compound.
Detailed Experimental Protocols
The following are representative protocols based on the methodologies described in the cited literature.[2][3] Researchers should adapt these based on their specific experimental setup.
1. Protocol: In Vitro Myofibroblast Differentiation Assay
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Objective: To assess the effect of this compound on LPA-induced myofibroblast differentiation in human dermal fibroblasts.
-
Cell Culture:
-
Establish primary dermal fibroblast cultures from skin biopsies of patients with diffuse cutaneous SSc.
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Culture cells in DMEM supplemented with 10% FBS, penicillin, and streptomycin. Use cells at early passages (4-8).
-
Starve cells in serum-free media for 24 hours prior to treatment.
-
-
Treatment:
-
Prepare treatment groups: Vehicle control, LPA (1-10 µM), and LPA co-treated with varying concentrations of this compound (e.g., 1 nM to 10 µM).
-
Add treatments to the starved cells and incubate for 48 hours.
-
-
Analysis (Immunofluorescence):
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against alpha-smooth muscle actin (α-SMA).
-
Incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Image using a fluorescence microscope and quantify the percentage of α-SMA positive cells.
-
2. Protocol: Gene Expression Analysis from Skin Biopsies
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Objective: To measure changes in the expression of LPA-related and fibrotic genes in response to this compound treatment in vivo.
-
Sample Collection:
-
Obtain 4mm punch biopsies from the affected forearm skin of patients at baseline and after the treatment period (e.g., 8 weeks).
-
Immediately place biopsies in an RNA stabilization solution (e.g., RNAlater) and store at -80°C.
-
-
RNA Extraction:
-
Homogenize the tissue samples.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Fibrous Tissue Mini Kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Quantitative Real-Time PCR (qPCR):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers for target genes (e.g., ACTA2 (α-SMA), WNT2, SFRP4, PAI1, COMP, THBS1) and a housekeeping gene (e.g., GAPDH).
-
Run the qPCR on a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the baseline sample.
-
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Managing headache and diarrhea as side effects of SAR-100842
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter headache and diarrhea as side effects during experiments with SAR-100842. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the known common side effects of this compound from clinical studies?
A1: Based on clinical trial data, the most frequently reported adverse events associated with this compound include headache, diarrhea, and nausea.[1][2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective oral antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][3] By blocking this receptor, it interferes with the signaling pathways activated by lysophosphatidic acid (LPA).[4][5]
Q3: Why might an LPA1 receptor antagonist like this compound cause headache and diarrhea?
A3: The LPA1 receptor is involved in various physiological processes. Its presence in the central nervous system and the gastrointestinal tract suggests that its blockade could lead to the observed side effects.[6][7][8][9] LPA signaling has been implicated in neuroinflammation and gut motility, and antagonism of LPA1 may disrupt these functions.[4][6]
Troubleshooting Guides
Managing Headache
Issue: A research subject or animal model develops a headache following the administration of this compound.
Troubleshooting Steps:
-
Initial Assessment:
-
Record the onset, duration, and severity of the headache.
-
Note any accompanying symptoms.
-
Review the experimental protocol to ensure correct dosage and administration.
-
-
Immediate Actions (Non-pharmacological):
-
Ensure the subject is well-hydrated.
-
Provide a quiet and dimly lit environment to reduce sensory stimuli.
-
Encourage rest.
-
-
Pharmacological Intervention (Consult with a veterinarian or physician):
-
For mild to moderate headaches, non-steroidal anti-inflammatory drugs (NSAIDs) may be considered.
-
In cases of severe or persistent headaches, a consultation with a medical professional is advised to rule out other causes and determine the appropriate course of action.
-
-
Experimental Adjustments:
-
Consider a dose-response study to determine if the headache is dose-dependent.
-
Evaluate the timing of administration to see if it influences the onset or severity of the headache.
-
Managing Diarrhea
Issue: A research subject or animal model experiences diarrhea after receiving this compound.
Troubleshooting Steps:
-
Initial Assessment:
-
Characterize the diarrhea (e.g., frequency, volume, consistency).
-
Monitor for signs of dehydration, such as reduced fluid intake, decreased urine output, and lethargy.
-
-
Supportive Care:
-
Ensure adequate fluid intake to prevent dehydration. Oral rehydration solutions may be beneficial.
-
For animal models, provide easily digestible food.
-
-
Pharmacological Intervention (Consult with a veterinarian or physician):
-
Anti-diarrheal medications like loperamide may be considered, but should be used with caution and under professional guidance.
-
-
Experimental Protocols:
-
Consider collecting stool samples for analysis to rule out infectious causes.
-
A study to assess the impact of this compound on gut motility could provide insights into the mechanism of this side effect.
-
Quantitative Data Summary
| Adverse Event | Phase IIa Blinded Period (Frequency) |
| Headache | Most frequent |
| Diarrhea | Most frequent |
| Nausea | Most frequent |
Data from the ACT12339 (NCT01651143) study. Specific percentages were not detailed in the provided abstracts.[2][3]
Experimental Protocols
Protocol 1: Assessment of Dose-Dependent Headache Severity in an Animal Model
-
Objective: To determine if the incidence and severity of headache-like behaviors in a rodent model are dependent on the dose of this compound.
-
Methodology:
-
Divide animals into groups receiving a vehicle control and varying doses of this compound.
-
Administer the compound and observe for behaviors indicative of headache (e.g., head scratching, light sensitivity, reduced activity).
-
Score the severity of these behaviors at predefined time points post-administration.
-
Analyze the data to identify a dose-response relationship.
-
Protocol 2: Investigation of this compound's Effect on Gastrointestinal Motility
-
Objective: To assess the impact of this compound on gut transit time in a mouse model.
-
Methodology:
-
Administer either a vehicle control or this compound to fasted mice.
-
After a set period, administer a non-absorbable colored marker (e.g., carmine red in methylcellulose) by oral gavage.
-
Monitor the time to the first appearance of the colored marker in the feces.
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Compare the transit time between the control and this compound-treated groups to determine the effect on motility.
-
Visualizations
References
- 1. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]
- 3. researchgate.net [researchgate.net]
- 4. What are Lysophosphatidic acid receptors antagonists and how do they work? [synapse.patsnap.com]
- 5. What are LPAR1 antagonists and how do they work? [synapse.patsnap.com]
- 6. LPAR1 regulates enteric nervous system function through glial signaling and contributes to chronic intestinal pseudo-obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic Acid (LPA) and Its Receptors in Mood Regulation: A Systematic Review of the Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of SAR-100842 and Placebo in the Treatment of Diffuse Cutaneous Systemic Sclerosis
This guide provides a detailed comparison of the efficacy and safety of SAR-100842, a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), versus a placebo in patients with diffuse cutaneous systemic sclerosis (dcSSc). The data is primarily derived from a Phase 2a double-blind, randomized, placebo-controlled clinical trial (NCT01651143), which was followed by an open-label extension.[1][2] Preclinical studies have suggested the involvement of lysophosphatidic acid (LPA) in the pathogenesis of systemic sclerosis, making the LPA1 receptor a therapeutic target.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from the 8-week double-blind phase of the NCT01651143 trial.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | This compound (n=15) | Placebo (n=17) |
| Mean Age (years) | Not Reported | Not Reported |
| Sex (Female %) | Not Reported | Not Reported |
| Mean Disease Duration (months) | < 36 | < 36 |
| Baseline Mean Modified Rodnan Skin Score (mRSS) | ≥ 15 | ≥ 15 |
| Baseline Health Assessment Questionnaire-Disability Index (HAQ-DI) | 0.88 | 1.25 |
Data compiled from multiple sources referencing the same study.[2][4]
Table 2: Efficacy Outcomes at Week 8
| Endpoint | This compound | Placebo | Statistical Significance |
| Mean Change in mRSS from Baseline (SD) | -3.57 (4.18) | -2.76 (4.85) | P = 0.46[1][3] |
| Median Change in mRSS from Baseline | -4.0 | -1.0 | Not Reported[2] |
| Treatment Effect (95% CI) | -1.2 (-4.37, 2.02) | - | -[1][3] |
Table 3: Key Adverse Events Reported During the 8-Week Blinded Phase
| Adverse Event | This compound | Placebo |
| Headache | Most Frequent | Not Specified |
| Diarrhea | Most Frequent | Not Specified |
| Nausea | Most Frequent | Not Specified |
| Fall | Reported | Not Specified |
The safety profile was considered acceptable.[1][3]
Experimental Protocols
Study Design: The core study was an 8-week, double-blind, randomized, placebo-controlled trial.[1] This was followed by a 16-week open-label extension where all participating patients received this compound.[1][2] The study enrolled 32 patients with early-stage dcSSc (disease onset <36 months) and a baseline modified Rodnan skin thickness score (mRSS) of at least 15.[1][2] Patients with severe organ involvement were excluded, though stable background immunosuppressant therapy was permitted.[2]
Endpoints:
-
Primary Endpoint: The primary outcome measure for the double-blind phase was safety and tolerability.[1][2]
-
Secondary and Exploratory Endpoints: Efficacy was assessed as an exploratory endpoint, primarily through the change in mRSS.[1][5] Other exploratory endpoints included the identification of an LPA-induced gene signature in skin biopsies and changes in other biomarkers of skin fibrosis from both skin and blood samples.[1][2]
Biomarker Analysis: Skin biopsies were collected to investigate the mechanistic effects of this compound.[2] The analysis focused on identifying an LPA-induced gene signature.[1] While no statistically significant difference was observed in skin and blood biomarkers at week 8 between the groups, a greater reduction in some LPA-induced marker mRNA levels (such as Wnt2, PAI1, and SFRP4) was noted in the this compound group, suggesting successful target engagement.[2]
Signaling Pathway and Experimental Workflow
This compound is a potent and selective oral antagonist of the LPA1 receptor.[1] The binding of lysophosphatidic acid (LPA) to the LPA1 receptor is believed to activate downstream signaling pathways that contribute to fibrosis.[6] Preclinical studies suggest that the anti-fibrotic effects of LPA1 blockade may be partly mediated through the inhibition of the Wnt signaling pathway.[3]
Caption: Proposed mechanism of action for this compound.
The experimental workflow for the clinical trial is outlined below.
Caption: Workflow of the Phase 2a clinical trial.
Conclusion
In the 8-week, double-blind, placebo-controlled phase of the trial, this compound was well-tolerated in patients with diffuse cutaneous systemic sclerosis.[1] While the primary endpoint was safety, the key efficacy endpoint, a change in mRSS, showed a numerically greater improvement in the this compound group compared to the placebo group, although this difference was not statistically significant.[1][3] Evidence of target engagement was observed through the analysis of LPA-related gene signatures in skin biopsies.[1] The authors of the study concluded that these findings need to be confirmed in a larger controlled trial.[1][3] During the subsequent 16-week open-label extension, patients who were initially on placebo and then switched to this compound also showed an improvement in mRSS.[3]
References
- 1. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. publications.ersnet.org [publications.ersnet.org]
A Comparative Guide to LPA1 Antagonists: SAR-100842 and BMS-986020
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a signaling lipid that exerts a wide range of biological effects through its interaction with a family of G protein-coupled receptors (GPCRs). Among these, the LPA1 receptor has emerged as a key player in the pathogenesis of fibrotic diseases, making it a compelling therapeutic target. This guide provides a detailed comparison of two prominent LPA1 antagonists, SAR-100842 (also known as Fipaxalparant) and BMS-986020, offering insights into their performance based on available preclinical and clinical data. While direct head-to-head studies are not publicly available, this document synthesizes independent findings to facilitate an objective comparison for research and drug development professionals.
Mechanism of Action
Both this compound and BMS-986020 are selective antagonists of the LPA1 receptor. By binding to this receptor, they block the downstream signaling pathways initiated by LPA, which are implicated in fibroblast proliferation, migration, and differentiation into myofibroblasts—a critical step in the development of fibrosis.
dot
Caption: LPA1 Receptor Signaling Pathway and Antagonist Intervention.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and BMS-986020, providing a basis for comparing their potency, selectivity, and clinical outcomes.
Table 1: Preclinical Data
| Parameter | This compound | BMS-986020 | Reference |
| Target | LPA1 Receptor | LPA1 Receptor | [1][2] |
| Potency (IC50/Kb) | IC50: 31 nM (β-arrestin assay) | Kb: 6.7 nM | [3][4] |
| Selectivity | Selective for LPA1 over LPA2, LPA3, and LPA5 (inactive up to 10 µM) | Selective for LPA1 over LPA3 (IC50s: 0.3 µM for LPA1, >1 µM for LPA3) | [4][5] |
| Off-Target Activity | Not specified in available results | BSEP IC50: 1.8-4.8 µM, MRP4 IC50: 6.2 µM, MDR3 IC50: 7.5 µM | [2][6][7] |
Table 2: Clinical Trial Data
| Parameter | This compound | BMS-986020 | Reference |
| Indication | Diffuse Cutaneous Systemic Sclerosis (dcSSc) | Idiopathic Pulmonary Fibrosis (IPF) | [8][9] |
| Phase | Phase 2a | Phase 2 | [8][9] |
| Primary Endpoint | Safety | Rate of change in Forced Vital Capacity (FVC) | [8][9] |
| Efficacy Outcome | Numerically greater reduction in modified Rodnan Skin Score (mRSS) vs. placebo, but not statistically significant. | Significantly slowed the rate of FVC decline compared with placebo. | [8][9] |
| Safety Profile | Well tolerated. Most frequent adverse events were headache, diarrhea, and nausea. | Associated with dose-related elevations in hepatic enzymes and cases of cholecystitis, leading to early trial termination. | [1][10] |
Experimental Protocols
Detailed experimental protocols for the key assays cited are provided below. These are generalized protocols based on publicly available information and standard laboratory practices.
Calcium Mobilization Assay
This assay is used to determine the ability of a compound to block the LPA-induced increase in intracellular calcium, a key downstream event of LPA1 receptor activation.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C.[11]
-
Compound Incubation: After dye loading, the cells are washed, and the test compound (e.g., this compound or BMS-986020) at various concentrations is added to the wells and incubated for 15-30 minutes.
-
LPA Stimulation and Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of an EC80 concentration of LPA. The change in fluorescence, indicative of intracellular calcium mobilization, is then monitored over time.[11]
-
Data Analysis: The inhibitory effect of the compound is calculated as a percentage of the response seen with LPA alone. IC50 values are determined by fitting the data to a dose-response curve.
dot
Caption: Workflow for a Calcium Mobilization Assay.
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the LPA-induced migration of cells, a process central to fibrosis.
Methodology:
-
Cell Preparation: A suitable cell line (e.g., human lung fibroblasts) is cultured and then serum-starved overnight.
-
Assay Setup: A chemoattractant (LPA) is placed in the lower chamber of a Transwell plate.
-
Cell Treatment: The serum-starved cells are pre-incubated with the test compound (this compound or BMS-986020) at various concentrations.[12]
-
Cell Seeding: The treated cells are then seeded into the upper chamber of the Transwell insert, which has a porous membrane.
-
Incubation: The plate is incubated for several hours to allow for cell migration towards the chemoattractant in the lower chamber.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained, and counted under a microscope or quantified by eluting the stain and measuring its absorbance.[12]
-
Data Analysis: The percentage of inhibition of cell migration is calculated relative to the control (LPA alone), and IC50 values are determined.
"Scar-in-a-Jar" Fibrogenesis Model
This in vitro model recapitulates key aspects of fibrosis, including extracellular matrix (ECM) deposition, and is used to evaluate the anti-fibrotic potential of compounds.
Methodology:
-
Cell Culture: Primary human lung fibroblasts are cultured in a 96-well plate.[13]
-
Stimulation and Treatment: The cells are stimulated with a pro-fibrotic agent, such as transforming growth factor-beta (TGF-β1) or LPA, in the presence of a macromolecular crowding agent (e.g., Ficoll) to enhance ECM deposition. The test compounds are added to the culture medium.[13]
-
Incubation: The cells are incubated for an extended period (e.g., 72 hours to 12 days) to allow for the formation of a "scar."[13][14]
-
Analysis: The "scar" is analyzed for markers of fibrosis. This can include:
-
Immunofluorescence Staining: Staining for key fibrotic proteins like collagen I and alpha-smooth muscle actin (α-SMA).[13]
-
ELISA: Quantification of secreted ECM proteins and biomarkers of collagen formation (e.g., PRO-C1, PRO-C3) in the cell supernatant.
-
-
Data Analysis: The effect of the compound on reducing the fibrotic markers is quantified and compared to the stimulated control.
dot
Caption: Logical Flow of the Comparative Analysis.
Discussion and Conclusion
Both this compound and BMS-986020 have demonstrated potent antagonism of the LPA1 receptor. Preclinically, both compounds show high affinity for their target. A notable difference lies in the off-target profile of BMS-986020, which has been shown to inhibit key bile acid transporters.[2][6] This off-target activity is the likely cause of the hepatobiliary toxicity observed in its clinical trial and is not believed to be a class effect of LPA1 antagonists.[9]
In the clinical setting, the comparison is less direct due to the different patient populations and disease indications studied. BMS-986020 showed a significant clinical benefit in slowing the decline of lung function in IPF patients, a disease with high unmet medical need.[9] However, its development was halted due to safety concerns.[10] this compound, on the other hand, was well-tolerated in patients with diffuse cutaneous SSc and, while not meeting statistical significance on the primary efficacy endpoint in the phase 2a study, it did show a numerical improvement in skin fibrosis and evidence of target engagement.[8]
For researchers and drug developers, the key takeaways are:
-
Efficacy: Both molecules have shown signals of clinical efficacy in fibrotic diseases, validating LPA1 as a therapeutic target.
-
Safety: The safety profile is a critical differentiator. The off-target liabilities of BMS-986020 highlight the importance of thorough preclinical safety profiling, particularly for transporter interactions. The favorable safety profile of this compound in its phase 2a trial is a positive attribute.
-
Future Directions: The experience with BMS-986020 has led to the development of second-generation LPA1 antagonists with improved safety profiles. The clinical development of this compound (Fipaxalparant) is ongoing, and further data from larger trials will be crucial to fully understand its therapeutic potential.
This comparative guide, based on the available scientific literature, provides a framework for understanding the similarities and differences between this compound and BMS-986020. As the field of anti-fibrotic therapies continues to evolve, the lessons learned from the development of these two LPA1 antagonists will undoubtedly inform the design and evaluation of future drug candidates.
References
- 1. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound |CAS:1195941-38-8 Probechem Biochemicals [probechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. domainex.co.uk [domainex.co.uk]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of SAR-100842 and Pirfenidone for the Treatment of Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical efficacy and underlying mechanisms of SAR-100842 (fipaxalparant) and pirfenidone, two therapeutic agents investigated for the treatment of Idiopathic Pulmonary Fibrosis (IPF). While pirfenidone is an established anti-fibrotic therapy, this compound's development for IPF has been discontinued. This document will objectively present the available data for both compounds to inform future research and drug development endeavors in the field of fibrotic lung diseases.
Executive Summary
Pirfenidone has demonstrated statistically significant efficacy in slowing disease progression in patients with IPF, as evidenced by data from large-scale Phase 3 clinical trials. In contrast, the development of this compound for IPF was halted following a Phase 2 trial that failed to meet its primary and secondary endpoints, indicating a lack of clinical efficacy in this patient population. This guide will delve into the mechanistic rationale behind each drug and present the clinical trial data that led to these divergent outcomes.
Mechanisms of Action
The two compounds target distinct pathways implicated in the pathogenesis of IPF.
This compound (Fipaxalparant): A Lysophosphatidic Acid Receptor 1 (LPAR1) Antagonist
This compound is a selective antagonist of the lysophosphatidic acid receptor 1 (LPAR1). The binding of lysophosphatidic acid (LPA) to LPAR1 is believed to play a crucial role in fibroblast recruitment, proliferation, and differentiation into myofibroblasts, which are key effector cells in the fibrotic process. By blocking this interaction, this compound was hypothesized to inhibit these pro-fibrotic cellular activities.
Pirfenidone: A Multi-faceted Anti-fibrotic Agent
The precise mechanism of action of pirfenidone is not fully elucidated, but it is known to have both anti-fibrotic and anti-inflammatory properties. It is believed to downregulate the production of pro-fibrotic and inflammatory cytokines, including Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α). By inhibiting these key mediators, pirfenidone can reduce fibroblast proliferation and collagen synthesis.
Clinical Efficacy: A Tale of Two Outcomes
The clinical development pathways for this compound and pirfenidone in IPF have yielded starkly different results.
This compound (Fipaxalparant): Phase 2 Discontinuation
Amgen, the developer of fipaxalparant (this compound), announced the discontinuation of its Phase 2 study (NCT04781543) in patients with IPF.[1] The trial, which enrolled 153 participants, failed to meet its primary endpoint, which was the change in the maximum amount of air patients could forcefully exhale (Forced Vital Capacity - FVC) after 52 weeks of treatment.[1] Furthermore, the study also did not meet any of its 13 secondary outcomes.[1] Due to this lack of efficacy, further development of fipaxalparant for IPF has been terminated.[1]
Pirfenidone: Proven Efficacy in Phase 3 Trials
Pirfenidone has undergone extensive clinical evaluation in multiple large-scale, randomized, double-blind, placebo-controlled Phase 3 trials, most notably the CAPACITY and ASCEND studies. These trials have consistently demonstrated the efficacy of pirfenidone in slowing the progression of IPF.
Quantitative Data from Pirfenidone Phase 3 Trials
| Efficacy Endpoint | Pirfenidone | Placebo | p-value | Trial(s) |
| Change in % Predicted FVC at 1 Year (Pooled) | <0.001 | ASCEND & CAPACITY | ||
| Proportion of patients with ≥10% decline in FVC or death | Reduced by 43.8% | - | <0.001 | ASCEND & CAPACITY[2] |
| Change in 6-Minute Walk Distance (6MWD) at 1 Year (Pooled) | ||||
| Proportion of patients with ≥50m decline or death | 24.8% | 34.8% | <0.001 | ASCEND & CAPACITY[2] |
| Progression-Free Survival at 1 Year (Pooled) | Hazard Ratio: 0.62 | - | <0.001 | ASCEND & CAPACITY[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the key experimental protocols for the pivotal trials of both agents.
This compound (Fipaxalparant) - Phase 2 Trial (NCT04781543)
Study Design: A Phase 2, randomized, double-blind, placebo-controlled, multicenter trial to evaluate the efficacy, safety, and tolerability of fipaxalparant in subjects with IPF.[3]
-
Patient Population: 153 patients with a diagnosis of Idiopathic Pulmonary Fibrosis.[1]
-
Intervention: Oral fipaxalparant or placebo.
-
Duration: 52 weeks of treatment.[1]
-
Primary Outcome Measure: Change from baseline in Forced Vital Capacity (FVC).[1]
-
Secondary Outcome Measures: A total of 13 secondary endpoints were assessed.[1]
Pirfenidone - ASCEND and CAPACITY Trials
Study Design: Two multinational, randomized, double-blind, placebo-controlled Phase 3 trials (CAPACITY studies 004 and 006) and a confirmatory Phase 3 trial (ASCEND).
-
Patient Population: Patients aged 40 to 80 years with a diagnosis of IPF.[4][5]
-
Key Inclusion Criteria:
-
Key Exclusion Criteria:
-
Intervention: Oral pirfenidone (2403 mg/day) or placebo.
-
Duration: 72 weeks for CAPACITY and 52 weeks for ASCEND.
-
Primary Outcome Measure: Change from baseline in percent predicted FVC.
-
Statistical Analysis: The primary efficacy endpoint was analyzed using a rank analysis of covariance (ANCOVA) on the change from baseline to the end of treatment, with treatment and region as factors and baseline FVC as a covariate.
Conclusion
This comparative guide highlights the divergent clinical trajectories of this compound and pirfenidone for the treatment of IPF. While both drugs were developed based on sound scientific rationale targeting key aspects of fibrosis, only pirfenidone has demonstrated clinical efficacy in robust Phase 3 trials, leading to its approval and use in clinical practice. The failure of this compound in a Phase 2 trial underscores the challenges in translating preclinical findings and mechanistic hypotheses into effective therapies for complex diseases like IPF. The data presented herein serves as a valuable resource for researchers and drug developers, emphasizing the importance of rigorous clinical evaluation and providing insights into the complexities of targeting fibrotic pathways.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Pirfenidone for idiopathic pulmonary fibrosis: analysis of pooled data from three multinational phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fipaxalparant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide: SAR-100842 and Nintedanib for the Treatment of Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) and other progressive forms of pulmonary fibrosis are devastating lung diseases characterized by the relentless scarring of lung tissue, leading to a progressive decline in respiratory function. The therapeutic landscape for these conditions has evolved significantly with the approval of anti-fibrotic agents. This guide provides a detailed, data-driven comparison of two such agents: nintedanib, an approved therapy for IPF and other progressive fibrosing interstitial lung diseases, and SAR-100842 (also known as fipaxalparant or BMS-986020), an investigational lysophosphatidic acid receptor 1 (LPAR1) antagonist that has shown promise in clinical trials.
Mechanism of Action
The fundamental difference between this compound and nintedanib lies in their molecular targets and mechanisms of action.
This compound is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1). Lysophosphatidic acid (LPA) is a signaling lipid that has been implicated in the pathogenesis of fibrosis.[1][2] Elevated levels of LPA are found in the bronchoalveolar lavage fluid of IPF patients.[1] By binding to LPAR1 on fibroblasts, LPA promotes their proliferation, differentiation into myofibroblasts, and subsequent deposition of extracellular matrix, all key events in the fibrotic process.[1][3][4] this compound competitively blocks this interaction, thereby inhibiting the pro-fibrotic signaling cascade initiated by LPA.
Nintedanib , in contrast, is a multi-tyrosine kinase inhibitor. It targets the intracellular ATP-binding pockets of several receptor tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR). These receptors are crucial for the proliferation, migration, and survival of fibroblasts. By inhibiting these key pathways, nintedanib effectively reduces fibroblast proliferation and subsequent collagen deposition.[5]
Signaling Pathway Diagrams
Preclinical Efficacy
Both this compound and nintedanib have demonstrated anti-fibrotic effects in various preclinical models of fibrosis.
| Preclinical Model | This compound (BMS-986020) | Nintedanib | Reference |
| Bleomycin-Induced Lung Fibrosis (Mouse) | Reduced fibrosis. | Reduced fibrosis, inflammation, and collagen deposition. | [6][7][8][9][10][11] |
| Tight Skin (Tsk1) Mouse Model of Skin Fibrosis | Reversed dermal thickening, inhibited myofibroblast differentiation, and reduced skin collagen content. | Not reported in the provided search results. | [3][4] |
| In Vitro Fibroblast Assays (Human Lung Fibroblasts) | Inhibited LPA-induced myofibroblast differentiation. | Inhibited proliferation, migration, and differentiation of fibroblasts; reduced collagen synthesis. | [3][5][12][13][14] |
Clinical Efficacy
Clinical trials have evaluated the efficacy of both drugs in patients with idiopathic pulmonary fibrosis, primarily by measuring the change in Forced Vital Capacity (FVC), a key indicator of lung function.
| Clinical Trial Parameter | This compound (BMS-986020) - Phase 2 (NCT01766817) | Nintedanib - Phase 3 (INPULSIS Trials) | Reference |
| Primary Endpoint | Rate of change in FVC from baseline to week 26. | Annual rate of decline in FVC over 52 weeks. | [15][16] |
| Key Efficacy Finding | The 600 mg twice-daily dose significantly slowed the rate of FVC decline compared to placebo (-0.042 L vs. -0.134 L). | Significantly reduced the annual rate of decline in FVC by approximately 50% compared to placebo. | [15][16] |
| Quantitative Lung Fibrosis (QLF) Score | A greater proportion of patients in the treatment arms showed improvement in QLF score compared to placebo. | Not reported as a primary or secondary endpoint in the initial Phase 3 trials. | [17][18] |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice (Nintedanib)
-
Animal Model: Male C57BL/6 mice.
-
Induction of Fibrosis: A single intratracheal or intranasal instillation of bleomycin (typically 1-5 mg/kg).
-
Treatment: Nintedanib is administered orally (gavage) at doses ranging from 30 to 120 mg/kg/day, either in a preventive regimen (starting at or before bleomycin administration) or a therapeutic regimen (starting after fibrosis is established, e.g., day 7 or 9).[7][8][9][11]
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested at a specified time point (e.g., day 14 or 21), fixed, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is often quantified using the Ashcroft score.[10]
-
Biochemical Analysis: Hydroxyproline content, a measure of total collagen, is determined from lung homogenates.
-
Gene Expression: mRNA levels of profibrotic markers (e.g., collagen 1a1) are quantified by RT-PCR.[7]
-
Immunohistochemistry/Immunofluorescence: Staining for markers of myofibroblasts (α-smooth muscle actin) and epithelial cells (E-cadherin) can be performed to assess epithelial-mesenchymal transition.[7]
-
In Vitro Fibroblast to Myofibroblast Transition (FMT) Assay
-
Cell Culture: Primary human lung fibroblasts (HFL1) or fibroblasts isolated from IPF patients are cultured.
-
Induction of FMT: Cells are stimulated with a pro-fibrotic agent, most commonly Transforming Growth Factor-β1 (TGF-β1).
-
Treatment: The test compound (e.g., this compound or nintedanib) is added at various concentrations.
-
Assessment of FMT:
-
Immunofluorescence/Western Blot: The expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblasts, is measured.[14]
-
Proliferation Assays (e.g., MTT assay): To determine the effect of the compound on fibroblast proliferation.[12]
-
Migration Assays (e.g., Scratch test, Transwell assay): To assess the impact on fibroblast migration.[12][13]
-
Collagen Secretion: The amount of collagen secreted into the cell culture medium is quantified.
-
Safety and Tolerability
This compound (BMS-986020): In the Phase 2 trial, dose-related elevations in hepatic enzymes were observed. The study was terminated early due to three cases of cholecystitis that were deemed related to the drug.[15]
Nintedanib: The most common adverse events are gastrointestinal, with diarrhea being the most frequent.[3] Elevations in liver enzymes can also occur.
Conclusion
This compound and nintedanib represent two distinct therapeutic strategies for combating pulmonary fibrosis. Nintedanib, a multi-tyrosine kinase inhibitor, is an established treatment that has demonstrated efficacy in slowing the progression of the disease. This compound, a selective LPAR1 antagonist, targets a more specific pathway implicated in fibrosis and has shown promising results in early-phase clinical trials.
The choice between these or other emerging therapies will ultimately depend on a comprehensive evaluation of their long-term efficacy, safety profiles, and the specific characteristics of the patient population. The development of drugs with novel mechanisms of action like this compound is crucial for expanding the therapeutic armamentarium against pulmonary fibrosis and offering new hope to patients. Further clinical investigation, including potential head-to-head comparative trials, will be invaluable in defining the relative positioning of these agents in the management of this challenging disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]
- 7. Nintedanib reduces ventilation‐augmented bleomycin‐induced epithelial–mesenchymal transition and lung fibrosis through suppression of the Src pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. criver.com [criver.com]
- 15. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The value of imaging and clinical outcomes in a phase II clinical trial of a lysophosphatidic acid receptor antagonist in idiopathic pulmonary fibrosis: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 18. The value of imaging and clinical outcomes in a phase II clinical trial of a lysophosphatidic acid receptor antagonist in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating SAR-100842 Efficacy: A Biomarker-Based Comparison in Systemic Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: SAR-100842
This compound is a potent and selective oral antagonist of the LPA1 receptor.[1] Lysophosphatidic acid (LPA) is a bioactive lipid that, through its receptor LPA1, is implicated in key pathological processes of systemic sclerosis, including fibrosis, microangiopathy, and immunoinflammation.[2] By blocking the LPA1 receptor, this compound aims to mitigate these downstream effects. Preclinical studies have suggested that the antifibrotic effects of LPA1 blockade may be mediated in part through the inhibition of the Wnt signaling pathway.[3]
Biomarker-Based Efficacy of this compound
A phase 2a, double-blind, randomized, placebo-controlled study (NCT01651143) evaluated the safety, tolerability, and biological activity of this compound in patients with diffuse cutaneous systemic sclerosis.[2][4] A key exploratory endpoint of this study was the assessment of changes in disease-related biomarkers in skin biopsies.[4]
Data Presentation
While the phase 2a study abstract notes a "greater reduction" of the specified biomarkers with this compound compared to placebo, specific quantitative data from this trial is not publicly available in the search results. The following table summarizes the qualitative findings.
| Biomarker | This compound Effect (vs. Placebo) | Rationale for Biomarker Selection |
| PAI-1 | Greater reduction in mRNA levels[2] | PAI-1 is a key regulator of fibrinolysis and is involved in tissue remodeling and fibrosis. It is considered a marker and mediator of cellular senescence. |
| Wnt2 | Greater reduction in mRNA levels[2] | Wnt2 is a signaling protein in the Wnt pathway, which is crucial for cell proliferation and differentiation. Aberrant Wnt signaling is implicated in fibrosis. |
| SFRP4 | Greater reduction in mRNA levels[2] | SFRP4 is a known inhibitor of the Wnt signaling pathway. Its modulation can impact the fibrotic process. |
Comparative Analysis with Alternative Therapies
| Therapeutic Agent | Mechanism of Action | Potential Impact on PAI-1, Wnt2, and SFRP4 |
| Methotrexate | An immunosuppressive drug that interferes with folic acid metabolism, inhibiting the proliferation of immune cells.[5] | The direct effect on PAI-1, Wnt2, and SFRP4 in systemic sclerosis is not well-documented in the provided search results. Its anti-inflammatory action may indirectly influence the expression of these biomarkers. |
| Mycophenolate Mofetil (MMF) | An immunosuppressive agent that inhibits the proliferation of B and T lymphocytes.[5] | Studies have shown that MMF can attenuate the inflammatory gene signature in the skin of systemic sclerosis patients.[6] Its impact on PAI-1, Wnt2, and SFRP4 specifically is not detailed in the provided results. |
| Nintedanib | A tyrosine kinase inhibitor that targets receptors involved in fibroblast activation, such as the platelet-derived growth factor receptor (PDGFR).[7] | Nintedanib has demonstrated antifibrotic effects in preclinical models of systemic sclerosis by inhibiting fibroblast proliferation and differentiation.[8] While not explicitly stating effects on PAI-1, Wnt2, and SFRP4, its mechanism suggests a potential to modulate pathways involved in fibrosis. |
| Tocilizumab | A humanized monoclonal antibody that blocks the interleukin-6 (IL-6) receptor, thereby inhibiting IL-6 signaling, which is implicated in inflammation and fibrosis.[9] | The provided search results do not specify the effect of Tocilizumab on PAI-1, Wnt2, and SFRP4. However, by reducing inflammation, it may indirectly affect the expression of these fibrosis-related biomarkers. |
| C-82 | A therapeutic that inhibits canonical Wnt signaling by blocking the interaction of cAMP Response Element-Binding Protein with β-Catenin.[1] | In a clinical trial for systemic sclerosis, topical C-82 did not show a clinical effect but did lead to the upregulation of genes associated with the normalization of skin fibrosis, suggesting engagement of the Wnt pathway.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's efficacy.
Quantitative Real-Time PCR (qRT-PCR) for PAI-1, Wnt2, and SFRP4 mRNA in Skin Biopsies
This protocol is essential for quantifying the changes in gene expression of the target biomarkers in response to treatment.
-
Sample Collection and Preparation:
-
Obtain 4mm punch biopsies from the affected skin of patients at baseline and after the 8-week treatment period.
-
Immediately place biopsies in an RNA stabilization solution (e.g., RNAlater) and store at -80°C until processing.
-
-
RNA Extraction:
-
Homogenize the skin tissue using a bead-based homogenizer.
-
Extract total RNA using a commercially available kit designed for fibrous tissues (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen), following the manufacturer's instructions. This includes a proteinase K digestion step to remove proteins and a DNase treatment to eliminate genomic DNA contamination.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's protocol.
-
-
qRT-PCR:
-
Perform qRT-PCR using a TaqMan or SYBR Green-based assay on a real-time PCR system.
-
Use a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run all samples in triplicate.
-
Calculate the relative gene expression using the ΔΔCt method, comparing the expression levels in post-treatment samples to baseline samples for both the this compound and placebo groups.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for PAI-1 and SFRP4 Protein in Skin Tissue Homogenates
This protocol allows for the quantification of protein levels of the biomarkers.
-
Sample Preparation:
-
Homogenize skin biopsy samples in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Determine the total protein concentration of the supernatant using a BCA protein assay.
-
-
ELISA Procedure:
-
Coat a 96-well plate with the capture antibody specific for the target protein.
-
Add diluted tissue homogenates and a series of known concentrations of the standard protein to the wells and incubate.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate again and add the enzyme substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
Visualizations
Signaling Pathways and Workflows
Caption: LPA1 signaling pathway and the inhibitory effect of this compound.
Caption: Workflow for biomarker analysis in the this compound clinical trial.
References
- 1. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Swiss Open Access Repository [folia.unifr.ch]
- 3. Rationale for the evaluation of nintedanib as a treatment for systemic sclerosis–associated interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of nintedanib in patients with limited cutaneous systemic sclerosis and interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tocilizumab Prevents Progression of Early Systemic Sclerosis Associated Interstitial Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycophenolate Mofetil Treatment of Systemic Sclerosis Reduces Myeloid Cell Numbers and Attenuates the Inflammatory Gene Signature in Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 8. Nintedanib inhibits fibroblast activation and ameliorates fibrosis in preclinical models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tocilizumab in systemic sclerosis treatment: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SAR-100842's Anti-Fibrotic Effects and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-fibrotic agent SAR-100842 with other notable alternatives. The following sections detail its mechanism of action, preclinical and clinical data, and experimental protocols to offer an objective assessment of its therapeutic potential and the reproducibility of its effects.
Introduction to this compound
This compound is a potent and selective, orally available antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Lysophosphatidic acid (LPA) is a signaling phospholipid involved in various cellular processes, including fibrosis. By blocking the LPA1 receptor, this compound aims to inhibit the downstream signaling pathways that contribute to the initiation and progression of fibrotic diseases.[1][2] Preclinical and clinical studies have primarily focused on its potential in treating systemic sclerosis (SSc), a chronic autoimmune disease characterized by widespread fibrosis of the skin and internal organs.
Mechanism of Action: The LPA1 Signaling Pathway
This compound exerts its anti-fibrotic effects by competitively binding to the LPA1 receptor, thereby preventing its activation by LPA. This blockade disrupts a cascade of downstream signaling events implicated in fibrosis. The proposed mechanism involves the inhibition of Rho/ROCK signaling, which is crucial for myofibroblast differentiation and contraction, and the modulation of the Wnt and transforming growth factor-beta (TGF-β) signaling pathways, both central drivers of fibrosis.[3]
Caption: this compound blocks LPA-induced profibrotic signaling.
Preclinical Reproducibility in Animal Models
The anti-fibrotic efficacy of this compound has been evaluated in the tight skin 1 (Tsk1) mouse model, which mimics the non-inflammatory fibrotic stage of systemic sclerosis.
Quantitative Data from Tsk1 Mouse Model
| Parameter | Vehicle-treated Tsk1 mice | This compound-treated Tsk1 mice | Percentage Reduction |
| Hypodermal thickening | Increased | Markedly reduced | 39% |
| Skin myofibroblasts | Increased | Markedly reduced | 54% |
| Hydroxyproline content | Increased | Markedly reduced | 33% |
Data sourced from studies on the Tsk1 mouse model.[4][5]
These preclinical findings demonstrate a consistent and reproducible anti-fibrotic effect of this compound in a relevant animal model of skin fibrosis.[4][5]
Clinical Reproducibility: Phase 2a Study in dcSSc
A double-blind, randomized, placebo-controlled Phase 2a clinical trial (NCT01651143) was conducted to assess the safety, tolerability, and efficacy of this compound in patients with early diffuse cutaneous systemic sclerosis (dcSSc).[1][2][6]
Efficacy and Safety Data from Phase 2a Trial
| Outcome Measure | This compound (n=15) | Placebo (n=17) | p-value |
| Efficacy (at Week 8) | |||
| Mean change in mRSS | -3.57 | -2.76 | 0.46[2][3] |
| Safety | |||
| Most Common Adverse Events | Headache, diarrhea, nausea | - | - |
mRSS: modified Rodnan Skin Score. A negative change indicates improvement.[2][3]
While the primary endpoint of a statistically significant change in mRSS was not met at week 8, a greater numerical improvement was observed in the this compound group compared to placebo.[2][3] Furthermore, a greater reduction in LPA-related gene expression was seen in skin biopsies from the treatment group, indicating successful target engagement.[2][3] The study concluded that this compound was well-tolerated.[1][2]
Comparison with Alternative Anti-Fibrotic Agents
Here, we compare this compound with other anti-fibrotic drugs that have been investigated for or are used in the treatment of fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF).
| Drug | Mechanism of Action | Key Efficacy Findings |
| This compound | Selective LPA1 receptor antagonist | Numerical improvement in mRSS in dcSSc; preclinical reduction in skin fibrosis.[2][3][4][5] |
| Ziritaxestat (GLPG-1690) | Autotaxin inhibitor (reduces LPA production) | Phase 2a showed a smaller decline in FVC in IPF, but Phase 3 trials were terminated due to lack of efficacy.[7][8] |
| Pirfenidone | Multiple pathways, including inhibition of TGF-β | Slows the decline in lung function (FVC) in IPF.[9][10] |
| Nintedanib | Tyrosine kinase inhibitor (targets VEGFR, FGFR, PDGFR) | Slows the rate of FVC decline in IPF and other progressive fibrosing interstitial lung diseases.[11][12][13][14] |
FVC: Forced Vital Capacity
Experimental Protocols
Bleomycin-Induced Skin Fibrosis Model
This widely used model induces an inflammatory and fibrotic response in the skin of mice, mimicking aspects of scleroderma.
Caption: Workflow for the bleomycin-induced skin fibrosis model.
Detailed Methodology:
-
Animal Model: Typically, C57BL/6 mice are used.
-
Bleomycin Administration: Bleomycin is dissolved in sterile phosphate-buffered saline (PBS) at a concentration of 1 mg/mL.[15] Daily subcutaneous injections of 100 µL are administered to a shaved area on the back for a period of 2 to 4 weeks.[15][16]
-
Treatment: this compound or a vehicle control is administered orally or via injection, often starting concurrently with or after the initiation of bleomycin injections.
-
Endpoint Analysis: At the end of the study period, mice are euthanized, and skin tissue is harvested from the injection sites.
-
Outcome Measures:
-
Dermal Thickness: Measured using calipers or through histological analysis of skin cross-sections.
-
Collagen Content: Quantified by measuring the hydroxyproline content in skin homogenates.
-
Myofibroblast Infiltration: Assessed by immunohistochemical staining for alpha-smooth muscle actin (α-SMA).
-
Conclusion
This compound has demonstrated reproducible anti-fibrotic effects in preclinical models, effectively reducing key markers of fibrosis. The results from the Phase 2a clinical trial in dcSSc patients, while not meeting the primary endpoint for statistical significance in skin score improvement, showed a positive trend and evidence of target engagement, supporting the proposed mechanism of action.[1][2][3]
Compared to other anti-fibrotic agents that have progressed further in clinical development for diseases like IPF, such as pirfenidone and nintedanib, this compound has a more targeted mechanism of action focused on the LPA1 pathway. The clinical development of another LPA-pathway targeting drug, ziritaxestat, was halted, highlighting the challenges in translating preclinical efficacy to clinical success in fibrotic diseases.[7][8][17]
Further larger and longer-term clinical trials are necessary to definitively establish the clinical efficacy and reproducibility of the anti-fibrotic effects of this compound in systemic sclerosis and potentially other fibrotic conditions. The available data suggest a promising and well-tolerated profile that warrants continued investigation.
References
- 1. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]
- 2. An update on targeted therapies in systemic sclerosis based on a systematic review from the last 3 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Efficacy and safety of pirfenidone for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pirfenidone as a Cornerstone in the Management of Fibrotic Interstitial Lung Diseases and Its Emerging Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nintedanib - efficacy, safety and practical aspects of treatment for patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Nintedanib for the Treatment of Idiopathic Pulmonary Fibrosis: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. Commentary: Efficacy of antifibrotic drugs, nintedanib and pirfenidone, in treatment of progressive pulmonary fibrosis in both IPF and non-IPF [lungdiseasesjournal.com]
- 15. medrxiv.org [medrxiv.org]
- 16. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 17. atsjournals.org [atsjournals.org]
Assessing Target Engagement of SAR-100842 in Humans: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for assessing the target engagement of SAR-100842, a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), in human clinical trials. This compound has been investigated for the treatment of fibrotic diseases, such as systemic sclerosis, by inhibiting the pro-fibrotic signaling pathways mediated by LPA. This document outlines the mechanism of action, key biomarkers of target engagement with supporting data, detailed experimental protocols, and a comparison with an alternative LPA1 antagonist, BMS-986278 (admilparant).
Mechanism of Action: Targeting the LPA-LPA1 Axis in Fibrosis
Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects by binding to a family of G protein-coupled receptors, including LPA1. The activation of LPA1 is implicated in the pathogenesis of fibrosis through the promotion of fibroblast proliferation, myofibroblast differentiation, and extracellular matrix deposition. This compound is a potent and selective oral antagonist of the LPA1 receptor.[1] By blocking this receptor, this compound aims to inhibit downstream signaling cascades, including the Wnt signaling pathway, which are known to play a crucial role in the development of fibrosis.
A clinical trial for this compound (NCT01651143) was an 8-week double-blind, randomized, placebo-controlled study followed by a 16-week open-label extension in patients with diffuse cutaneous systemic sclerosis (dcSSc).[1][2]
Biomarkers for Target Engagement of this compound
Several biomarkers have been identified to assess the target engagement of this compound in humans. These include gene expression changes in skin biopsies and alterations in serum protein levels.
Skin Biopsy Gene Expression Biomarkers
A key approach to determining target engagement has been the analysis of gene expression in skin biopsies from patients.
-
PAI Gene Signature: A surrogate gene signature biomarker, referred to as PAI, has also been explored. This signature reflects pathways, such as proliferation and EGF signaling, known to be part of the LPA response. Analysis of this gene signature may provide a more comprehensive assessment of target engagement.
Skin Fibrotic Biomarkers
Levels of key skin fibrotic biomarkers were also assessed.
-
COMP and TSP1: After 24 weeks of treatment with this compound, key skin fibrotic biomarkers, Cartilage Oligomeric Matrix Protein (COMP) and Thrombospondin 1 (TSP1), were reported to be reduced from baseline.[2]
Comparison with an Alternative LPA1 Antagonist: BMS-986278 (admilparant)
BMS-986278 is another oral LPA1 antagonist that has been evaluated in clinical trials for idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF). The biomarker data from these trials provide a valuable comparison for understanding target engagement of this drug class.
In a phase 2 study, treatment with BMS-986278 resulted in significant changes in several biomarkers of epithelial injury, inflammation, and fibrosis.[4][5][6]
Table 1: Comparison of Biomarker Modulation by this compound and BMS-986278
| Biomarker Category | Biomarker | This compound Effect | BMS-986278 Effect (60 mg) |
| LPA-Pathway | PAI-1, Wnt2, SFRP4 (mRNA) | Numerical reduction | Not reported |
| Fibrosis | COMP, TSP1 | Reduction from baseline | Not reported |
| Epithelial Injury & Fibrosis | Adiponectin | Not reported | Increased (p < 0.0001 in IPF) |
| CA-125, MMP-7, Tenascin C, PRO-FIB | Not reported | Decreased (p < 0.05 in IPF) | |
| TGF-β Pathway | Periostin | Not reported | Decreased (p < 0.05 in PPF) |
| Inflammation | YKL-40, VCAM-1, Ferritin | Not reported | Decreased (p < 0.05 in PPF) |
Note: Direct comparative studies are not available. Data is compiled from separate clinical trials. P-values for this compound were not consistently reported as statistically significant in the initial blinded phase.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization based on specific laboratory conditions and reagents.
Gene Expression Analysis in Skin Biopsies (qRT-PCR)
a. Sample Collection and Storage:
-
Obtain 4mm punch biopsies from an area of definite skin involvement (e.g., dorsal forearm).
-
Immediately place the biopsy in a cryotube and snap-freeze in liquid nitrogen.
-
Store samples at -80°C until RNA extraction.
b. RNA Extraction:
-
Homogenize the frozen skin biopsy tissue using a rotor-stator homogenizer or bead mill in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
c. Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
The reaction typically includes reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.
-
Incubate the reaction mixture according to the manufacturer's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
d. Quantitative Real-Time PCR (qPCR):
-
Perform the qPCR reaction in a real-time PCR system with a typical thermal cycling profile: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[7][8][9][10]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
Serum Biomarker Analysis (ELISA)
This protocol describes the measurement of COMP and TSP1 protein levels in serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
a. Sample Collection and Preparation:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot for 30 minutes at room temperature.
-
Centrifuge at 1000 x g for 15 minutes.
-
Aliquot the serum and store at -80°C until use. Avoid repeated freeze-thaw cycles.
b. ELISA Procedure:
-
Use a commercial human COMP or TSP1 ELISA kit and follow the manufacturer's instructions.[11][12][13][14][15]
-
Briefly, coat a 96-well plate with a capture antibody specific for the target protein.[11]
-
Block the plate to prevent non-specific binding.[11]
-
Add standards, controls, and diluted serum samples to the wells and incubate.[11]
-
Wash the plate and add a biotinylated detection antibody.[11]
-
Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.[11]
-
Incubate and wash, then add a TMB substrate solution to develop the color.[11]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[11]
-
Calculate the protein concentration in the samples by interpolating from the standard curve.
Immunohistochemistry (IHC) for Skin Biopsy Biomarkers
This protocol provides a general framework for the detection of protein biomarkers like COMP in formalin-fixed, paraffin-embedded (FFPE) skin tissue sections.
a. Tissue Preparation:
-
Fix skin biopsies in 10% neutral buffered formalin.
-
Process the tissue through graded alcohols and xylene, and embed in paraffin wax.[16][17][18]
-
Cut 4-5 µm sections and mount on charged slides.[16][17][18]
b. Staining Procedure:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[17][18]
-
Perform antigen retrieval using a citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes to unmask the antigen epitopes.[16]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum).
-
Incubate the sections with the primary antibody against the target protein (e.g., anti-COMP) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-HRP complex.
-
Develop the signal with a DAB substrate, which produces a brown precipitate.[16]
-
Counterstain with hematoxylin to visualize the cell nuclei.[16]
c. Analysis:
-
Examine the slides under a microscope.
-
The intensity and localization of the brown staining indicate the expression of the target protein.
-
Semi-quantitative or quantitative analysis can be performed using image analysis software.
Summary and Conclusion
Comparison with the biomarker data from the BMS-986278 trials highlights a broader range of modulated biomarkers, including those related to epithelial injury and inflammation, which have shown statistical significance. This may reflect differences in the patient populations (systemic sclerosis vs. idiopathic pulmonary fibrosis), the specific molecules, or the statistical power of the studies.
The provided experimental protocols offer a foundation for researchers to implement these biomarker assays. The continued development and validation of robust biomarkers will be essential for the future clinical development of LPA1 antagonists and for personalizing treatment for patients with fibrotic diseases.
References
- 1. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]
- 3. researchgate.net [researchgate.net]
- 4. Bristol Myers reports results from Phase II study of BMS-986278 [clinicaltrialsarena.com]
- 5. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [news.bms.com]
- 6. Bristol Myers Squibb announces positive results from phase 2 study of LPA1 antagonist, BMS-986278 in patients with idiopathic pulmonary fibrosis [clival.com]
- 7. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 10. gene-quantification.de [gene-quantification.de]
- 11. rndsystems.com [rndsystems.com]
- 12. Human COMP(Cartilage oligomeric matrix protein) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. biovendor.com [biovendor.com]
- 14. Human TSP-1(Thrombospondin-1) ELISA Kit - Elabscience® [elabscience.com]
- 15. ABclonal [abclonal.com]
- 16. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 17. genscript.com [genscript.com]
- 18. bosterbio.com [bosterbio.com]
A Comparative Analysis of SAR-100842 and Other Immunomodulatory Therapies for Diffuse Cutaneous Systemic Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial results of SAR-100842, a selective lysophosphatidic acid receptor 1 (LPA1) antagonist, with other prominent immunomodulatory treatments for diffuse cutaneous systemic sclerosis (dcSSc). The information is presented to aid in the evaluation of therapeutic alternatives and to provide a comprehensive overview of the current landscape of dcSSc treatment research.
Executive Summary
Diffuse cutaneous systemic sclerosis is a challenging autoimmune disease characterized by widespread skin fibrosis and potential for internal organ involvement. The therapeutic landscape is evolving, with several agents targeting different aspects of the disease's complex pathophysiology. This guide focuses on a comparative analysis of this compound against established and other investigational therapies, including abatacept, mycophenolate mofetil (MMF), methotrexate, and cyclophosphamide. The primary efficacy endpoint for comparison is the change in the modified Rodnan Skin Score (mRSS), a validated measure of skin thickness and disease severity.
Data Presentation: Clinical Trial Efficacy and Safety
The following tables summarize the key quantitative data from clinical trials of this compound and its comparators.
Table 1: Comparison of Efficacy Outcomes (Change in mRSS)
| Treatment | Trial Name/Identifier | Duration | Mean Change in mRSS (Treatment Group) | Mean Change in mRSS (Placebo/Control Group) | Treatment Difference | p-value |
| This compound | NCT01651143 (Phase 2a) | 8 weeks | -3.57[1] | -2.76[1] | -1.2[1] | 0.46[1] |
| Abatacept | ASSET (NCT02161406) (Phase 2) | 12 months | -6.24 | -4.49 | -1.75 | 0.28 |
| Mycophenolate Mofetil | Retrospective Analysis | 5 years | No significant difference compared to other immunosuppressants[2] | N/A | N/A | N/A |
| Methotrexate | Multicenter, RCT | 12 months | -4.3 | +1.8 | -6.1 | <0.009 |
| Cyclophosphamide | SLS I (Oral) | 12 months | Statistically significant improvement | Statistically significant improvement (less than CYC) | N/A | N/A |
Table 2: Overview of Safety and Tolerability
| Treatment | Common Adverse Events | Serious Adverse Events |
| This compound | Headache, diarrhea, nausea, fall.[1] | One serious adverse event (syncope) reported in the treatment group.[1] |
| Abatacept | Infections. | Two deaths in the abatacept group, one in the placebo group. |
| Mycophenolate Mofetil | Gastrointestinal disturbances, infections.[2] | Well-tolerated with a low rate of discontinuation due to side effects.[2] |
| Methotrexate | Mild side effects, including oral ulcers. | Low toxicity reported in trials. |
| Cyclophosphamide | Leukopenia, constitutional symptoms. | Serious adverse events reported, including infections. |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are outlined below to provide a clear understanding of the experimental conditions.
This compound (NCT01651143)
-
Study Design: An 8-week, double-blind, randomized, placebo-controlled Phase 2a study, followed by a 16-week open-label extension.[1][3]
-
Patient Population: 32 patients with dcSSc of less than 36 months since the onset of the first non-Raynaud's manifestation and a baseline mRSS of at least 15.[3]
-
Intervention: Oral administration of this compound or placebo.[4]
-
Primary Outcome: Safety and tolerability over the 8-week double-blind period.[1]
-
Secondary Outcomes: Change in mRSS, Scleroderma Health Assessment Questionnaire (S-HAQ), and evaluation of LPA-induced gene signature in skin biopsies.[4]
Abatacept (ASSET Trial - NCT02161406)
-
Study Design: A 12-month, multicenter, double-blind, randomized, placebo-controlled Phase 2 trial with a 6-month open-label extension.[5][6]
-
Patient Population: 88 patients with early dcSSc (≤ 36 months disease duration).[7]
-
Intervention: Subcutaneous abatacept 125 mg weekly or matching placebo.[5][7]
-
Primary Outcome: Change in mRSS at 12 months.[7]
-
Secondary Outcomes: Safety, Health Assessment Questionnaire-Disability Index (HAQ-DI), and a composite measure of response.
Mycophenolate Mofetil (Retrospective Analysis)
-
Study Design: A retrospective analysis of clinical records.[2]
-
Patient Population: 109 patients with dcSSc treated with MMF and 63 control subjects receiving other immunosuppressive drugs.[2]
-
Intervention: Mycophenolate mofetil (dose varied).[8]
-
Primary Outcome: Comparison of clinical outcomes, including mRSS and forced vital capacity (FVC) change, over a 5-year period.[2]
Methotrexate (Multicenter, Randomized, Controlled Trial)
-
Study Design: A 12-month, multicenter, randomized, placebo-controlled, double-blind trial.
-
Patient Population: 71 patients with diffuse SSc of <3 years' duration.
-
Intervention: Methotrexate (15 mg/week) or placebo.
-
Primary Outcome: Change in skin score (mRSS and UCLA skin score) and physician global assessment.
Cyclophosphamide (Scleroderma Lung Study I - SLS I)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with SSc-related interstitial lung disease (ILD), including a subset with dcSSc.
-
Intervention: Oral cyclophosphamide (up to 2 mg/kg/day) or placebo for 12 months.[9]
-
Primary Outcome: Change in FVC % predicted at 12 months.[9] Skin scores (mRSS) were a secondary outcome.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow for a clinical trial in dcSSc.
Caption: Mechanism of Action of this compound.
Caption: Generalized dcSSc Clinical Trial Workflow.
References
- 1. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycophenolate mofetil in diffuse cutaneous systemic sclerosis--a retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Safety and efficacy of abatacept in early diffuse cutaneous systemic sclerosis (ASSET): open-label extension of a phase 2, double-blind randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Mycophenolate mofetil for systemic sclerosis: drug exposure exhibits considerable inter-individual variation—a prospective, observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
Validating the Selectivity of SAR-100842 for the LPA1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of SAR-100842 for the lysophosphatidic acid 1 (LPA1) receptor. To offer a thorough evaluation, its performance is compared with other well-characterized LPA1 receptor antagonists, namely AM095 and BMS-986020. This document summarizes key experimental data, details the methodologies used in these experiments, and visualizes the relevant biological pathways and workflows to aid in the objective assessment of these compounds.
Comparative Selectivity Profile
The selectivity of a receptor antagonist is a critical determinant of its therapeutic potential and safety profile. The following tables summarize the available quantitative data for this compound, AM095, and BMS-986020 against various LPA receptor subtypes.
Table 1: Antagonist Potency at the Human LPA1 Receptor
| Compound | Assay Type | Potency (IC50/Ki) | Cell Line |
| This compound | Calcium Mobilization | IC50 ≈ 50 nM | Systemic Sclerosis Dermal Fibroblasts |
| AM095 | GTPγS Binding | IC50 = 0.98 µM | CHO cells expressing human LPA1 |
| Calcium Mobilization | IC50 = 0.025 µM | CHO cells expressing human LPA1[1] | |
| BMS-986020 | Calcium Mobilization | pKB ≈ 8 | CHOLPA1 cells[2] |
| Radioligand Binding | < 300 nM (IC50) | Human LPA1 |
Table 2: Selectivity Profile Against Other LPA Receptors
| Compound | LPA Receptor Subtype | Potency (IC50/Ki) | Notes |
| This compound | LPA2 | Inactive up to 10 µM | |
| LPA3 | Inactive up to 10 µM | ||
| LPA5 | Inactive up to 10 µM | ||
| AM095 | LPA1 | IC50 = 0.98 µM (GTPγS) | High selectivity for LPA1. |
| LPA2 | Ki = 6.5 µM | ~7-fold lower affinity than for LPA1. | |
| LPA3 | Ki = 0.93 µM | Similar affinity to LPA1. | |
| BMS-986020 | LPA1 | ~10-fold selectivity for LPA1 over LPA2.[2] | |
| LPA2 | Antagonistic activity observed.[2] | ||
| LPA3 | IC50 ≈ 1–10 µM |
LPA1 Receptor Signaling Pathway
Activation of the LPA1 receptor by its endogenous ligand, lysophosphatidic acid (LPA), initiates a cascade of intracellular signaling events through the coupling to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. These pathways regulate a wide range of cellular responses, including proliferation, migration, and cytoskeletal changes. This compound, as an antagonist, blocks the initiation of these pathways by preventing the binding of LPA to the LPA1 receptor.
Caption: LPA1 receptor signaling pathways.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Calcium Mobilization Assay
This assay measures the antagonist's ability to inhibit the LPA-induced increase in intracellular calcium concentration, a downstream event of LPA1 activation via the Gαq/11 pathway.
Caption: Calcium mobilization assay workflow.
Detailed Steps:
-
Cell Culture: Cells stably expressing the human LPA1 receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 to facilitate dye entry into the cells. The plate is incubated in the dark at 37°C.
-
Washing: Cells are washed with an assay buffer (e.g., HBSS with 20 mM HEPES) to remove extracellular dye.
-
Compound Addition: Serial dilutions of the antagonist (this compound, AM095, or BMS-986020) are added to the wells, and the plate is incubated.
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader, and a baseline fluorescence is recorded. LPA is then added to all wells to stimulate the LPA1 receptor.
-
Data Acquisition and Analysis: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time. The inhibitory effect of the antagonist is determined by comparing the response in the presence of the compound to the control (LPA alone). IC50 values are calculated from the dose-response curves.
[35S]GTPγS Binding Assay
This functional assay measures the first step in G protein activation following receptor stimulation. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.
Caption: [35S]GTPγS binding assay workflow.
Detailed Steps:
-
Membrane Preparation: Crude membranes are prepared from cells overexpressing the LPA1 receptor.
-
Assay Incubation: In a 96-well plate, the cell membranes are incubated with the antagonist at various concentrations, a fixed concentration of LPA (agonist), and GDP in an assay buffer.
-
Reaction Initiation: The binding reaction is initiated by the addition of [35S]GTPγS.
-
Incubation: The reaction mixture is incubated to allow for the binding of [35S]GTPγS to the activated G proteins.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes.
-
Washing: The filters are washed to remove unbound [35S]GTPγS.
-
Quantification and Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The inhibition of LPA-stimulated [35S]GTPγS binding by the antagonist is used to calculate IC50 values.[3]
Conclusion
The available data indicates that this compound is a potent and highly selective antagonist of the LPA1 receptor. Its lack of activity at other LPA receptor subtypes, such as LPA2, LPA3, and LPA5, at concentrations up to 10 µM, underscores its specificity. In comparison, while AM095 is also a potent LPA1 antagonist, it exhibits some cross-reactivity with the LPA3 receptor. BMS-986020 shows a preference for LPA1 but also has activity at the LPA2 receptor. The high selectivity of this compound for the LPA1 receptor suggests a lower potential for off-target effects mediated by other LPA receptor subtypes, making it a valuable tool for investigating the specific roles of LPA1 in health and disease and a promising candidate for therapeutic development.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling SAR-100842
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling and disposal of SAR-100842, a potent lysophosphatidic acid receptor 1 (LPA1) antagonist. Given the absence of a publicly available, specific Safety Data Sheet (SDS), this information is based on best practices for handling potent, non-volatile crystalline solids in a laboratory setting and information from a generic supplier SDS that may be applicable. It is imperative to supplement this guide with a compound-specific risk assessment and to consult your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
The primary objective when handling this compound is to prevent inhalation, ingestion, and skin/eye contact. The following table summarizes the recommended PPE for various laboratory operations.
| Operational Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Gloves: Double-gloving with nitrile gloves is recommended. - Eye Protection: Safety goggles or safety glasses with side shields. - Respiratory Protection: N95 or higher-rated respirator if not handled in a ventilated enclosure. - Lab Wear: Lab coat and disposable sleeve covers. |
| Solution Preparation | - Gloves: Nitrile gloves. - Eye Protection: Safety goggles. - Lab Wear: Lab coat. |
| General Laboratory Use | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses. - Lab Wear: Lab coat. |
| Spill Cleanup | - Gloves: Chemical-resistant gloves (e.g., nitrile). - Eye Protection: Safety goggles. - Respiratory Protection: N95 or higher-rated respirator. - Lab Wear: Lab coat or disposable gown. |
Operational Plan
A systematic approach is essential to minimize exposure during the handling of this compound.
Weighing and Aliquoting
-
Preparation: Don the appropriate PPE as outlined in the table above. It is highly recommended to use a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhaling airborne particles.
-
Handling: Use dedicated spatulas and weigh boats. Handle the compound carefully to avoid creating dust.
-
Cleaning: Immediately after use, clean the weighing area and all equipment following the decontamination procedures outlined below.
Solution Preparation
-
Preparation: Wear the recommended PPE. All solution preparation should be performed in a chemical fume hood to prevent the inhalation of aerosols.
-
Procedure: When preparing a stock solution, add the solvent to the weighed compound slowly and carefully to prevent splashing.
Spill Cleanup
-
Immediate Action: In case of a spill, evacuate personnel from the immediate area.
-
Preparation: Don the appropriate PPE for spill cleanup.
-
Containment and Cleaning: Cover the spill with an absorbent material. Carefully wipe the area from the outside in with damp absorbent material.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to the disposal plan.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
Waste Segregation
-
Hazardous Waste:
-
All solid this compound waste.
-
Any materials grossly contaminated with this compound (e.g., weigh boats, pipette tips, absorbent materials from spills).
-
Contaminated gloves and other disposable PPE should be placed in a designated biohazard or chemical waste container.[1]
-
-
Non-Hazardous Waste:
Labeling and Storage
-
All hazardous waste containers must be clearly labeled with the contents, including the full chemical name and associated hazards.
-
Store hazardous waste in a designated, secure area away from incompatible materials.
Disposal Procedure
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste.
-
Non-hazardous liquid waste, if deemed appropriate by EHS, may be poured down the sink drain, but this should be confirmed with local regulations.[2]
Experimental Workflow
The following diagram illustrates a general workflow for the safe handling of a potent solid compound like this compound in a laboratory setting.
Caption: General workflow for safely handling potent solid compounds.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
